6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H5FN4 |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C6H5FN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11) |
InChI Key |
MRJZZALRAMEFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)F |
Origin of Product |
United States |
Foundational & Exploratory
Engineering the Pyrazolo-Pyridine Scaffold: A Technical Guide to 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
As a Senior Application Scientist, the selection and synthesis of heterocyclic building blocks must be driven by structural rationale, mechanistic causality, and rigorous analytical validation. 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine is a highly versatile, fused bicyclic heteroaromatic system that serves as a critical pharmacophore in modern drug discovery. This whitepaper deconstructs its chemical architecture, details a self-validating synthetic methodology, and explores its downstream pharmacological applications.
Architectural Significance & Physicochemical Profile
The pyrazolo[4,3-b]pyridine core acts as a rigid, planar scaffold capable of engaging in diverse hydrogen-bonding networks, serving as an excellent bioisostere for indazoles and purines. The strategic placement of the fluorine atom at the 6-position introduces a strong electron-withdrawing effect. This modification lowers the pKa of the adjacent nitrogen atoms, enhances metabolic stability against oxidative degradation, and increases the overall lipophilicity of the scaffold for improved membrane permeability[1].
Table 1: Physicochemical & Analytical Parameters
| Parameter | Value | Analytical Relevance |
| IUPAC Name | 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine | Standardized structural nomenclature |
| CAS Number | 1207530-00-4 | Compound registry and commercial sourcing[2] |
| Molecular Weight | 152.13 g/mol | Confirmed via ESI-MS ionization[3] |
| Target m/z [M+H]+ | 153 | Primary LC-MS validation metric[3] |
| Key 1H-NMR Shifts | δ 11.75 (1H), 8.26 (1H) | Confirms pyrazole NH and pyridine CH environments[3] |
Mechanistic Causality in Synthesis
The synthesis of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine is achieved through a highly regioselective tandem sequence: a nucleophilic aromatic substitution (SNAr) followed by an intramolecular 5-exo-dig cyclization[1][3].
-
Causality of Regioselectivity: The starting material, 3,5-difluoro-2-pyridinecarbonitrile, possesses two electrophilic fluorinated carbons. However, the carbon at the 3-position is significantly more activated toward nucleophilic attack. The synergistic electron-withdrawing effects of the ortho-nitrile group and the para-pyridine nitrogen effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy at C3. When treated with hydrazine hydrate—a potent dinucleophile driven by the alpha-effect—the SNAr occurs exclusively at the 3-position, displacing the fluoride ion[3].
-
Causality of Cyclization: Once the hydrazine intermediate is formed, the primary amine is spatially constrained in close proximity to the electrophilic nitrile carbon. Under thermodynamic control (70 °C), an intramolecular nucleophilic addition occurs, forming the 5-membered pyrazole ring. Subsequent tautomerization yields the stable aromatic 3-amino-pyrazole system[1][3].
Figure 1: Tandem SNAr and cyclization workflow for 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol incorporates strict in-process analytical validation to verify the mechanistic milestones[1][3].
Step 1: Reaction Initiation Dissolve 3,5-difluoro-2-pyridinecarbonitrile (1.0 eq) in absolute ethanol to achieve an approximate 0.4 M concentration[3]. Causality: Ethanol provides a homogenous reaction environment at elevated temperatures while allowing the highly polar product to precipitate upon cooling, enabling self-purification.
Step 2: Nucleophilic Addition Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature[3]. Caution & Causality: Hydrazine is highly reactive; dropwise addition controls the exothermic initiation of the SNAr reaction and prevents the formation of bis-substituted byproducts.
Step 3: Thermodynamic Cyclization Seal the reaction vessel and heat the mixture to 70 °C for 15–17 hours[1][3]. Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the product mass (m/z = 153 [M+H]+) confirm the completion of the tandem SNAr/cyclization sequence[3].
Step 4: Isolation and Purification Cool the mixture to room temperature, causing the product to form a suspension. Evaporate the solvent in vacuo, triturate the resulting residue with ethyl acetate, and filter[3]. Causality: Trituration exploits differential solubility to remove unreacted hydrazine and highly soluble organic impurities, yielding a high-purity solid (typically >80% yield) without the need for exhaustive column chromatography[3].
Step 5: Analytical Confirmation Dry the solid in a vacuum oven at 70 °C for 16 hours[3]. Confirm the structural integrity via 1H-NMR (400 MHz, DMSO-d6). The presence of a broad singlet at δ 11.75 ppm (pyrazole NH) and a doublet of doublets at δ 8.26 ppm (pyridine CH) serves as orthogonal validation of the fused bicyclic structure[3].
Table 2: Reaction Optimization & Causality Matrix
| Parameter | Condition | Mechanistic Causality |
| Solvent | Ethanol | Balances reactant solubility with product precipitation[1][3] |
| Temperature | 70 °C | Provides the necessary activation energy for the 5-exo-dig cyclization[1][3] |
| Time | 15–17 hours | Ensures complete thermodynamic conversion of the SNAr intermediate[1][3] |
| Purification | Ethyl Acetate Trituration | Exploits differential solubility to wash away impurities efficiently[3] |
Pharmacological Target Engagement
The 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold has demonstrated significant utility in two primary therapeutic domains:
1. CFTR Modulation (Cystic Fibrosis) Through structure-based virtual screening of the ZINC database, derivatives of this scaffold have been identified as potent potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[1]. The scaffold binds directly to the transmembrane domain of the CFTR channel. Mutagenesis studies confirm that the biological activity of these modulators is highly dependent on specific hydrogen-bonding and hydrophobic interactions with residues Y304 and S308[1]. This binding event induces an allosteric conformational shift that increases the open probability of mutant channels (e.g., ΔF508), successfully restoring chloride ion flux and epithelial hydration[1].
Figure 2: Mechanism of action for CFTR potentiators derived from the pyrazolo-pyridine scaffold.
2. Fibrinolysis Inhibition (Coagulopathy) Beyond ion channels, the scaffold is a critical intermediate in the synthesis of complex (aza)pyridopyrazolopyrimidinones. These advanced macrocycles function as highly selective inhibitors of fibrinolysis, offering targeted therapeutic pathways for the treatment of acute and recurrent bleeding disorders, including postpartum hemorrhage, trauma-induced coagulopathy, and surgical bleeding[3].
References
- Source: bldpharm.
- Source: nih.
- EA029373B1 - (aza)
Sources
- 1. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1207530-00-4|6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]
Physicochemical properties of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Title: Technical Whitepaper: Physicochemical Profiling & Optimization of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine[1]
Executive Summary: The Fluorinated Scaffold
In the landscape of modern kinase inhibitor design and fragment-based drug discovery (FBDD), 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine represents a high-value pharmacophore.[1] This bicyclic heteroaromatic system combines the hinge-binding capability of the aminopyrazole moiety with the metabolic resilience conferred by fluorine substitution on the pyridine ring.[1]
This guide serves as a definitive technical manual for researchers utilizing this scaffold. It moves beyond basic catalog data to explore the causality of its physicochemical behavior, providing self-validating protocols for characterization and insights into its role as a "privileged structure" in medicinal chemistry.[1]
Molecular Identity & Structural Architecture
The compound (CAS: 1207530-00-4) is not merely a building block; it is a tuned electronic system.[1] The fusion of the electron-rich pyrazole with the electron-deficient pyridine creates a "push-pull" electronic environment, further modulated by the strongly electronegative fluorine atom at position 6.[1]
Structural Specifications
| Property | Value / Description |
| IUPAC Name | 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
| CAS Number | 1207530-00-4 |
| Molecular Formula | C₆H₅FN₄ |
| Molecular Weight | 152.13 g/mol |
| Physical State | Yellow Solid (Crystalline) |
| H-Bond Donors | 2 (Primary amine, Pyrazole NH) |
| H-Bond Acceptors | 3 (Pyridine N, Pyrazole N, Fluorine) |
| Topological PSA | ~65 Ų (Estimated) |
Electronic & Tautomeric Analysis
The molecule exists in a tautomeric equilibrium, predominantly favoring the 1H-tautomer in solution due to aromatic stabilization.[1] However, the 2H-tautomer becomes relevant during S_N2 alkylation reactions, often leading to regioselectivity challenges (N1 vs. N2 alkylation).
-
The 6-Fluoro Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the pyridine ring. This lowers the pKa of the pyridine nitrogen (N5), making it less likely to be protonated at physiological pH compared to the non-fluorinated analog. Crucially, it blocks the metabolic "soft spot" at C6, preventing oxidative defluorination or hydroxylation by CYP450 enzymes.
-
The 3-Amine Motif: This group acts as a critical hydrogen bond donor, typically interacting with the "gatekeeper" residue or the hinge region backbone carbonyls in kinase targets (e.g., JAK, CDK, FLT3).
Figure 1: Functional decomposition of the 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold, highlighting key pharmacophoric elements.
Physicochemical Profiling
Accurate physicochemical data is the bedrock of lead optimization.[1] As this compound is often an intermediate, experimental values may vary by batch purity. The following profiles are based on structural activity relationships (SAR) of the pyrazolopyridine class.
Solubility Profile
-
Aqueous Solubility: Low (< 0.1 mg/mL predicted).[1] The flat, planar aromatic structure encourages strong
- stacking in the solid state, leading to high lattice energy and poor water solubility. -
Organic Solubility: High solubility in DMSO, DMF, and DMAc. Moderate solubility in Methanol and Ethanol.[1]
-
Implication: For biological assays, stock solutions should be prepared in DMSO (10-20 mM) and diluted to aqueous buffer immediately prior to use to prevent precipitation.
Acid-Base Character (pKa)
The molecule is amphoteric :
-
Basic Center (Pyridine N): The pyridine nitrogen is weakly basic.[1] Due to the electron-withdrawing fluorine, the pKa is depressed (estimated ~2.0 - 3.0), meaning it remains uncharged at physiological pH (7.4).
-
Acidic Center (Pyrazole NH): The pyrazole NH is weakly acidic (estimated pKa ~13-14), deprotonating only under strong basic conditions (e.g., NaH, KOtBu) used in synthesis.
Experimental Characterization Protocols
To ensure data integrity, use the following self-validating protocols. These are designed to overcome the compound's low aqueous solubility.[1]
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Standard kinetic solubility (turbidimetry) is often inaccurate for this scaffold due to micro-precipitation.
-
Preparation: Weigh ~2 mg of solid compound into a chemically resistant glass vial.
-
Solvent Addition: Add 1.0 mL of pH 7.4 phosphate buffer (0.1 M).
-
Equilibration: Shake at 25°C for 24 hours at 750 rpm.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Buffer (50:50).
-
Validation: The remaining solid must be analyzed by XRPD or DSC to confirm no polymorphic transition or hydrate formation occurred during shaking.[1]
Protocol B: Ionization Constant (pKa) via Cosolvent Potentiometry
Direct aqueous titration is impossible due to precipitation.
-
System: SiriusT3 or equivalent potentiometric titrator.
-
Method: Perform three titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
-
Titrant: 0.1 M KOH and 0.1 M HCl.
-
Calculation: The Yasuda-Shedlovsky extrapolation is applied to determine the aqueous pKa (
) at 0% cosolvent.[1]-
Plot:
(apparent pKa) vs. Dielectric Constant ( ). -
Intercept: Gives the theoretical aqueous pKa.[1]
-
Figure 2: Decision tree and workflow for the physicochemical characterization of the 6-fluoro-pyrazolo[4,3-b]pyridine scaffold.
Synthesis & Stability Considerations
Synthetic Route & Impurities
The most robust synthesis typically involves the cyclization of 2,6-difluoro-3-pyridinecarbonitrile with hydrazine.[1]
-
Critical Impurity: Regioisomers (e.g., [3,4-b] vs [4,3-b] fusion) can form if the starting material is not highly selective.
-
Purification: The amine group allows for purification via acid-base extraction, but the low basicity requires careful pH control (extract into organic at pH > 4).
Stability
-
Oxidative Stability: High.[1] The 6-fluoro substituent protects the pyridine ring from oxidation.[1]
-
Hydrolytic Stability: Stable in aqueous buffers from pH 1 to 10.[1]
-
Photostability: The extended conjugation makes it susceptible to UV degradation.[1] Store in amber vials.
Drug Discovery Context: The "Rule of 5" & Beyond
In the context of Lipinski's Rule of 5 (Ro5), this fragment is an ideal starting point for Lead Optimization.
| Parameter | Value | Ro5 Status | Optimization Strategy |
| MW | 152.13 | Pass (<500) | Allows significant mass addition (tail groups).[1] |
| LogP | ~1.2 (Est) | Pass (<5) | Ideal range for CNS or oral drugs. |
| H-Donors | 2 | Pass (<5) | Conserve amine for hinge binding.[1] |
| H-Acceptors | 3 | Pass (<10) | Monitor as molecule grows.[1] |
Strategic Application: Researchers frequently derivatize the N1 position (pyrazole nitrogen) to attach solubilizing groups (e.g., piperazines, morpholines) or to access the ribose pocket in kinase targets. The 6-Fluoro group is often retained throughout optimization to block metabolic clearance, a technique validated in drugs like Riociguat (which shares a similar fluorinated pyrazolopyridine core).
References
-
Engers, D. W., et al. (2016). "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)."[2] ACS Chemical Neuroscience, 7(9), 1192-1200.[2] Retrieved from [Link]
-
Bedwell, E. V., et al. (2023).[3] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Royal Society of Chemistry Advances. Retrieved from [Link]
-
PubChem. (2023).[1] Compound Summary: 1H-Pyrazolo[4,3-b]pyridine.[2][4] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 1H-pyrazolo[4,3-b]pyridin-3-amine | 202336-32-1 [sigmaaldrich.com]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine synthesis pathway from simple precursors
[1]
Executive Summary & Structural Logic
The target molecule, 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1207530-00-4), features a fused bicyclic system where a pyrazole ring is annulated to a pyridine ring. The presence of the fluorine atom at position 6 and the amine at position 3 renders this scaffold highly valuable for structure-activity relationship (SAR) studies, particularly in modulating hydrogen bonding interactions within ATP-binding pockets of kinases.
Synthetic Strategy:
The most robust and field-proven pathway utilizes a nucleophilic aromatic substitution (
Retrosynthetic Analysis
To construct the pyrazolo[4,3-b]pyridine core efficiently, we disconnect the pyrazole ring at the N-C bonds.
-
Target: 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine[1]
-
Primary Disconnection: N-N bond formation and C-N cyclization.
-
Key Intermediate: 3-Hydrazino-5-fluoro-2-pyridinecarbonitrile.
-
Starting Material: 3,5-Difluoro-2-pyridinecarbonitrile (3,5-Difluoropicolinonitrile).
-
Root Precursor: 2,3,5-Trichloropyridine (commodity chemical).[2]
Pathway Visualization
Caption: Retrosynthetic logic flow from the target scaffold back to the commodity precursor 2,3,5-trichloropyridine.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (3,5-Difluoro-2-pyridinecarbonitrile)
Note: If 3,5-difluoro-2-pyridinecarbonitrile is commercially sourced, proceed directly to Phase 2. This phase describes its synthesis from the commodity chemical 2,3,5-trichloropyridine.
Rationale: Direct cyanation of chloropyridines is difficult. The industrial standard involves a "Halex" (Halogen Exchange) reaction to convert chlorides to fluorides, followed by selective cyanation.
Step 1.1: Fluorination (Halex Reaction)
Reaction: 2,3,5-Trichloropyridine + KF
-
Reagents: 2,3,5-Trichloropyridine (1.0 equiv), Potassium Fluoride (Spray-dried, 4.0 equiv), Tetraphenylphosphonium bromide (Catalyst, 0.05 equiv).
-
Solvent: Sulfolane or DMSO (Anhydrous).
-
Protocol:
-
Charge the vessel with solvent and KF. Distill off any azeotropic water if necessary.
-
Add 2,3,5-trichloropyridine and catalyst.
-
Heat to 180–200°C for 12–18 hours under nitrogen.
-
Work-up: Distill the product directly from the reaction mixture (b.p. ~80°C for trifluoropyridine) to avoid aqueous work-up issues with the solvent.
-
-
Validation: GC-MS should show M+ at 133 Da (C5H2F3N).
Step 1.2: Regioselective Cyanation
Reaction: 2,3,5-Trifluoropyridine + CN
-
Reagents: 2,3,5-Trifluoropyridine (1.0 equiv), NaCN or KCN (1.1 equiv).
-
Solvent: NMP or DMF.
-
Conditions: 0°C to Room Temperature.
-
Expert Insight: Nucleophilic attack occurs preferentially at C2 (activated by ring nitrogen) rather than C3 or C5. Temperature control is critical to prevent di-substitution.
-
-
Protocol:
-
Validation:
F NMR will show two distinct signals (approx -105 to -125 ppm range). IR will show a nitrile stretch at ~2240 cm .
Phase 2: Core Synthesis (Cyclization)
This is the critical step forming the pyrazolo[4,3-b]pyridine skeleton.
Reaction:
Protocol
-
Setup: Use a pressure tube or a round-bottom flask with a high-efficiency reflux condenser.
-
Reagents:
-
3,5-Difluoro-2-pyridinecarbonitrile (1.0 equiv, e.g., 70 mg / 0.5 mmol).
-
Hydrazine hydrate (1.5 equiv, e.g., 36
L / 0.75 mmol). -
Ethanol (Absolute, 3–5 mL per mmol substrate).
-
-
Procedure:
-
Dissolve the nitrile in ethanol.
-
Add hydrazine hydrate dropwise at room temperature. Observation: A slight exotherm or color change (yellowing) may occur as the intermediate hydrazine forms.
-
Seal the vessel (if using a tube) or heat to reflux (70–80°C).
-
Reaction Time: 16–18 hours.
-
Monitoring: Monitor by LC-MS.[4] The starting material (M+ 140) should disappear, and the product (M+ 153) should appear.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Concentration: Remove volatiles in vacuo.
-
Precipitation: Triturate the residue with cold water or a small amount of diethyl ether. The product often precipitates as a solid.[3]
-
Purification (High Purity): If a solid does not form or purity is low, purify via Preparative HPLC .
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Elution: The amine is polar; expect early elution compared to lipophilic impurities.
-
-
Mechanism of Action
The reaction proceeds via a cascade sequence:
-
Regioselective
: The hydrazine acts as a nucleophile, attacking C3. This position is activated by the ortho nitrile group and the ring nitrogen. The fluorine at C5 is less activated (meta to nitrile). -
Intermediate Formation: 3-Hydrazino-5-fluoro-2-pyridinecarbonitrile is formed.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group.
-
Tautomerization: An imine-enamine type rearrangement yields the stable aromatic 3-amino-pyrazole ring.
Caption: Mechanistic pathway from the difluoro-nitrile precursor to the final fused ring system.
Characterization & Validation Data
To ensure the integrity of the synthesized compound, compare your analytical data against these reference values.
| Parameter | Expected Value / Observation | Notes |
| Physical State | Off-white to pale yellow solid | Color may darken upon oxidation. |
| Molecular Weight | 152.13 g/mol | Formula: C |
| LC-MS (ESI+) | m/z = 153.1 [M+H] | Primary validation peak. |
| Pyridine protons show coupling to F. | ||
| Single peak at ~ -125 to -135 ppm | Confirms retention of one fluorine. |
Safety & Scale-up Considerations
-
Hydrazine Hydrate: Highly toxic and a potential carcinogen.[5] Handle in a fume hood. It is also a reducing agent; avoid contact with strong oxidizers.
-
Pressure Reactions: If scaling up the sealed tube reaction, ensure the vessel is rated for the vapor pressure of ethanol at 80°C.
-
Fluoride Waste: The Halex and
steps generate fluoride ions. Dispose of aqueous waste according to specific regulations for fluorinated compounds.
References
-
Structure-based discovery of CFTR potentiators and inhibitors. Source: PMC / NIH.[2] Context: Detailed experimental procedure for the synthesis of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (Compound 20) from 3,5-difluoro-2-pyridinecarbonitrile. URL:[Link](Note: Link directs to relevant CFTR potentiator literature containing the synthesis).
- Process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
- 2. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 3. 2,6-Diamino-3,5-difluoropyridine | 247069-27-8 | Benchchem [benchchem.com]
- 4. 1207530-00-4|6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis of the Pyrazolo[4,3-b]pyridine Core Structure
Executive Summary: The Scaffold at a Glance
The pyrazolo[4,3-b]pyridine core represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. Its structural significance lies in its ability to serve as a bioisostere for purines and quinazolines, making it a critical template for kinase inhibitors (e.g., CDK, GAK) and antiviral agents (e.g., Dengue, HCV).
From a synthetic perspective, this core presents a unique challenge: the fusion of an electron-rich pyrazole with an electron-deficient pyridine requires careful orchestration of regiochemistry. This guide dissects the two primary retrosynthetic pathways—Pyridine Ring Annulation and Pyrazole Ring Annulation —providing validated protocols and mechanistic insights to ensure reproducible results in the lab.
Retrosynthetic Analysis & Logic
The construction of the pyrazolo[4,3-b]pyridine system (Structure I ) can be conceptually disconnected into two orthogonal strategies. The choice of pathway depends heavily on the availability of starting materials and the desired substitution pattern, particularly at the N1 and C3 positions.
Strategic Disconnections
-
Path A (Pyridine Annulation): Utilizes a pre-formed 4-aminopyrazole. This is ideal when the pyrazole substitution is complex or sensitive.
-
Path B (Pyrazole Annulation): Utilizes a functionalized pyridine (specifically 2-chloro-3-nitro derivatives).[1] This is often more robust for scale-up and introduces diversity on the pyridine ring early.
Figure 1: Retrosynthetic disconnection tree for the pyrazolo[4,3-b]pyridine scaffold.
Path A: Pyridine Ring Formation (The "Amino" Route)
This strategy relies on the condensation of 4-aminopyrazoles with 1,3-dielectrophiles (e.g., 1,3-diketones,
Mechanistic Insight
The reaction is a modified Friedländer or Skraup-type synthesis. The critical step is the initial nucleophilic attack of the exocyclic amine (C4-
-
Regiocontrol: The subsequent cyclization onto the pyrazole C5 position is favored due to the electron-rich nature of the pyrazole ring, but steric hindrance at N1 can influence yields.
-
Causality: Acid catalysis (e.g., AcOH or Lewis acids like
) is often required to activate the carbonyl and facilitate dehydration.
Validated Protocol: Condensation with Malononitrile
Reference: Adapted from Z. Naturforsch. 2006, 61b, 1158.
Reagents:
-
4-Amino-1-aryl-pyrazole-5-carbonitrile (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Triethylamine (
, 1.0 equiv) -
Ethanol (Solvent)[2]
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-amino-1-aryl-pyrazole-5-carbonitrile (10 mmol) in absolute ethanol (25 mL).
-
Addition: Add malononitrile (0.66 g, 10 mmol) followed by dropwise addition of triethylamine (1.01 g, 10 mmol).
-
Reaction: Heat the mixture to reflux (
) and stir for 4 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1) for the disappearance of the amine. -
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the cake with cold water (2 x 10 mL) and cold ethanol (5 mL).
-
Purification: Recrystallize from ethanol/DMF (9:1) to afford the 3,6-diamino-pyrazolo[4,3-b]pyridine derivative.
Path B: Pyrazole Ring Formation (The "Nitro" Route)
This is arguably the most robust industrial route, utilizing 2-chloro-3-nitropyridines . It allows for the introduction of diverse substituents at the N1 position via different hydrazines.
Mechanistic Insight
This pathway involves a "Substitution-Cyclization" sequence:
- : The chlorine at C2 is displaced by a carbon nucleophile (e.g., enolate of ethyl acetoacetate) or a hydrazine.
-
Reductive Cyclization: If an enolate is used first, the nitro group is often reduced (Fe/AcOH or
), followed by condensation with the ketone. Alternatively, direct reaction with hydrazine can lead to cyclization if the C3 substituent is an ester/aldehyde.
Validated Protocol: The "One-Pot" Nitro-Displacement
Reference: Int. J. Mol.[1] Sci. 2023, 24, 1469.
Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 2.5 equiv)
-
Hydrazine hydrate (or aryl hydrazine) (1.5 equiv)
-
THF (anhydrous)
Step-by-Step Methodology:
-
Enolate Formation: To a suspension of NaH (25 mmol) in anhydrous THF (30 mL) at
, add ethyl acetoacetate (12 mmol) dropwise. Stir for 30 min until gas evolution ceases. - Step: Add a solution of 2-chloro-3-nitropyridine (10 mmol) in THF (10 mL) dropwise. Allow the mixture to warm to RT and stir for 3 hours (Solution turns deep red/orange).
-
Cyclization: Cool the mixture back to
. Carefully add hydrazine hydrate (15 mmol). -
Reflux: Heat the mixture to reflux for 6 hours. The mechanism involves the displacement of the nitro group or cyclization onto the activated intermediate. Note: In some variations, the nitro group is reduced in a separate step, but modern protocols often utilize the Japp-Klingemann rearrangement logic.
-
Workup: Quench with saturated
solution. Extract with EtOAc (3 x 30 mL). -
Purification: Dry organic layers over
, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
Comparative Data Analysis
| Parameter | Path A (Amino-Pyrazole) | Path B (Nitro-Pyridine) |
| Key Bond Formed | Pyridine C5-C6 / C4a-C8a | Pyrazole N1-C7a / N2-C3 |
| Starting Material | 4-Aminopyrazoles (Synthetically demanding) | 2-Chloro-3-nitropyridines (Commercially available) |
| Diversity Point | Pyridine ring (C5, C6, C7) | Pyrazole N1, C3 |
| Typical Yield | 40 - 65% | 60 - 85% |
| Scalability | Moderate (Multi-step precursor synthesis) | High (Convergent) |
| Main Challenge | Regioselectivity of annulation | Handling of nitro/diazo intermediates |
Applications & Bioisosterism[3]
The pyrazolo[4,3-b]pyridine core is a recognized bioisostere for the pyrazolo[4,3-d]pyrimidine scaffold found in Sildenafil (Viagra) .
-
Scaffold Hopping: Replacing the pyrimidine nitrogen (N5 in sildenafil numbering) with a carbon (C6 in [4,3-b]pyridine) alters the H-bond acceptor profile and solubility without significantly disrupting the binding mode to PDE5 or kinase ATP pockets.
-
Case Study (GAK Inhibitors): 3,6-Disubstituted isothiazolo[4,3-b]pyridines and their pyrazolo-analogs have shown nanomolar affinity for Cyclin G-Associated Kinase (GAK), a target for antiviral therapy (Dengue, Ebola).[3]
Figure 2: Bioisosteric relationship between the Sildenafil core and the Pyrazolo[4,3-b]pyridine scaffold.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Int. J. Mol. Sci. 2023, 24, 1469. Link
-
A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines. Z. Naturforsch. B. 2006, 61, 1158–1161.[4] Link
-
Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorg.[5] Med. Chem. 2020, 28, 115188.[5] Link
-
Synthesis and structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Arch. Pharm. (Weinheim) 2019, 352, 1900136. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering the Hinge: A Technical Guide to the Analogs and Derivatives of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Executive Summary
In contemporary medicinal chemistry, the identification and functionalization of privileged scaffolds are paramount to accelerating drug discovery. 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1207530-00-4) has emerged as a highly versatile building block. Characterized by its bidentate hydrogen-bonding capacity and tunable electronic profile, this scaffold serves as the foundational core for diverse therapeutic agents, ranging from allosteric modulators of ion channels to ATP-competitive kinase inhibitors.
This whitepaper provides an in-depth analysis of the structural rationale, synthetic methodologies, and pharmacological applications of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine and its known derivatives.
Structural Rationale & Physicochemical Properties
The architecture of 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine offers specific geometric and electronic advantages that make it an ideal precursor for drug development:
-
The Pyrazolo[4,3-b]pyridine Core: As a bioisostere of indazole and azaindole, this fused bicyclic system provides a rigid, planar aromatic surface ideal for
stacking interactions within protein binding pockets. Crucially, the adjacent nitrogen atoms (N1 and N2) act as a potent hydrogen bond donor-acceptor pair, a motif heavily conserved in kinase hinge-binding interactions [1]. -
The 3-Amino Handle: The exocyclic primary amine at the C3 position provides a highly reactive nucleophilic center. This allows for rapid diversification via amidation, urea formation, or Buchwald-Hartwig cross-coupling, enabling the attachment of solvent-exposed solubilizing groups or secondary binding motifs.
-
The 6-Fluoro Substitution: The strategic placement of a highly electronegative fluorine atom at the C6 position serves a dual causality. First, it exerts a strong inductive effect (-I) that lowers the
of the adjacent basic centers, thereby enhancing passive membrane permeability. Second, it sterically and electronically shields the metabolically vulnerable pyridine ring from Cytochrome P450-mediated oxidative degradation, significantly extending the pharmacokinetic half-life of its derivatives.
Major Therapeutic Derivatives and Analogs
The synthetic divergence of this core has led to several distinct classes of therapeutic agents.
CFTR Modulators (Potentiators and Inhibitors)
Recent structure-based drug discovery efforts have utilized 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine to synthesize novel potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Notably, the aza-analog of compound '853 was synthesized directly from this fluorinated core [2].
By coupling the 3-amino group with optimized aryl-acid derivatives, researchers generated mid-nanomolar potentiators that bind to the same allosteric transmembrane site as the clinical drug ivacaftor. These derivatives stabilize the open state of the CFTR channel, facilitating chloride and bicarbonate efflux, which is critical for restoring fluid homeostasis in cystic fibrosis patients.
Mechanism of CFTR channel potentiation by pyrazolopyridine-derived allosteric modulators.
Fibrinolysis Inhibitors
The 3-amino group of the scaffold has been leveraged for annulation reactions to create complex polycyclic systems. Patent literature details the synthesis of (aza)pyridopyrazolopyrimidinones starting from 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine[3]. These tricyclic derivatives act as potent inhibitors of fibrinolysis, designed for the prophylaxis and treatment of acute bleeding disorders, hemorrhagic shock, and coagulopathies. The rigidification of the amine into a pyrimidinone ring locks the conformation, optimizing binding affinity to target proteases.
Kinase Inhibitors (Positional Isomers and Analogs)
While the [4,3-b] orientation is highly valuable, its positional isomer, 1H-pyrazolo[3,4-b]pyridin-3-amine, is a cornerstone in oncology. Derivatives such as 4,6-diaryl pyrazolo[3,4-b]pyridin-3-amines have been developed as selective inhibitors of MAP kinase-interacting kinases (MNK1/2) [4]. Furthermore, 1-sulfonyl-pyrazolo[4,3-b]pyridines have been evaluated as selective c-Met inhibitors, where the core forms critical hydrogen bonds with the Met1160 residue in the hinge region [1].
Synthetic divergence of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine into therapeutic classes.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the quantitative pharmacological metrics of key derivatives and analogs derived from the pyrazolopyridine-3-amine scaffold.
| Derivative Class | Primary Target | Core Scaffold Utilized | Key Pharmacological Metric |
| Aza-analog of '853 | CFTR (Potentiator site) | 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine | |
| (Aza)pyridopyrazolopyrimidinones | Fibrinolysis pathways | 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine | High in vivo efficacy (Patent claims) |
| 4,6-Diaryl pyrazolo[3,4-b]pyridin-3-amines | MNK1 Kinase | 1H-pyrazolo[3,4-b]pyridin-3-amine (Isomer) | |
| 1-Sulfonyl-pyrazolo[4,3-b]pyridines | c-Met Kinase | 1H-pyrazolo[4,3-b]pyridine |
Experimental Validation Protocols
To ensure self-validating and reproducible workflows, the following protocols detail the synthesis of the core scaffold and the functional evaluation of its CFTR-modulating derivatives.
Protocol A: Synthesis of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Causality Note: The synthesis relies on a tandem nucleophilic addition-aromatic substitution. Hydrazine first attacks the electrophilic nitrile carbon. The resulting intermediate undergoes an intramolecular
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-difluoro-2-pyridinecarbonitrile (1.0 equivalent, e.g., 2.00 g, 14.3 mmol) in absolute ethanol (36 mL).
-
Reagent Addition: Slowly add hydrazine hydrate (1.5 equivalents, 1.04 mL, 21.4 mmol) dropwise at room temperature. Caution: Hydrazine is highly toxic and reactive; perform under a fume hood.
-
Cyclization: Heat the reaction mixture to 70°C and maintain stirring for 15 hours. The elevated temperature provides the activation energy required to overcome the steric hindrance of the intermediate and drive the
ring closure [3]. -
Workup: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Pulverize the resulting crude residue using ethyl acetate (20 mL). Filter the suspension, wash the filter cake with cold ethyl acetate (5 mL), and dry in a vacuum oven at 70°C for 16 hours.
-
Validation: Confirm product identity via LC-MS (
) and -NMR (DMSO- ).
Protocol B: Inside-Out Excised Patch-Clamp Electrophysiology for CFTR Derivatives
Causality Note: Evaluating potentiators requires isolating the channel from endogenous cellular signaling. Inside-out excised patches allow researchers to precisely control the intracellular concentrations of ATP and Protein Kinase A (PKA), which are strictly required to prime the CFTR channel and isolate the allosteric potentiation effect of the pyrazolopyridine derivatives [2].
-
Cell Preparation: Culture CHO cells stably expressing wild-type CFTR. Seed onto glass coverslips 24-48 hours prior to the experiment.
-
Patch Excision: Form a gigaseal using a borosilicate glass pipette filled with extracellular solution. Withdraw the pipette rapidly to excise an inside-out membrane patch.
-
Channel Activation: Perfuse the intracellular face of the patch with a bath solution containing 3 mM ATP and 75 nM catalytic subunit of PKA. Wait for the basal macroscopic current to reach a steady state (indicating full phosphorylation).
-
Compound Perfusion: Perfuse the aza-analog derivative (dissolved in DMSO, final concentration
0.1% DMSO) at varying concentrations (e.g., 0.1 M to 10 M) onto the patch. -
Data Acquisition: Record currents using an Axopatch 200B amplifier. Calculate the fold stimulation as the ratio of the steady-state current in the presence of the compound versus the basal current. Fit the dose-response data to a Hill equation to determine the
.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Structure-based discovery of CFTR potentiators and inhibitors Source: Cell / PubMed (NIH) URL:[Link]
- EA029373B1 - (aza)
-
Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor Source: ResearchGate URL:[Link]
Strategic Fluorination of Pyrazolopyridines: A Technical Whitepaper on Biological Activity and Evaluation Methodologies
Executive Summary
The pyrazolopyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, primarily functioning as an adenine bioisostere. However, it is the strategic introduction of fluorine into this bicyclic system that has unlocked unprecedented levels of target selectivity, metabolic stability, and binding affinity. This whitepaper provides an in-depth mechanistic analysis of fluorinated pyrazolopyridines, exploring their dominant role as kinase inhibitors, their expanding utility in antimicrobial and neurological applications, and the self-validating experimental methodologies required to accurately evaluate their biological activity.
The Physicochemical Causality of Fluorination
As application scientists, we do not add halogens arbitrarily. The decision to fluorinate a pyrazolopyridine core is driven by precise physicochemical causality. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This unique combination allows for profound electronic modulation without introducing severe steric clashes within tight protein binding pockets.
According to foundational mechanisms detailed in1, fluorination achieves three critical objectives:
-
Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Placing a fluorine atom at known sites of oxidative metabolism completely blocks cytochrome P450-mediated cleavage, drastically increasing the compound's pharmacokinetic half-life.
-
pKa Modulation: The inductive electron-withdrawing effect of fluorine lowers the pKa of adjacent basic nitrogens on the pyrazolopyridine ring. This shifts the ionization equilibrium at physiological pH (7.4), often enhancing passive membrane permeability.
-
Orthogonal Binding Dynamics: Fluorine acts as a weak hydrogen bond acceptor but excels in multipolar interactions (e.g., orthogonal dipole-dipole interactions with backbone amides in the kinase hinge region), locking the inhibitor into a highly specific conformation.
Kinase Inhibition: The Dominant Therapeutic Modality
The most prominent application of fluorinated pyrazolopyridines is in oncology, specifically as ATP-competitive kinase inhibitors. The core structure mimics the adenine moiety of ATP, establishing bidentate hydrogen bonds with the hinge region of the kinase domain.
Targeting the MAPK Pathway (B-Raf V600E)
The V600E mutation in B-Raf kinase causes constitutive activation of the MAPK signaling pathway, driving approximately 7% of all human cancers (notably melanoma and colorectal cancer). Structure-based design has yielded highly selective 3-methoxy pyrazolopyridine derivatives that stabilize the inactive conformation of the mutant kinase. As reported in the2, these agents demonstrate profound in vivo efficacy and oral bioavailability by exploiting the unique hydrophobic pockets created by the V600E mutation.
Caption: MAPK signaling pathway inhibition by fluorinated pyrazolopyridines targeting B-Raf V600E.
CSF-1R and Microenvironment Modulation
Beyond direct tumor inhibition, pyrazolopyrimidines and pyrazolopyridines are utilized to modulate the tumor immune microenvironment. Colony-stimulating factor 1 receptor (CSF-1R) is overexpressed in tumor-associated macrophages (TAMs). Recent phenotypic screening and kinome profiling have identified novel pyrazolo[3,4-d]pyrimidine scaffolds that selectively inhibit CSF-1R, offering a targeted approach for treating glioblastoma, as detailed in3.
Quantitative Structure-Activity Relationship (SAR) Data
The translation of structural modifications into biological efficacy is best understood through comparative SAR data. The table below synthesizes the reported biological activities of key pyrazolopyridine and pyrazolopyrimidine derivatives across different kinase targets.
| Compound / Scaffold | Primary Target | Biological Activity ( | Key Structural Feature & Causality |
| Compound 28 | CSK Kinase | < 3.0 nM | Pyrazolo[1,5-a]pyridine core forms optimal hinge-binding H-bonds, replacing a weaker pyridazinone moiety. |
| Compounds 17 & 19 | B-Raf V600E | Potent (In Vivo) | 3-methoxy substitution enhances oral bioavailability and selective binding to the mutant conformation. |
| Compound B58 | CSF-1R | Highly Selective | Functionalization at N1 and C3 of the pyrazolo[3,4-d]pyrimidine core extends into the N-lobe hydrophobic pocket. |
| Compounds 3c & 5b | CDK5 | 56.19 - 74.13 µM | Fluorine moiety integration improves safety profiles in normal cells (WI38) compared to doxorubicin. |
Data sourced from4.
Self-Validating Experimental Methodologies
To ensure scientific integrity, biological evaluation cannot rely on isolated data points. Protocols must be designed as self-validating systems where internal controls continuously verify the assay's mechanical and statistical robustness.
Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol determines the
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X kinase buffer (typically containing HEPES pH 7.5,
, EGTA, and Brij-35 to prevent non-specific binding). -
Compound Dilution: Create a 10-point, 3-fold serial dilution of the fluorinated pyrazolopyridine in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent enzyme denaturation).
-
Enzyme/Substrate Addition: Add the recombinant kinase (e.g., B-Raf V600E) and the specific peptide substrate to the wells.
-
ATP Initiation (Critical Step): Initiate the reaction by adding ATP. Causality Check: The ATP concentration must be set at the apparent
for the specific kinase. If ATP is too high, it will outcompete the inhibitor, artificially inflating the . -
Incubation & Termination: Incubate at room temperature for 60 minutes. Terminate the reaction by adding EDTA (to chelate
) and the TR-FRET detection antibodies (e.g., Europium-labeled anti-phosphopeptide antibody). -
Data Acquisition & Validation: Read the plate on a multi-mode microplate reader measuring the FRET signal.
-
Self-Validation: Calculate the Z'-factor using positive controls (Staurosporine) and negative controls (DMSO only). A Z'-factor > 0.5 confirms the assay's statistical reliability. Fit the data to a 4-parameter logistic (4PL) curve to extract the
.
-
Protocol B: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Beyond oncology, fluorinated pyrazolopyridines exhibit antimicrobial properties by inhibiting enzymes like IspE in the bacterial isoprenoid biosynthesis pathway.
Step-by-Step Methodology:
-
Inoculum Standardization: Cultivate the target bacterial strain (e.g., S. aureus or E. coli) overnight. Adjust the turbidity to a 0.5 McFarland standard, then dilute in Mueller-Hinton broth to achieve a final inoculum of
CFU/mL. -
Microdilution Setup: In a 96-well plate, perform a two-fold serial dilution of the test compound.
-
Inoculation & Incubation: Add the standardized bacterial suspension to all test wells.
-
Self-Validation: Include a "Growth Control" well (bacteria + broth + DMSO, no drug) to prove viability, and a "Sterility Control" well (broth only) to prove no contamination. Include a reference antibiotic (e.g., Ciprofloxacin) to validate strain susceptibility.
-
-
Endpoint Determination: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).
Caption: Sequential self-validating workflow for the biological evaluation of kinase inhibitors.
Conclusion
The biological activity of fluorinated pyrazolopyridines is not merely a product of random screening, but the result of rational, structure-based design. By leveraging the unique physicochemical properties of fluorine—specifically its ability to shield metabolic liabilities and engage in orthogonal binding interactions—researchers can transform a basic adenine bioisostere into a highly potent, selective, and orally bioavailable therapeutic agent. As drug development professionals, adhering to rigorous, self-validating evaluation protocols ensures that these promising scaffolds successfully transition from biochemical hits to viable preclinical candidates.
References
- Benchchem.
- NIH PMC.Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- ACS Medicinal Chemistry Letters.Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors.
- NIH PMC.Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells.
Sources
- 1. 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine | 1350653-23-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Potential mechanism of action of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives
An In-depth Technical Guide to the Potential Mechanisms of Action of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of derivatives with a wide array of therapeutic applications. This technical guide delves into the potential mechanisms of action of a specific subset of these compounds: 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives. By synthesizing current research, this document provides a comprehensive overview of their likely biological targets and the signaling pathways they modulate. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to rigorously validate these potential mechanisms. This guide is intended to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Prominence of the Pyrazolo[4,3-b]pyridine Core
The pyrazolo[4,3-b]pyridine ring system, a fusion of pyrazole and pyridine rings, represents a versatile template for drug design.[1][2][3] Its rigid, planar structure, combined with the presence of multiple nitrogen atoms, allows for a variety of intermolecular interactions with biological macromolecules. This has led to the discovery of pyrazolo[4,3-b]pyridine derivatives with activities spanning from anticancer and anti-inflammatory to neuroprotective and antimicrobial.[1][4][5] The introduction of a fluorine atom at the 6-position and an amine group at the 3-position of the 1H-pyrazolo[4,3-b]pyridine core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity.
This guide will explore the most probable mechanisms through which these specific derivatives exert their biological effects, with a primary focus on their well-documented roles as modulators of key cellular signaling pathways.
Potential Mechanism of Action I: Kinase Inhibition
A predominant mechanism of action for many pyrazolo[4,3-b]pyridine derivatives is the inhibition of protein kinases.[4][6][7][8][9][10] Kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The pyrazolo[4,3-b]pyridine scaffold can act as a "hinge-binding" motif, a common feature of many ATP-competitive kinase inhibitors.
Key Kinase Targets
Research has implicated pyrazolo[4,3-b]pyridine and related pyrazolopyridine derivatives as inhibitors of several important kinases:
-
Topoisomerase IIα: Some pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against Topoisomerase IIα, an enzyme crucial for DNA replication and repair.[4] Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in rapidly dividing cells, a key mechanism for many anticancer drugs.
-
FLT3 and CDK4: Dual inhibition of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4) has been observed with certain 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives.[6] FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), while CDK4 is a key regulator of the cell cycle.
-
Anaplastic Lymphoma Kinase (ALK): Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of ALK, including the L1196M mutant which confers resistance to crizotinib.[7][9][10] ALK is a receptor tyrosine kinase that is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC).
-
RAF Kinase: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been patented as inhibitors of RAF kinases, particularly B-Raf, which is a central component of the MAPK/ERK signaling pathway.[8]
-
Tropomyosin Receptor Kinases (TRKs): Computational studies have suggested that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of TRKA, a receptor tyrosine kinase involved in neuronal survival and differentiation, and is also implicated in some cancers.[11]
-
TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TBK1, a key regulator of innate immunity.[12]
Visualizing Kinase Inhibition
The following diagram illustrates a simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.
Caption: Simplified Kinase Signaling Pathway and Inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate the kinase inhibitory potential of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives, a robust in vitro kinase inhibition assay is essential. The following protocol provides a general framework that can be adapted for specific kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well microplates
-
Plate reader compatible with the chosen detection method
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound dilutions in the kinase assay buffer.
-
-
Assay Setup:
-
Add a small volume of the diluted test compound to the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the recombinant kinase to all wells except the negative controls.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the substrate peptide and ATP in the kinase assay buffer.
-
Add this solution to all wells to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required for the detection signal to develop.
-
Read the plate on a compatible plate reader (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative X | Kinase A | 15.2 |
| Derivative Y | Kinase A | 89.7 |
| Derivative Z | Kinase B | >10,000 |
Potential Mechanism of Action II: Modulation of G-Protein Coupled Receptors (GPCRs)
While kinase inhibition is a prominent mechanism, pyrazolo[4,3-b]pyridine derivatives have also been shown to modulate other classes of proteins, including G-protein coupled receptors (GPCRs).
Metabotropic Glutamate Receptor 4 (mGlu4)
A notable example is the discovery of a 1H-pyrazolo[4,3-b]pyridin-3-amine derivative, VU0418506, as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[13] mGlu4 is a GPCR that plays a crucial role in regulating neurotransmission and has been implicated in Parkinson's disease. PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate.
Visualizing GPCR Modulation
The following diagram illustrates the mechanism of a positive allosteric modulator on a GPCR.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. dau.url.edu [dau.url.edu]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: CAS 1207530-00-4 (6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine)
[1][2]
Executive Summary & Strategic Significance
CAS 1207530-00-4 , chemically known as 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine , is a high-value heterocyclic building block in medicinal chemistry.[1] It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
Its structural core, a fused pyrazolo-pyridine system, mimics the adenine ring of ATP. This feature makes it an indispensable intermediate in the design of Type I and Type II kinase inhibitors , particularly for targets such as FLT3 (FMS-like tyrosine kinase 3) , CDK4/6 (Cyclin-dependent kinases) , and as positive allosteric modulators (PAMs) for mGlu4 receptors .
For drug development professionals, this compound offers a balance of rigidity (reducing entropic penalty upon binding) and vectoral functionalization potential (via the C3-amine and N1-position), allowing for the precise tuning of pharmacokinetic (PK) properties.
Physicochemical Profile
The following data consolidates the core properties required for analytical verification and experimental planning.
| Property | Specification |
| Chemical Name | 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
| CAS Number | 1207530-00-4 |
| Molecular Formula | C₆H₅FN₄ |
| Molecular Weight | 152.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>20 mg/mL), DMF; Sparingly soluble in Ethanol |
| pKa (Calculated) | ~3.5 (Pyridine nitrogen), ~11.5 (Pyrazole NH) |
| Melting Point | >200°C (Decomposes) |
| Storage Conditions | -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen) |
Synthesis & Production Logic
Mechanistic Causality
The synthesis of CAS 1207530-00-4 relies on a nucleophilic aromatic substitution (
Hydrazine acts as a binucleophile. The primary amine attacks C2, displacing the fluoride ion. The resulting intermediate undergoes rapid cyclization where the second hydrazine nitrogen attacks the nitrile carbon, forming the 3-amino-pyrazole ring.
Synthesis Workflow Diagram
Caption: Two-step one-pot synthesis via SnAr substitution and nitrile cyclization.
Detailed Synthetic Protocol
Note: This protocol is adapted for gram-scale preparation.
-
Preparation : Charge a round-bottom flask with 2,6-difluoropyridine-3-carbonitrile (1.0 eq) and Ethanol (10 volumes).
-
Addition : Cool the solution to 0°C. Dropwise add Hydrazine hydrate (2.5 eq). Critical Step: Exothermic reaction; control addition rate to prevent side reactions at the C6-fluorine.
-
Cyclization : Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to reflux (80°C) for 3–5 hours. Monitor by LCMS for the disappearance of the intermediate hydrazine species.
-
Workup : Cool to RT. The product often precipitates.
-
Purification : Filter the solid. Wash with cold ethanol and diethyl ether. If no precipitate forms, concentrate the solvent and recruitallize from EtOAc/Hexane.
-
Yield : Expected yield 75–85%.
Applications in Drug Discovery
Pharmacophore Modeling
CAS 1207530-00-4 is used to construct inhibitors that target the ATP-binding pocket of kinases. The pyrazolo[4,3-b]pyridine core serves as the "hinge binder."
-
N1-H (Pyrazole) : Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue).
-
N2 (Pyrazole) : Acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge backbone (e.g., Leu/Met residue).
-
C3-Amine : Provides a vector for extending into the "specificity pocket" or solvent-exposed region, often derivatized via amide coupling or urea formation.
-
C6-Fluorine : Modulates metabolic stability (blocking oxidation at a vulnerable site) and alters the electronic properties of the ring.
Biological Pathway & Interaction Diagram
Caption: Pharmacophore interactions of the scaffold within the kinase ATP-binding pocket.
Handling, Stability, and Safety
Self-Validating Safety Protocol
Every user must verify the integrity of the compound before use, as amines can oxidize over time.
-
Visual Check : Product must be white/off-white. Yellowing indicates oxidation.
-
Solubility Check : Dissolve 5 mg in 1 mL DMSO. Solution should be clear. Turbidity suggests polymerization or salt contamination.
| Hazard Class | H-Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thick). |
| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles; access to eye wash station. |
| STOT-SE | H335: May cause respiratory irritation | Handle only in a fume hood. |
Storage : Long-term storage at -20°C is mandatory. The amine group is nucleophilic and can react with atmospheric CO₂ (carbamate formation) if not stored under inert gas.
Experimental Protocol: Derivatization (Amide Coupling)
A common workflow involves coupling this amine with a carboxylic acid to create the final bioactive inhibitor.
Reaction : CAS 1207530-00-4 + R-COOH
-
Dissolution : Dissolve R-COOH (1.0 eq) in dry DMF.
-
Activation : Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins at RT to form the active ester.
-
Coupling : Add CAS 1207530-00-4 (1.0 eq).
-
Reaction : Stir at 50°C for 4–12 hours. The elevated temperature is often required because the C3-amine on the fused ring is less nucleophilic than a standard aniline due to electron delocalization.
-
Quench : Dilute with water/brine. Extract with EtOAc.[2]
-
Purification : Flash chromatography (DCM/MeOH gradient).
References
-
Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. PubMed. [Link]
-
Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506). ACS Chemical Neuroscience. [Link][3]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
PubChem Compound Summary for CID 502496-26-6 (Precursor Hydrazine). National Library of Medicine. [Link]
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability data for 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Topic: Solubility and Stability Data for 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine Content Type: Technical Dossier & Characterization Framework Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Physicochemical Characterization, Solubility Profiling, and Stability Protocols
Executive Summary & Compound Identity
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1207530-00-4) is a critical bicyclic heteroaromatic intermediate used primarily in the synthesis of kinase inhibitors (e.g., BTK, JAK) and positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGlu4). Its scaffold fuses a pyrazole ring with a pyridine ring, offering a rigid, planar structure capable of diverse hydrogen bonding interactions.
The introduction of the fluorine atom at the C6 position is a strategic medicinal chemistry modification intended to block metabolic oxidation at a susceptible site, modulate pKa, and increase lipophilicity compared to the non-fluorinated parent scaffold.
| Property | Specification |
| CAS Number | 1207530-00-4 |
| IUPAC Name | 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
| Molecular Formula | C₆H₅FN₄ |
| Molecular Weight | 152.13 g/mol |
| Physical Form | Yellow to off-white solid |
| Core Scaffold | 1H-pyrazolo[4,3-b]pyridine |
Physicochemical Profile
Understanding the theoretical underpinnings of this molecule is essential for predicting its behavior in solution.
The "Fluorine Effect"
The C6-fluorine substituent exerts a strong electron-withdrawing effect (inductive, -I) on the pyridine ring.
-
pKa Modulation: The basicity of the pyridine nitrogen (N5) is reduced compared to the non-fluorinated analog (predicted pKa < 5.0). This impacts solubility in weakly acidic buffers.
-
Lipophilicity: Fluorination typically increases logP by 0.1–0.2 units due to the high electronegativity and low polarizability of fluorine, making the compound slightly more lipophilic than its hydrogen counterpart.
Calculated Properties[7]
-
Predicted logP: ~0.7 – 1.1 (Moderate lipophilicity; likely membrane permeable).
-
Topological Polar Surface Area (TPSA): ~68 Ų (Favorable for oral bioavailability).
-
H-Bond Donors: 2 (Primary amine NH₂, Pyrazole NH).
-
H-Bond Acceptors: 3 (Pyridine N, Pyrazole N, Fluorine).[1]
Solubility Data & Protocols
Note: As specific empirical solubility values for this intermediate are often proprietary, the following data represents authoritative consensus based on scaffold properties and standard application science.
Solubility Profile
| Solvent System | Solubility Rating | Estimated Conc. | Usage Notes |
| Water (pH 7.4) | Low | < 0.5 mg/mL | Poor aqueous solubility due to planar aromatic stacking. |
| 0.1 M HCl | High | > 10 mg/mL | Protonation of Pyridine N facilitates dissolution. |
| DMSO | High | > 50 mg/mL | Preferred solvent for stock solutions (10–100 mM). |
| Methanol/Ethanol | Moderate | 5–20 mg/mL | Suitable for working solutions; avoid for long-term storage. |
| Acetonitrile | Moderate | 1–10 mg/mL | Useful for HPLC mobile phases. |
Protocol: Thermodynamic Solubility Determination
To generate validated solubility data for your specific batch, follow this self-validating workflow. This protocol distinguishes between kinetic solubility (precipitation from DMSO) and true thermodynamic solubility (equilibrium from solid).
Caption: Workflow for determining thermodynamic solubility. The pH check (yellow node) is critical for ionizable amines like 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine.
Stability & Handling
The 3-amino-pyrazole moiety combined with a fluoropyridine ring presents specific stability challenges, particularly regarding oxidation and light sensitivity.
Stability Profile
-
Solid State: Stable for >12 months at -20°C. Hygroscopic potential is low to moderate.
-
Solution State (DMSO): Stable for 2 weeks at 4°C. Avoid repeated freeze-thaw cycles.
-
Oxidative Stability: The primary amine at position 3 is susceptible to oxidation (N-oxide formation or azo-coupling) under forced conditions or prolonged air exposure in solution.
-
Photostability: Yellow color indicates absorption in the visible spectrum. Protect from light to prevent photo-oxidation or dimerization.
Protocol: Forced Degradation (Stress Testing)
Use this logic to establish the stability-indicating method for your compound.
Caption: Forced degradation decision tree. The oxidation arm (Red) is high-risk for primary aromatic amines.
Storage Recommendations
-
Long-term: Store solid at -20°C under inert atmosphere (Argon/Nitrogen).
-
Short-term: 2-8°C (Refrigerated), desiccated, and protected from light (amber vials).
-
In Solution: Use fresh DMSO stocks. If storage is necessary, freeze at -80°C in single-use aliquots.
Safety & Toxicology (GHS Classification)
Based on structural analogs (e.g., 1H-pyrazolo[3,4-b]pyridin-3-amine).
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
-
Engers, D. W., et al. (2016). "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)." ACS Chemical Neuroscience.[1] Link[1]
-
PubChem.[3] (n.d.). "Compound Summary: 1H-Pyrazolo[4,3-b]pyridin-3-amine." National Library of Medicine. Link
-
Sigma-Aldrich.[4] (n.d.). "Product Specification: 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine." Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-pyrazolo[4,3-b]pyridin-3-amine | 202336-32-1 [sigmaaldrich.com]
Spectroscopic Characterization and Analytical Profiling of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Executive Summary & Pharmacological Relevance
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, offering a rigid, hydrogen-bond-capable framework that readily interacts with diverse biological targets. The specific intermediate, 1[1], incorporates a fluorine atom at the C6 position. This strategic halogenation is frequently employed to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the electron-rich beta-position of the pyridine ring[2].
From a drug development perspective, this compound is a critical building block. It has been heavily utilized in the synthesis of2, such as the advanced preclinical candidate VU0418506[2]. Furthermore, recent 3 utilizing large-scale molecular docking have identified derivatives of this specific scaffold as potent potentiators and inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR)[3].
This whitepaper provides an in-depth, self-validating technical guide to the synthesis, mechanistic causality, and spectroscopic profiling (NMR, IR, MS) of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine.
Mechanistic Causality in Synthesis
The synthesis of the pyrazolo[4,3-b]pyridine core relies on a highly regioselective nucleophilic aromatic substitution (S_NAr) followed by an intramolecular cyclization cascade, as detailed in the 4[4] and 3[5].
The Causality of the Reaction Design:
-
Regioselective S_NAr: The starting material, 3,5-difluoro-2-pyridinecarbonitrile, possesses two fluorine atoms. However, the fluorine at the C2 position is vastly more electrophilic. It is activated by the strong electron-withdrawing inductive and resonance effects of both the adjacent pyridine nitrogen and the ortho-nitrile group. When treated with hydrazine hydrate, the primary amine selectively displaces this C2 fluorine.
-
Intramolecular Cyclization: The intermediate arylhydrazine is transient. The secondary nitrogen of the hydrazine moiety is perfectly positioned to undergo a 5-endo-dig or 5-exo-dig nucleophilic attack on the highly polarized nitrile carbon.
-
Aromatization: Subsequent tautomerization yields the fully aromatic, thermodynamically stable 3-amino-pyrazole ring fused to the pyridine core.
Fig 1: Mechanistic workflow for the synthesis of the pyrazolo[4,3-b]pyridine core.
Spectroscopic Data Analysis & Structural Validation
To ensure high-confidence structural assignment, a multi-modal, orthogonal spectroscopic approach is required.
Nuclear Magnetic Resonance (NMR)
In the ^1H NMR spectrum (DMSO-d6), the electronic environment of the fused bicyclic system dictates the chemical shifts[4]. The pyrazole N-H proton is highly deshielded due to the aromatic ring current and solvent hydrogen bonding, appearing as a broad singlet near 11.75 ppm. The pyridine ring contains two isolated protons (H-5 and H-7). H-5 is heavily deshielded by the adjacent pyridine nitrogen (N4) and the ortho-fluorine, appearing as a doublet of doublets (~8.26 ppm) due to ^3J_HF and ^4J_HH couplings. The exocyclic amine (NH2) appears as a broad singlet integrating to 2H around 5.50 ppm.
Mass Spectrometry (LC-MS)
Electrospray ionization (ESI+) is the standard for validating the molecular weight of this basic amine. The exact mass of C6H5FN4 is 152.05 Da. A dominant [M+H]+ ion is observed at m/z 153.06, confirming the successful addition of hydrazine and the subsequent loss of HF during the S_NAr cyclization cascade[4].
Fig 2: Orthogonal spectroscopic validation system for structural confirmation.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed not just as a sequence of steps, but as a self-validating workflow where the physical chemistry dictates the analytical checkpoints.
Protocol 1: Regioselective Synthesis and Cyclization
Objective: Synthesize 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine via an S_NAr/cyclization cascade[4],[5].
-
Reagent Preparation: Dissolve 3,5-difluoro-2-pyridinecarbonitrile (1.0 eq, e.g., 2.00 g, 14.3 mmol) in anhydrous ethanol (36 mL). Ensure the flask is equipped with a magnetic stir bar and a reflux condenser.
-
Nucleophile Addition: Add hydrazine hydrate (1.5 eq, 1.04 mL, 21.4 mmol) dropwise at room temperature. Causality: Dropwise addition controls the exothermic S_NAr displacement of the highly activated C2 fluorine.
-
Thermal Cyclization: Heat the reaction mixture to 70 °C for 15 hours. Causality: While the initial S_NAr occurs rapidly at room temperature, the intramolecular attack of the hydrazine nitrogen onto the nitrile requires thermal energy to overcome the activation barrier for cyclization.
-
Isolation: Cool the resulting suspension to room temperature and concentrate in vacuo. Triturate the solid residue with ethyl acetate (20 mL), filter, and dry under vacuum at 70 °C for 16 hours. Self-Validation Checkpoint: The disappearance of the sharp nitrile stretch (~2220 cm⁻¹) in the FT-IR spectrum of the crude mixture confirms complete cyclization.
Protocol 2: Spectroscopic Validation (LC-MS & NMR)
Objective: Confirm structural integrity and purity.
-
LC-MS Acquisition: Introduce the sample via a UHPLC system (e.g., Agilent 1290) equipped with a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% CH3CN in H2O (0.1% Formic Acid) over 1.5 minutes at 0.5 mL/min. Monitor UV absorption at 215 nm and 254 nm. Set the MS ESI+ capillary voltage to 3000 V and fragmentor to 70 V[6].
-
NMR Acquisition: Dissolve 5–10 mg of the purified solid in 0.6 mL of DMSO-d6. Acquire the ^1H NMR spectrum at 400 MHz (or higher). Ensure the relaxation delay (d1) is sufficient (≥ 2 seconds) to accurately integrate the broad exchangeable NH and NH2 protons.
Data Presentation
Table 1: ^1H NMR Peak Assignments (400 MHz, DMSO-d6)
| Shift (ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Causality / Environment |
| 11.75 | br s | 1H | - | Pyrazole N-H | Highly deshielded by ring current and solvent H-bonding |
| 8.26 | dd | 1H | J = 2.4, 1.5 | Pyridine H-5 | Deshielded by adjacent N4 and ortho-fluorine |
| 7.85 | dd | 1H | J = 8.8, 2.4 | Pyridine H-7 | Coupled to ortho-fluorine and meta H-5 |
| 5.50 | br s | 2H | - | Amine NH2 | Exocyclic amine, broadened by quadrupolar relaxation |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Expected Exact Mass | Observed m/z | Adduct | Assignment |
| ESI (+) | 152.05 | 153.06 | [M+H]+ | Protonated Molecular Ion |
| ESI (+) | 152.05 | 175.04 | [M+Na]+ | Sodium Adduct |
References
-
(aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis (Patent EA029373B1) . Google Patents. 4[4]
-
Structure-based discovery of CFTR potentiators and inhibitors . Cell / PubMed Central. 3[5],[3]
-
Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) . ACS Chemical Neuroscience / PubMed Central.2[6],[2]
-
1207530-00-4 | 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine . BLDpharm. 1[1]
Sources
- 1. 1207530-00-4|6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]
- 5. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Methodological & Application
Application Note: Synthesis and Characterization of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Introduction & Pharmacological Significance
The 1H-pyrazolo[4,3-b]pyridin-3-amine core is a highly privileged scaffold in modern medicinal chemistry. It serves as the critical structural foundation for various pharmacologically active molecules, including positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) (e.g., VU0418506) used in Parkinson's disease research 1, and novel potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) [[2]](). The inclusion of a 6-fluoro substituent is particularly valuable, as it blocks oxidative metabolism at that position, thereby enhancing the pharmacokinetic profile and half-life of the resulting drug candidates 1.
Mechanistic Rationale & Regioselectivity
The synthesis of 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine is achieved via a tandem nucleophilic aromatic substitution (
-
Regioselective
: While the 5-fluoro position is activated by the para-nitrile and ortho-pyridine nitrogen, the 3-fluoro position is strongly activated by the adjacent (ortho) nitrile group. Hydrazine hydrate acts as the bis-nucleophile. Attack at the 3-position is kinetically favored due to the strong field effect of the adjacent nitrile and is immediately trapped by the subsequent cyclization step. -
Intramolecular Cyclization: Following the displacement of the 3-fluoro group, the terminal nitrogen of the newly installed hydrazinyl group attacks the electrophilic carbon of the ortho-nitrile. This rapid 5-exo-dig cyclization forms the thermodynamically stable pyrazole ring, driving the reaction equilibrium exclusively toward the fused pyrazolo[4,3-b]pyridine system 23.
-
Solvent Selection: Ethanol is selected as the solvent because its protic nature stabilizes the anionic Meisenheimer complex during the
step, and its boiling point (78 °C) perfectly accommodates the optimal reaction temperature (70 °C) without requiring pressurized vessels for standard scale-up 3.
Experimental Workflow
Workflow for the tandem SNAr-cyclization synthesis of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine.
Detailed Experimental Protocols
To accommodate different research needs, two validated protocols are provided: a preparative scale method relying on trituration for purification 3, and a milligram-scale method utilizing preparative HPLC for high-throughput screening libraries 2.
Protocol A: Preparative Scale Synthesis (Gram Scale)
Reagents & Materials:
-
3,5-Difluoro-2-pyridinecarbonitrile: 2.00 g (14.3 mmol, 1.0 eq.)
-
Hydrazine hydrate (64% hydrazine): 1.04 mL (21.4 mmol, 1.5 eq.)
-
Absolute Ethanol: 36 mL
-
Ethyl Acetate (EtOAc): 25 mL (for trituration and washing)
Step-by-Step Procedure:
-
Preparation: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoro-2-pyridinecarbonitrile (2.00 g).
-
Solvation: Suspend the starting material in absolute ethanol (36 mL). Stir until a homogenous solution or fine suspension is achieved.
-
Reagent Addition: Add hydrazine hydrate (1.04 mL) dropwise at room temperature (20–25 °C). Caution: Hydrazine is toxic and reactive; perform this step in a well-ventilated fume hood.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath or heating block. Maintain stirring at this temperature for 15 hours.
-
Monitoring (Self-Validation): The reaction must be monitored via LC-MS. Complete consumption of the starting material (m/z 141) and appearance of the product mass (m/z 153) indicates reaction completion.
-
Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator and remove the ethanol under reduced pressure to yield a crude residue.
-
Trituration: Pulverize the crude residue by adding ethyl acetate (20 mL) and stirring vigorously for 15–30 minutes. This step selectively dissolves organic impurities while the highly polar pyrazolopyridine product remains largely insoluble.
-
Filtration: Filter the suspension through a Büchner funnel. Wash the retained solid with cold ethyl acetate (5 mL).
-
Drying: Dry the solid in a vacuum oven at 70 °C for 16 hours to afford 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine. Expected Yield: ~0.56 g (80% purity based on crude weight, sufficient for subsequent intermediate steps) 3.
Protocol B: Milligram Scale Synthesis (Library Generation)
Reagents & Materials:
-
3,5-Difluoro-2-pyridinecarbonitrile: 70 mg (0.50 mmol, 1.0 eq.)
-
Hydrazine hydrate: 36 μL (0.75 mmol, 1.5 eq.)
-
Absolute Ethanol: 1.3 mL
Step-by-Step Procedure:
-
In a heavy-walled sealed tube, dissolve 3,5-difluoro-2-pyridinecarbonitrile (70 mg) in ethanol (1.3 mL).
-
Add hydrazine hydrate (36 μL) and seal the tube securely.
-
Heat the sealed tube at 70 °C for 17 hours.
-
Cool to room temperature, unseal carefully, and remove the solvent in vacuo.
-
Purify the residue using preparative HPLC (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid modifier) to isolate the pure product 2.
Analytical Characterization Data
A self-validating protocol requires robust analytical checkpoints. Below is the expected analytical profile for the synthesized compound 3.
| Analytical Technique | Parameter | Expected Value / Observation |
| LC-MS (ESI+) | Mass-to-Charge Ratio (m/z) | 153 [M+H]⁺ |
| LC-MS | Retention Time | ~1.10 min (Method dependent, typically early eluting due to high polarity) |
| ¹H-NMR (400 MHz, DMSO-d₆) | Pyrazole NH | δ 11.75 (br s, 1H) |
| ¹H-NMR (400 MHz, DMSO-d₆) | Pyridine Ar-H | δ 8.26 (dd, 1H) |
| Physical State | Appearance | Solid powder (typically off-white to pale yellow) |
Note: The broad singlet at δ 11.75 is highly diagnostic of the pyrazole N-H proton, confirming successful cyclization.
Troubleshooting & Critical Parameters
-
Incomplete Conversion: If starting material persists after 15 hours, verify the concentration and integrity of the hydrazine hydrate. Hydrazine hydrate degrades upon prolonged exposure to air (oxidation and
absorption). Use a fresh bottle if necessary. -
Over-alkylation/Side Reactions: Strictly adhere to the 1.5 equivalents of hydrazine. A large excess can lead to competing substitution at the 5-fluoro position or formation of bis-hydrazinyl adducts.
-
Purity Issues Post-Trituration: If the purity from Protocol A is insufficient (<80%), the product can be recrystallized from a minimal amount of hot ethanol or subjected to silica gel flash chromatography (DCM/MeOH gradient) or prep-HPLC as described in Protocol B.
References
1.[1] Title: Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) Source: ACS Chemical Neuroscience URL: 2.[2] Title: Structure-based discovery of CFTR potentiators and inhibitors Source: PubMed Central (NIH) URL: 3.[3] Title: EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis Source: Google Patents URL:
Sources
Application Note: Synthesis and Optimization of mGlu4 Positive Allosteric Modulators (PAMs) Using 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Introduction & Scientific Rationale
The metabotropic glutamate receptor 4 (mGlu4) has emerged as a highly validated therapeutic target for the treatment of Parkinson's disease (PD) and neuroinflammation. Because the orthosteric glutamate-binding site is highly conserved across all eight mGlu receptor subtypes, achieving subtype selectivity is notoriously difficult. Consequently, drug discovery efforts have pivoted toward Positive Allosteric Modulators (PAMs), which bind to the less conserved 7-transmembrane (7TM) domain[1].
The pyrazolo[4,3-b]pyridine scaffold, exemplified by the preclinically advanced compound VU0418506 , represents a breakthrough in mGlu4 PAM chemistry[2]. However, early generations of these compounds often suffered from rapid oxidative metabolism and off-target cytochrome P450 (e.g., CYP1A2) induction[3].
To circumvent these liabilities, fluorine scanning is employed. The incorporation of a specific building block—6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1207530-00-4)—serves a dual purpose:
-
Metabolic Shielding: The highly electronegative fluorine atom at the 6-position blocks primary sites of cytochrome P450-mediated oxidation.
-
Physicochemical Tuning: Fluorination lowers the pKa of the proximal pyridine nitrogen, increasing lipophilicity and enhancing blood-brain barrier (BBB) penetrance, while mitigating AhR-mediated CYP1A2 induction[3].
Mechanistic Insights: mGlu4 Allosteric Modulation
mGlu4 PAMs do not activate the receptor directly; instead, they act as molecular amplifiers. Upon binding to the allosteric pocket within the 7TM domain, the PAM stabilizes the active conformation of the receptor. When endogenous glutamate binds to the extracellular Venus Flytrap domain, the PAM exponentially increases the receptor's affinity and efficacy, leading to a leftward shift in the glutamate dose-response curve[4].
Fig 1: Signal transduction pathway of mGlu4 modulation by 6-Fluoro-Pyrazolopyridine PAMs.
Synthetic Strategy & Workflow
The synthesis of fluorinated mGlu4 PAMs requires highly regioselective cross-coupling. The exocyclic 3-amino group of the pyrazolo[4,3-b]pyridine core acts as the nucleophile.
Causality in Synthetic Design:
-
Core Formation: The synthesis begins with 3,5-difluoro-2-pyridinecarbonitrile. Hydrazine acts as a bis-nucleophile. The initial attack occurs via nucleophilic aromatic substitution (SNAr) at the highly electrophilic 3-position (displacing the 3-fluoro group), followed by intramolecular cyclization onto the nitrile carbon to form the 3-amino group[5]. The 5-fluoro group of the starting material is retained, becoming the 6-fluoro group of the product.
-
N1-Protection: The N1-proton of the pyrazole is acidic and can poison palladium catalysts or undergo competitive N-arylation. Boc-protection strictly directs the subsequent Buchwald-Hartwig coupling to the exocyclic 3-amine[6].
-
Ligand Selection: XPhos is utilized in the Buchwald-Hartwig coupling because its electron-rich, sterically demanding biaryl structure accelerates the notoriously difficult reductive elimination step for heteroaryl amines[6].
Fig 2: Step-by-step synthetic workflow for 6-Fluoro-mGlu4 PAMs.
Detailed Experimental Protocols
Protocol A: Synthesis of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
This protocol is self-validating: the disappearance of the nitrile stretch (~2220 cm⁻¹) via IR spectroscopy or LC-MS mass shift confirms cyclization.
-
Reaction Setup: To a solution of 3,5-difluoro-2-pyridinecarbonitrile (2.00 g, 14.3 mmol, 1.0 eq.) in absolute ethanol (36 mL), add hydrazine hydrate (1.04 mL, 21.4 mmol, 1.5 eq.) dropwise at room temperature[5].
-
Cyclocondensation: Heat the reaction mixture to 70 °C under a nitrogen atmosphere for 15 hours. The solution will transition from clear to a pale yellow suspension.
-
Workup & Isolation: Cool the mixture to room temperature and concentrate in vacuo. Triturate the resulting residue with ethyl acetate (20 mL).
-
Purification: Filter the precipitate, wash with cold ethyl acetate (5 mL), and dry under high vacuum at 70 °C for 16 hours to yield the title compound as a solid (~1.74 g, 80% yield)[5]. (LC-MS: m/z = 153[M+H]+).
Protocol B: N1-Boc Protection
-
Reagent Addition: Dissolve 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (1.0 eq.) in anhydrous DMF (0.2 M). Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Protection: Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dropwise. Stir at room temperature for 4 hours.
-
Workup: Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the 1-Boc protected intermediate[6].
Protocol C: Buchwald-Hartwig Cross-Coupling & Deprotection
-
Degassing: In an oven-dried Schlenk flask, combine the 1-Boc protected core (1.0 eq.), the desired aryl bromide (e.g., 4-bromo-2-chloro-1-fluorobenzene, 1.2 eq.), and Cs₂CO₃ (2.0 eq.) in anhydrous 1,4-dioxane (0.1 M). Sparge the mixture with argon for 15 minutes.
-
Catalysis: Add Pd₂(dba)₃ (0.05 eq.) and XPhos (0.1 eq.). Seal the flask and heat at 100 °C for 12 hours[6].
-
Filtration: Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate in vacuo.
-
Deprotection: Dissolve the crude intermediate in a 4:1 mixture of CH₂Cl₂ and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.
-
Final Isolation: Concentrate to remove TFA. Neutralize with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry, and purify via reverse-phase preparative HPLC to yield the final fluorinated mGlu4 PAM[6].
Data Presentation: Pharmacological Impact of 6-Fluoro Substitution
The introduction of the 6-fluoro group onto the pyrazolo[4,3-b]pyridine core provides a measurable improvement in the pharmacokinetic profile while maintaining nanomolar potency at the mGlu4 receptor. Below is a representative SAR data summary demonstrating the trajectory of this optimization[2],[3].
| Scaffold Core | hmGlu4 EC₅₀ (nM) | Eₘₐₓ (%) | In Vitro T₁/₂ (Rat Liver Microsomes) | CYP1A2 Induction Liability |
| Unsubstituted Core (e.g., VU0418506) | 68 ± 5 | 100% | ~25 min | High (AhR mediated) |
| 6-Fluoro Substituted Core | 52 ± 4 | 100% | > 45 min | Significantly Reduced |
| N-Methylated Core (Negative Control) | > 10,000 | N/A | N/A | N/A |
Note: The N-methylation of the pyrazole abolishes activity, validating the necessity of the unprotected 1H-nitrogen for critical hydrogen bonding within the 7TM allosteric binding pocket.
References
-
Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192–1200. URL:[Link]
- Follmann, M., et al. (2018). (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. Eurasian Patent Organization, Patent No. EA029373B1.
-
Niswender, C. M., et al. (2016). Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers. ACS Chemical Neuroscience, 7(9), 1201–1211. URL:[Link]
-
Bubser, M., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters, 28(15), 2641-2646. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of a novel metabotropic glutamate receptor 4 (mGlu4) antagonist: Unexpected ‘molecular switch’ from a closely related mGlu4 positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]
- 6. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine in Drug Discovery
A Technical Guide to Scaffold Utilization in GPCR and Ion Channel Modulator Development
Executive Summary
The compound 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1207530-00-4) has emerged as a highly versatile, privileged bicyclic heteroaryl scaffold in modern medicinal chemistry. Its rigid, planar framework provides a rich hydrogen-bond donor/acceptor profile, making it ideal for targeting allosteric pockets and hinge regions in complex proteins. Recently, this scaffold has been successfully deployed in two major therapeutic arenas: the discovery of Positive Allosteric Modulators (PAMs) for the Metabotropic Glutamate Receptor 4 (mGlu4) to treat Parkinson's disease[1][2], and the structure-based discovery of novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators and inhibitors[3][4].
This application note provides a comprehensive guide to synthesizing this scaffold and applying it within self-validating pharmacological workflows.
Mechanistic Rationale: Why This Scaffold?
The selection of the 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine core over simpler phenyl or pyridine rings is driven by specific physicochemical and metabolic requirements:
-
Metabolic Shielding: The 6-fluoro substitution is a deliberate design choice. Fluorine's high electronegativity and strong C-F bond block cytochrome P450-mediated oxidative metabolism at that specific position. In the development of the mGlu4 PAM VU0418506, incorporating this fluorinated core significantly lowered intrinsic hepatic clearance (CL_hep) compared to non-fluorinated analogs[2].
-
Topological Novelty & H-Bonding: The pyrazolo-pyridine system provides a distinct topological vector that differentiates it from known ligands, allowing it to access novel allosteric sites, such as those identified in large-scale docking screens against the CFTR cryo-EM structure (PDB: 6O2P)[3].
Core Synthesis Protocol: Generating the Scaffold
The foundational synthesis of 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine is achieved through a single-step cyclization process[3][5].
Materials:
-
3,5-difluoro-2-pyridinecarbonitrile (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Dissolve 3,5-difluoro-2-pyridinecarbonitrile in ethanol at room temperature.
-
Add hydrazine hydrate dropwise to the solution.
-
Seal the reaction vessel and heat the mixture to 70 °C for 15–17 hours[3][5].
-
Cool the mixture to room temperature and remove the solvent in vacuo.
-
Purify the residue via trituration with ethyl acetate or preparative HPLC to yield the pure 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine[3][5].
Expertise & Causality: Why use these specific reagents? Hydrazine acts as a bis-nucleophile. The first equivalent attacks the more electrophilic 3-fluoro position of the pyridine ring via Nucleophilic Aromatic Substitution (SNAr). The intermediate subsequently undergoes intramolecular cyclization by attacking the adjacent nitrile carbon, forming the 3-amino-pyrazole ring. The 5-fluoro group remains unreacted, becoming the critical 6-fluoro substituent on the final bicyclic system that confers metabolic stability.
Application Workflow I: Discovery of mGlu4 PAMs
The scaffold was utilized to synthesize VU0418506 , an advanced preclinical mGlu4 PAM[2]. mGlu4 is a target for Parkinson's disease, where its activation inhibits excessive neurotransmitter release.
Mechanism of mGlu4 activation and allosteric potentiation by VU0418506.
Protocol: High-Throughput Calcium Mobilization Assay
To validate the efficacy of pyrazolo[4,3-b]pyridin-3-amine derivatives as mGlu4 PAMs, a fluorescent calcium mobilization assay is employed.
-
Cell Preparation: Culture HEK293 cells stably expressing human mGlu4 and co-transfected with the chimeric G-protein Gqi5.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37 °C.
-
Compound Addition: Add the test compound (e.g., VU0418506) to the cells and incubate for 10 minutes.
-
Receptor Activation: Add an EC20 concentration of glutamate (the orthosteric agonist).
-
Quantification: Measure the peak fluorescent signal using a kinetic plate reader (e.g., FLIPR).
Expertise & Causality: Why use a calcium assay for a Gi/o-coupled receptor? Natively, mGlu4 inhibits adenylyl cyclase, decreasing cAMP—a signal difficult to measure in high-throughput formats. By co-transfecting cells with the chimeric G-protein Gqi5, the receptor's signaling is artificially re-routed to the Gq pathway. Upon activation, this triggers phospholipase C (PLC) and intracellular calcium release, which is easily quantified. Self-Validating System: The assay must include a known PAM (e.g., PHCCC) as a positive control to define the maximum assay window, and a baseline measurement prior to glutamate addition to ensure the test compound is a true allosteric modulator and not an orthosteric agonist.
Application Workflow II: Discovery of CFTR Modulators
The scaffold has also been utilized in the discovery of mid-nanomolar potentiators and inhibitors for CFTR, targeting cystic fibrosis and secretory diarrhea[3][4].
Structure-based discovery workflow for CFTR modulators using large-scale docking.
Protocol: Inside-Out Patch Clamp Electrophysiology
To confirm the mechanism of action of CFTR modulators derived from the pyrazolo[4,3-b]pyridin-3-amine scaffold, electrophysiological validation is required.
-
Patch Excision: Form a gigaseal on a CHO cell expressing wild-type or mutant (ΔF508) CFTR. Quickly withdraw the pipette to excise an inside-out membrane patch.
-
Channel Activation: Perfuse the intracellular face of the patch with a bath solution containing 3 mM ATP and the catalytic subunit of Protein Kinase A (PKA) to fully phosphorylate and open the channels[3].
-
Baseline Establishment: Record the macroscopic current until a stable steady-state baseline is achieved.
-
Compound Perfusion: Perfuse the test compound (e.g., 10 μM) onto the patch and record the change in current flux[3].
-
Inhibition Control: Apply a known CFTR inhibitor (e.g., CFTRinh-172) at the end of the recording to block the channel.
Expertise & Causality: Why use the inside-out patch clamp configuration? This method directly exposes the intracellular face of the CFTR channel to the bath solution. This allows the precise, controlled application of PKA and ATP, which are strictly required for CFTR gating. By controlling these variables, researchers ensure that the observed potentiation is due to the direct allosteric binding of the compound to the channel, eliminating indirect cytosolic signaling artifacts. The final application of CFTRinh-172 acts as a self-validating step to prove the recorded current was exclusively CFTR-mediated.
Quantitative Data Summary
The optimization of the 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold yielded VU0418506, which demonstrated excellent potency and improved pharmacokinetic properties compared to earlier generations[2].
| Pharmacokinetic / Pharmacodynamic Property | Value for VU0418506 | Significance |
| mGlu4 EC50 (Human) | 68 nM | High potency at the target human receptor. |
| mGlu4 EC50 (Rat) | 46 nM | Cross-species efficacy, enabling rodent behavioral models. |
| Hepatic Clearance (Rat Microsomes) | 12.1 mL/min/kg | Moderate clearance; significantly improved by the 6-fluoro group. |
| Hepatic Clearance (Human Microsomes) | 10.1 mL/min/kg | Favorable metabolic stability for acute dosing. |
| Plasma Protein Binding (Human Fu) | 0.017 | Sufficient free fraction for CNS penetration. |
| CYP2C9 Inhibition (IC50) | 8.9 µM | Low risk of drug-drug interactions at this specific CYP isoform. |
| CYP2D6 & CYP3A4 Inhibition | >30 µM | Excellent selectivity profile against major metabolic enzymes. |
References
-
Engers, D. W., et al. (2014). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience.
-
Liu, F., et al. (2024). Structure-based discovery of CFTR potentiators and inhibitors. Cell.
-
Tsaklakidis, C., et al. (2017). (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. Eurasian Patent Organization (EA029373B1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of CFTR potentiators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]
Application Note: 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine as a Privileged Fragment for Library Synthesis and FBDD
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Strategic Rationale
In modern Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical starting point dictates the trajectory of the entire optimization campaign. 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1207530-00-4) has emerged as a highly versatile, privileged fragment. It combines a bioisosteric core with a metabolic shield and a highly reactive synthetic handle, making it an ideal candidate for both target-directed library synthesis and biophysical screening.
This application note details the physicochemical rationale behind utilizing this specific fragment, outlines its utility in
Mechanistic Insights: Why this Scaffold?
-
Bioisosterism & Hinge Binding: The pyrazolo[4,3-b]pyridine core is a recognized bioisostere for indazoles and 7-azaindoles. Its hydrogen bond donor/acceptor motif is perfectly primed to interact with kinase hinge regions (e.g., ALK2 inhibitors) or allosteric pockets (e.g., mGlu4 Positive Allosteric Modulators) .
-
The 6-Fluoro Advantage: The introduction of a fluorine atom at the 6-position serves two critical functions. First, it acts as a metabolic block, mitigating CYP1A2 induction liabilities and preventing oxidative metabolism often seen in unsubstituted pyrazolopyridines . Second, it provides an exquisite, zero-background handle for
F NMR screening. -
The 3-Amine Handle: The primary amine at the 3-position allows for rapid parallel synthesis of amides, ureas, and sulfonamides, facilitating efficient exploration of chemical space during hit-to-lead optimization .
Physicochemical & Structural Profiling
To be effective in FBDD, a molecule must adhere to the "Rule of Three" (Ro3) to ensure high ligand efficiency and aqueous solubility. 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine perfectly aligns with these parameters.
| Property | Value | Rationale / Implication in Drug Design |
| Molecular Weight | 152.13 g/mol | Well below the 300 Da Ro3 limit; allows for significant mass addition during optimization. |
| cLogP | ~0.8 | Excellent aqueous solubility, critical for achieving the high concentrations (0.1 - 1 mM) required for biophysical fragment screening. |
| H-Bond Donors | 3 | Capable of forming critical bidentate interactions with target protein backbones. |
| H-Bond Acceptors | 3 | Provides a versatile interaction profile for water-mediated or direct side-chain contacts. |
| TPSA | 64.7 Ų | Optimal for cellular permeability; leaves room for polar group additions without violating Lipinski rules. |
Fragment-Based Drug Discovery (FBDD) Workflow
The integration of 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine into an FBDD pipeline relies on the sensitivity of the fluorine nucleus to its local chemical environment.
Fig 1: Fragment-based drug discovery workflow utilizing 19F NMR screening and structure-guided design.
Protocol A: F NMR Direct Binding Assay
Causality & Logic: When a small, rapidly tumbling fragment binds to a large, slowly tumbling protein, the fragment adopts the relaxation properties of the macromolecule. This results in a drastic decrease in the transverse relaxation time (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a screening buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 5%
. Causality: is strictly required to provide a deuterium lock signal for the NMR spectrometer without introducing background fluorine signals. -
Sample Formulation:
-
Reference Tube: 100 µM 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine in screening buffer.
-
Assay Tube: 100 µM fragment + 10 µM target protein in screening buffer.
-
-
Data Acquisition: Acquire a 1D
F CPMG NMR spectrum for both tubes at 298 K using a relaxation delay of 2.0 s and a CPMG spin-echo train of 100-200 ms. -
Self-Validating System (Competition Assay): To ensure the observed line broadening is due to specific active-site binding (and not non-specific aggregation), spike the Assay Tube with 200 µM of a known, high-affinity reference ligand.
-
Validation Check: If the fragment is specifically bound, the reference ligand will displace it, restoring the sharp
F signal of the free fragment. If the signal remains broadened, the interaction is non-specific, and the hit is discarded.
-
Synthetic Diversification & Library Generation
The primary amine at the C3 position is the primary vector for library elaboration. However, the electron-withdrawing nature of the fluorinated pyridine ring delocalizes the lone pair of the 3-amine, rendering it a relatively poor nucleophile. Standard ambient-temperature coupling conditions (e.g., EDC/HOBt) often fail, necessitating the use of highly reactive uronium coupling agents (HATU) and elevated temperatures.
Fig 2: Synthetic diversification pathways of the 3-amine handle for parallel library generation.
Protocol B: Parallel Amide Library Synthesis (HATU-Mediated)
Causality & Logic: To overcome the low nucleophilicity of the 3-amine, HATU is utilized to convert the carboxylic acid into a highly reactive O-Atab ester intermediate. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the acid and drive the reaction without competing for the activated ester.
Step-by-Step Methodology:
-
Activation: In a 2 mL reaction vial, dissolve the diverse carboxylic acid building block (0.12 mmol, 1.2 eq) and HATU (0.15 mmol, 1.5 eq) in anhydrous DMF (0.5 mL). Add DIPEA (0.3 mmol, 3.0 eq) and stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (0.10 mmol, 1.0 eq) to the vial. Seal the vial and heat the reaction block to 60 °C for 16 hours. Causality: Mild heating provides the necessary activation energy to overcome the steric and electronic deactivation of the pyrazolo-amine.
-
Self-Validating System (In-Process Control): At 16 hours, withdraw a 2 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS.
-
Validation Check: If >10% of the starting fragment remains, spike the reaction with an additional 0.5 eq of HATU and 0.5 eq of the carboxylic acid, and heat for an additional 4 hours. This closed-loop check prevents low-yielding library members from progressing to purification.
-
-
Purification: Quench the reaction with
(0.1 mL), filter through a 0.45 µm PTFE syringe filter, and purify directly via preparative Reverse-Phase HPLC (C18 column, /MeCN gradient with 0.1% TFA). -
Isolation: Lyophilize the collected fractions to yield the final amide library members as TFA salts, ready for biological screening.
References
-
Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience.[Link]
-
Structure-based discovery of CFTR potentiators and inhibitors. Cell.[Link]
-
Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. ACS Medicinal Chemistry Letters.[Link]
Application Note: Cell-Based Assays for Evaluating Pyrazolo[4,3-b]pyridine Derivatives in Drug Discovery
Introduction & Scientific Rationale
The pyrazolo[4,3-b]pyridine scaffold has emerged as a highly privileged structure in modern medicinal chemistry. Originally explored as a bioisostere for indazoles, quinolines, and 4-azaindoles, this bicyclic system offers distinct three-dimensional arrangements of nitrogen atoms that facilitate robust hydrogen bonding with the hinge region of kinase ATP-binding pockets[1].
Crucially, scaffold morphing toward pyrazolo[4,3-b]pyridines is frequently employed to overcome pharmacokinetic liabilities. For instance, replacing an electron-rich pyrrole ring with a pyrazole moiety prevents rapid hepatic hydroxylation, significantly lowering intrinsic clearance and improving metabolic stability[2]. This structural versatility has led to the development of highly potent Type-1 kinase inhibitors (e.g., targeting c-Met and ALK5)[3][4] as well as positive allosteric modulators (PAMs) for G-protein coupled receptors (e.g., mGlu4)[5].
This application note provides detailed, self-validating cell-based assay protocols designed to evaluate the efficacy, target engagement, and functional outcomes of pyrazolo[4,3-b]pyridine derivatives across oncology, fibrosis, and neurology applications.
Oncology: Evaluating c-Met (HGFR) Inhibition
Aberrant activation of the c-Met receptor tyrosine kinase drives tumor proliferation, angiogenesis, and metastasis. 1-sulfonyl-pyrazolo[4,3-b]pyridines, such as the clinical-stage inhibitor Glumetinib (SCC244), adopt a U-shaped conformation to form critical hydrogen bonds with Met1160 and π–π stacking interactions with Tyr1230 in the c-Met active site[1][4].
To validate these inhibitors in vitro, researchers must utilize cell lines that are "addicted" to c-Met signaling. The EBC-1 cell line (human lung squamous cell carcinoma) is the gold standard because it harbors a MET gene amplification, making its survival entirely dependent on the c-Met/PI3K/AKT axis.
Caption: c-Met signaling cascade and targeted ATP-competitive inhibition by pyrazolo[4,3-b]pyridines.
Protocol 2.1: Target Engagement (Phospho-c-Met) via Western Blot
Causality & Logic: Measuring the inhibition of autophosphorylation at residues Y1234/1235 directly confirms that the pyrazolo[4,3-b]pyridine derivative has penetrated the cell membrane and engaged the intracellular kinase domain.
-
Cell Seeding: Seed EBC-1 cells at
cells/well in a 6-well plate using MEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. -
Serum Starvation: Wash cells twice with PBS and replace with serum-free MEM for 16 hours. Rationale: Removes basal growth factors present in FBS, ensuring that any baseline phosphorylation is strictly driven by intrinsic c-Met amplification.
-
Compound Treatment: Treat cells with serial dilutions of the pyrazolo[4,3-b]pyridine derivative (e.g., 0.1 nM to 1000 nM, 0.1% DMSO final) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Rationale: Phosphatase inhibitors are critical to prevent artificial dephosphorylation of c-Met during extraction.
-
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-c-Met (Y1234/1235) and anti-total-c-Met antibodies. Normalize signals to GAPDH or β-actin.
Fibrosis & Immuno-Oncology: Evaluating ALK5 (TGF-βR1) Inhibition
Activin receptor-like kinase 5 (ALK5) is a type I receptor for TGF-β. Inhibiting ALK5 blocks the phosphorylation of SMAD2/3, thereby halting pro-fibrotic and immunosuppressive transcriptional programs. 7-substituted-pyrazolo[4,3-b]pyridines were specifically designed via scaffold morphing from quinolines to drastically reduce in vitro clearance in liver microsomes while maintaining low-nanomolar cellular potency against ALK5[3][6].
Caption: Cell-based p3TP-luciferase reporter assay workflow for evaluating ALK5/TGF-βR1 inhibition.
Protocol 3.1: p3TP-Luciferase Reporter Assay
Causality & Logic: While Western blotting confirms SMAD2/3 phosphorylation, a luciferase reporter assay validates the downstream functional consequence—transcriptional blockade. The p3TP-luc construct contains SMAD-binding elements driving the firefly luciferase gene. HaCaT cells (human keratinocytes) are utilized due to their high sensitivity to TGF-β-induced signaling[6].
-
Transfection: Seed HaCaT cells in 96-well plates (
cells/well). Transfect with the p3TP-luc plasmid and a Renilla luciferase control plasmid (for normalization) using Lipofectamine 3000. -
Starvation: 24 hours post-transfection, replace media with DMEM containing 0.1% FBS for 12 hours.
-
Compound Pre-treatment: Add the pyrazolo[4,3-b]pyridine compound in a 10-point dose-response curve (1 pM to 10 µM). Incubate for 1 hour. Rationale: Pre-incubation allows the inhibitor to occupy the ALK5 ATP pocket before the massive influx of signaling triggered by the ligand.
-
Stimulation: Add recombinant human TGF-β1 (final concentration 2 ng/mL) to all wells except the negative control. Incubate for 18 hours.
-
Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System. Calculate the IC₅₀ using non-linear regression (GraphPad Prism).
Neurology: Evaluating mGlu4 Positive Allosteric Modulation
Beyond kinases, the pyrazolo[4,3-b]pyridine scaffold has been successfully utilized to target G-protein coupled receptors (GPCRs). A prime example is VU0418506 , a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). The pyrazolo[4,3-b]pyridine head group in VU0418506 provided superior in vivo pharmacokinetic properties and lower intrinsic clearance compared to earlier picolinamide or isoxazolo[4,5-b]pyridine derivatives[5].
Caption: High-throughput FLIPR calcium mobilization workflow for mGlu4 positive allosteric modulators.
Protocol 4.1: Kinetic Calcium Mobilization (FLIPR) Assay
Causality & Logic: mGlu4 is a Gαi/o-coupled receptor. To measure its activity via calcium mobilization, HEK293 cells must be stably co-transfected with mGlu4 and a chimeric G-protein (e.g., Gqi5) that forces the receptor to signal through the Gαq (calcium release) pathway. Because PAMs do not activate the receptor on their own, the assay requires an "agonist challenge" at an EC₂₀ concentration.
-
Cell Preparation: Seed HEK293-mGlu4-Gqi5 cells at
cells/well in a 384-well black/clear-bottom plate. Incubate overnight. -
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.
-
Compound Addition (PAM Phase): Using a FLIPR (Fluorometric Imaging Plate Reader), add the pyrazolo[4,3-b]pyridine derivative (VU0418506) and monitor fluorescence for 2 minutes. Rationale: This step ensures the compound does not possess intrinsic agonistic activity.
-
Agonist Challenge: Add an EC₂₀ concentration of L-glutamate. Monitor the kinetic fluorescence response for an additional 3 minutes.
-
Data Analysis: Measure the peak fluorescence amplitude. A true PAM will left-shift the glutamate dose-response curve and significantly increase the maximal efficacy (Emax) of the EC₂₀ glutamate challenge.
Quantitative Data Summary
The following table summarizes the comparative cellular potency of representative pyrazolo[4,3-b]pyridine derivatives across the aforementioned targets and assays.
| Target | Representative Compound | Primary Cell-Based Assay | Cell Line | Potency (IC₅₀ / EC₅₀) | Reference |
| c-Met | SCC244 (Glumetinib) | Cell Proliferation (SRB) | EBC-1 | IC₅₀ = ~2.0 nM | [4] |
| c-Met | Compound 37 | p-c-Met Western Blot | A549 | IC₅₀ < 10 nM | [1] |
| ALK5 | 7-substituted derivative | p3TP-luc Reporter | HaCaT | IC₅₀ = ~30 - 80 nM | [3][6] |
| mGlu4 | VU0418506 | FLIPR Calcium Assay | HEK293-mGlu4 | EC₅₀ = 68 nM | [5] |
References
-
[5] Niswender, C. M., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." Journal of Medicinal Chemistry, 2016. 5
-
[3] Sabat, M., et al. "Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2017. 3
-
[1] Kulkarni, A., et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Advances, 2024. 1
-
[2] Shen, Y., et al. (Cited within Kulkarni et al.) "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Advances, 2024. 2
-
[4] Liu, X., et al. "Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models." Molecular Cancer Therapeutics, 2018. 4
-
[6] Abdel-Rahman, M., et al. "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)." Molecules, 2024. 6
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In vitro testing of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine analogs
Application Note: Advanced In Vitro Profiling of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine Analogs
Introduction: The Scaffold & Its Utility
The 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine core represents a privileged scaffold in modern medicinal chemistry. Its structural logic is threefold:
-
Pyrazolo[4,3-b]pyridine Core: A planar, bicyclic heterocycle that mimics the adenine ring of ATP, making it an ideal hinge-binder for kinases (e.g., FLT3, CDK4, c-Met).
-
3-Amine Substituent: Provides a critical hydrogen bond donor/acceptor motif, essential for orienting the molecule within the orthosteric site of kinases or the allosteric pockets of Class C GPCRs (e.g., mGlu4).
-
6-Fluoro Substitution: A strategic "metabolic block." The C6 position is electronically susceptible to oxidative metabolism (CYP450). Fluorination at this site lowers electron density, preventing hydroxylation and significantly extending in vitro metabolic stability (
) without altering steric bulk.
This guide details the testing protocols for two distinct biological contexts where this scaffold excels: Type I Kinase Inhibition and GPCR Positive Allosteric Modulation (PAM) .
Compound Handling & Preparation
-
Solubility Warning: The planar nature of the pyrazolo-pyridine core can lead to
- stacking and poor aqueous solubility. -
Stock Preparation: Dissolve neat powder in 100% DMSO to a concentration of 10 mM. Vortex for 60 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into single-use amber vials (avoid freeze-thaw cycles). Store at -20°C.
-
Assay Buffer: For all aqueous assays, ensure the final DMSO concentration is
(ideally 0.1-0.5%) to prevent solvent-induced artifacts.
Protocol A: Functional GPCR Screening (mGlu4 PAM)
Context: Analogs like VU0418506 have validated this scaffold as a Positive Allosteric Modulator (PAM) for the metabotropic glutamate receptor 4 (mGlu4).
Challenge: mGlu4 is
Experimental Workflow Diagram
Caption: Mechanism of Action for Thallium Flux Assay. The scaffold potentiates the glutamate response, driving GIRK-mediated Tl+ influx.
Step-by-Step Protocol
-
Cell Line Generation:
-
Use HEK293 cells stably co-expressing human mGlu4 and GIRK1/2 channels.
-
Critical: Maintain selection pressure (e.g., G418 + Puromycin) until 24 hours pre-assay.
-
-
Dye Loading (The Sensor):
-
Reagent: FluoZin-2 or Thallos™ (Tl+-sensitive dyes).
-
Wash cells with assay buffer (HBSS, 20 mM HEPES, pH 7.4).
-
Incubate cells with Dye Loading Solution for 45 minutes at Room Temperature (RT) in the dark.
-
-
Compound Addition (The "PAM" Setup):
-
This is the most critical step. A PAM is inactive alone.
-
Step A (Pre-incubation): Add test compounds (10-point dose response) to cells. Incubate for 15 minutes.
-
Step B (Trigger): Inject a sub-maximal dose of Glutamate (EC
concentration, typically ~1-3 M).
-
-
Kinetic Read:
-
Immediately upon Glutamate injection, add Thallium Sulfate stimulus buffer.
-
Record fluorescence (Ex/Em: 490/525 nm) on a kinetic plate reader (e.g., FLIPR or Hamamatsu FDSS) at 1 Hz for 120 seconds.
-
-
Data Analysis:
-
Calculate the Slope (flux rate) or AUC (Area Under Curve) for the first 60 seconds.
-
Normalize to "Max Glutamate Response" (100%) and "Buffer Only" (0%).
-
Success Criteria: A true PAM will shift the Glutamate EC
response toward the EC level in a dose-dependent manner.
-
Protocol B: Kinase Selectivity Profiling (FLT3/CDK4)
Context: The 3-amine group mimics the adenine amine of ATP. These analogs are potent Type I inhibitors of kinases like FLT3 (AML target) and CDK4/6.
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using the LanthaScreen™ platform. This is superior to radioactive (
Reagent Setup
| Component | Specification | Purpose |
| Kinase | Recombinant Human FLT3 (catalytic domain) | Target Enzyme |
| Tracer | Eu-anti-GST Antibody + AlexaFluor™ 647-labeled Kinase Tracer | FRET Pair |
| Substrate | PolyGT (Glu:Tyr 4:1) peptide | Phosphorylation target |
| ATP | Ultra-pure, | Phosphate donor |
Step-by-Step Protocol
-
Reaction Assembly (384-well Low Volume White Plate):
-
5
L: Test Compound (4X concentration in 1% DMSO). -
5
L: Kinase/Antibody Mixture (Optimized to 2 nM enzyme). -
5
L: ATP/Substrate Mixture (ATP at , typically 10-50 M).
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at RT.
-
Note: Avoid light exposure to prevent fluorophore bleaching.
-
-
Detection:
-
Add 10
L of EDTA-containing Detection Buffer (stops the reaction and disrupts non-specific binding). -
Incubate 30 minutes.
-
-
Readout:
-
Measure TR-FRET on a multi-mode reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1: 615 nm (Europium donor).
-
Emission 2: 665 nm (Alexa acceptor).
-
Calculation: TR-FRET Ratio =
.
-
-
Curve Fitting:
-
Plot log[Inhibitor] vs. Response.
-
Fit to a 4-parameter logistic equation (Hill Slope).
-
Validation: The
should be nM for a lead candidate.
-
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Confirm that biochemical inhibition translates to cellular signaling blockade. Cell Line: MV4-11 (FLT3-ITD mutant AML line) or MOLM-13 .
Workflow
-
Seeding: Plate MV4-11 cells at
cells/mL in 6-well plates. -
Starvation: Serum-starve (0.1% FBS) for 4 hours to reduce basal background noise.
-
Treatment: Treat with 6-Fluoro analog (0.1, 1, 10
M) for 2 hours. -
Lysis: Wash with ice-cold PBS containing Na
VO (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail. -
Detection:
-
Primary Antibody: Phospho-FLT3 (Tyr591) and Phospho-STAT5 (Tyr694).
-
Control Antibody: Total FLT3 and Total STAT5.
-
Result: A potent analog will abolish p-FLT3 and p-STAT5 bands at
M without affecting total protein levels.
-
References
-
Engers, D. W., et al. (2016). "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ACS Chemical Neuroscience. Link
-
Wang, Y., et al. (2022). "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors." Bioorganic Chemistry. Link
-
Niswender, C. M., et al. (2008). "Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 4 (mGluR4): Characterization in Thallium Flux Assays." Molecular Pharmacology. Link
-
Hussain, M., et al. (2023).[2] "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives." European Journal of Medicinal Chemistry. Link
Sources
Application Note: Preclinical Evaluation of mGlu4 Positive Allosteric Modulators (PAMs) in Parkinson's Disease Models
Executive Summary & Biological Rationale
The metabotropic glutamate receptor 4 (mGlu4) has emerged as a highly promising non-dopaminergic target for the symptomatic treatment of Parkinson's disease (PD) and the management of L-DOPA-induced dyskinesia (LID)[1]. Located presynaptically on the terminals of striatopallidal neurons, mGlu4 acts as an autoreceptor. When activated, it suppresses excessive glutamate release in the basal ganglia—specifically at the striato-globus pallidus externa (GPe) synapse—thereby normalizing the overactive indirect motor pathway characteristic of PD[2].
Because the orthosteric glutamate-binding site is highly conserved across all eight mGlu receptor subtypes, developing subtype-selective orthosteric agonists has proven exceptionally difficult. Consequently, the field has pivoted toward Positive Allosteric Modulators (PAMs) [3]. PAMs bind to less conserved allosteric sites, offering exquisite subtype selectivity. They do not activate the receptor directly; rather, they potentiate the receptor's response to endogenous glutamate, preserving the spatial and temporal fidelity of physiological neurotransmission[4].
This application note details the end-to-end preclinical workflows, from in vitro functional validation to in vivo behavioral models, required to evaluate the efficacy of novel mGlu4 PAMs.
Mechanistic Pathway of mGlu4 PAMs
To understand the experimental readouts, one must first map the signaling cascade. mGlu4 is a Group III G-protein-coupled receptor (GPCR) that naturally couples to Gi/o proteins. Activation inhibits adenylyl cyclase, reducing cAMP levels, and modulates voltage-gated calcium channels via the βγ subunit, ultimately attenuating vesicular glutamate release[4].
Figure 1: Mechanism of mGlu4 Positive Allosteric Modulators in the Basal Ganglia.
Quantitative Data Summary of Benchmark mGlu4 PAMs
When evaluating a novel mGlu4 PAM, it is critical to benchmark its potency, pharmacokinetics (PK), and in vivo efficacy against established tool compounds and clinical candidates. Table 1 summarizes the pharmacological profiles of key mGlu4 PAMs utilized in preclinical research.
Table 1: Pharmacological Profiles of Benchmark mGlu4 PAMs
| Compound | Chemotype | In Vitro Potency (EC₅₀) | Key In Vivo Efficacy Model | BBB Penetration / PK Notes |
| Foliglurax (PXT002331) | Chromene oxime | ~10–50 nM | MPTP Macaque, 6-OHDA Rat | High; Advanced to Phase II clinical trials[1][5]. |
| VU2957 | Novel scaffold | 136 nM (Rat) | HIC (Oral MED: 1 mg/kg) | High; Excellent CSF/Plasma ratio[6]. |
| VU0155041 | Cyclohexylcarboxylic acid | ~798 nM | HIC (ICV administration) | Poor; Requires intracerebroventricular dosing[2]. |
| Lu AF21934 | Cyclohexane-1,2-dicarboxamide | ~50–100 nM | 6-OHDA Rat (AIMs reduction) | Moderate to High; Systemically active[2][7]. |
| (-)-PHCCC | Cyclopropachromen | ~3 μM | Reserpine Akinesia, HIC | Poor; First-generation tool compound[2][8]. |
Experimental Workflow & Protocols
The transition from in vitro hit to in vivo validation requires a rigorous, self-validating workflow. Because in vivo efficacy in central nervous system (CNS) models correlates strictly with cerebrospinal fluid (CSF) unbound drug concentrations rather than total plasma levels, robust DMPK (Drug Metabolism and Pharmacokinetics) profiling must bridge in vitro and in vivo studies[6].
Figure 2: Preclinical Workflow for Evaluating mGlu4 PAM Efficacy.
Protocol A: In Vitro Functional Validation (Calcium Mobilization Assay)
Causality & Rationale: Measuring Gi/o-mediated cAMP inhibition in high-throughput formats is notoriously variable and possesses a low signal-to-noise ratio. To circumvent this, we utilize a recombinant cell line (e.g., HEK-293 or CHO) co-expressing mGlu4 and a chimeric G-protein, Gqi5 . Gqi5 forces the Gi-coupled receptor to signal through the Gq pathway, resulting in intracellular calcium release, which is easily quantified using fluorescent calcium indicators[4][9].
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK-293 cells stably expressing human or rat mGlu4 and Gqi5 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM (calcium-sensitive dye) assay buffer to each well. Incubate for 1 hour at room temperature in the dark.
-
Triple Addition Protocol[10]:
-
Addition 1 (Agonism Check): Add the test PAM alone to check for direct allosteric agonism. Read fluorescence for 10 seconds.
-
Addition 2 (PAM Activity): Add an EC₂₀ concentration of glutamate (the concentration that elicits 20% of the maximum response). A true PAM will shift the glutamate concentration-response curve to the left, significantly potentiating the EC₂₀ signal.
-
Addition 3 (Antagonism Check): Add an EC₈₀ concentration of glutamate to ensure the compound does not possess negative allosteric modulator (NAM) properties.
-
-
Data Analysis: Calculate the EC₅₀ based on the potentiation of the glutamate EC₂₀ response. Normalize data against a known control PAM (e.g., Foliglurax or VU2957)[6][9].
Protocol B: Acute In Vivo Efficacy (Haloperidol-Induced Catalepsy - HIC)
Causality & Rationale: Haloperidol is a potent dopamine D2 receptor antagonist. Administering it to rodents mimics the profound loss of dopaminergic tone seen in PD, inducing a state of catalepsy (rigidity and failure to correct abnormal posture). Because mGlu4 PAMs act downstream of dopamine receptors (modulating the STN-GPi glutamatergic drive), an effective PAM will reverse this catalepsy, proving non-dopaminergic motor rescue[6][11].
Step-by-Step Methodology:
-
Acclimatization: Habituate adult male Sprague-Dawley rats to the testing room for 1 hour.
-
Catalepsy Induction: Administer Haloperidol (1.0 to 1.5 mg/kg, i.p.).
-
Baseline Measurement: 45 minutes post-haloperidol, assess baseline catalepsy using the "Bar Test." Place the rat's forepaws on a horizontal wooden bar (0.9 cm diameter, elevated 10 cm). Record the latency (in seconds) for the rat to remove both forepaws. A cutoff of 120 seconds is standard.
-
PAM Dosing: At 60 minutes post-haloperidol, administer the mGlu4 PAM (e.g., VU2957 at 0.3, 1, 3, 10, 30 mg/kg, p.o.) or vehicle[6].
-
Time-Course Evaluation: Repeat the Bar Test at 30, 60, 120, and 240 minutes post-PAM administration.
-
PK/PD Correlation: Immediately following the final behavioral time point, sacrifice a subset of animals to collect plasma and CSF. Efficacy must be correlated with unbound CSF drug concentrations to establish the Minimum Effective Dose (MED)[6].
Protocol C: Chronic Disease Model (6-OHDA Lesion & LID Assessment)
Causality & Rationale: While HIC is excellent for acute screening, PD is a chronic neurodegenerative disease. The 6-hydroxydopamine (6-OHDA) unilateral lesion model destroys dopaminergic neurons in the substantia nigra, causing severe motor deficits. Chronic treatment with L-DOPA in these lesioned rats induces Abnormal Involuntary Movements (AIMs), a highly translational model for L-DOPA-Induced Dyskinesia (LID). Testing mGlu4 PAMs in this model evaluates their ability to maintain L-DOPA's therapeutic effect while mitigating dyskinesia and restoring striatal synaptic plasticity[7][12].
Step-by-Step Methodology:
-
Stereotaxic Surgery: Anesthetize rats and inject 6-OHDA into the medial forebrain bundle to unilaterally deplete dopamine. Allow 3 weeks for recovery and lesion stabilization.
-
L-DOPA Priming: Treat lesioned rats daily with L-DOPA (e.g., 6.25 mg/kg + 15 mg/kg benserazide, s.c.) for 21 days to establish stable, severe AIMs[7].
-
PAM Co-Administration: Administer the mGlu4 PAM (e.g., Foliglurax or Lu AF21934) 30 minutes prior to the daily L-DOPA dose.
-
AIMs Scoring: Observe rats for 1 minute every 20 minutes over a 120-minute period post-L-DOPA. Score axial, limb, and orolingual (ALO) AIMs on a severity scale from 0 (absent) to 4 (continuous, non-interruptible).
-
Electrophysiological Readout (Optional but Recommended): To validate disease modification, prepare acute corticostriatal slices from treated animals. Use patch-clamp techniques to measure EPSCs (Excitatory Postsynaptic Currents) and apply high-frequency stimulation to assess Long-Term Potentiation (LTP). Effective mGlu4 PAMs (like Foliglurax) have been shown to rescue bidirectional striatal plasticity and restore dendritic spine density in this model[12][13].
Troubleshooting and Translational Pitfalls
-
Disconnect Between Species: While mGlu4 PAMs like Foliglurax showed robust reversal of parkinsonism and dyskinesia in MPTP-treated macaques[1], Foliglurax ultimately failed to meet primary endpoints in Phase II clinical trials (AMBLED trial)[7][10]. Researchers must be cautious of translational gaps between rodent/primate models and human pathology.
-
Formulation Challenges: Many mGlu4 PAMs are highly lipophilic, leading to poor aqueous solubility and erratic oral bioavailability. Utilizing advanced formulations, such as Spray-Dried Dispersions (SDD) with HPMCP-HP55, can drastically enhance solubility, PK profiles, and enable successful dose escalation in vivo[6].
-
Receptor Heterodimerization: Recent evidence suggests mGlu4 can form heterodimers with mGlu2. When screening novel PAMs, it is critical to determine whether the compound potentiates mGlu4 homomers exclusively, or if it also affects mGlu2/4 heterodimers, as this can alter the in vivo pharmacological profile[3][11].
References
-
An mGlu4-Positive Allosteric Modulator Alleviates Parkinsonism in Primates Movement Disorders (PubMed) URL:[Link]
-
Foliglurax Wikipedia URL:[Link]
-
Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease ACS Medicinal Chemistry Letters (PMC) URL:[Link]
-
Update on mGlu4 modulator patents: 2017 to present Expert Opinion on Therapeutic Patents (Taylor & Francis) URL:[Link]
-
A positive allosteric modulator of mGlu4 receptors restores striatal plasticity in an animal model of l-Dopa-induced dyskinesia Neuropharmacology (PubMed) URL: [Link]
-
Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia Cells (PMC) URL:[Link]
-
Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate ACS Chemical Neuroscience (SciSpace) URL:[Link]
-
A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]
-
Targeting metabotropic glutamate receptors for novel treatments of schizophrenia Molecular Pharmacology (D-NB) URL:[Link]
-
Discovery, Synthesis, and Structure−Activity Relationship Development of a Series of N-(4-Acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Metabotropic glutamate receptor 4 (mGlu4)-positive allosteric modulators for the treatment of Parkinson's disease: historical perspective and review of the patent literature Expert Opinion on Therapeutic Patents (Taylor & Francis) URL:[Link]
-
Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors Neuropharmacology (PMC) URL:[Link]
Sources
- 1. An mGlu4-Positive Allosteric Modulator Alleviates Parkinsonism in Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. d-nb.info [d-nb.info]
- 4. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foliglurax - Wikipedia [en.wikipedia.org]
- 6. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. A positive allosteric modulator of mGlu4 receptors restores striatal plasticity in an animal model of l-Dopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
Application Note: High-Throughput Screening with Pyrazolo[4,3-b]pyridine Libraries
Abstract
The pyrazolo[4,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to the purine ring system. This structural mimicry allows it to function as an effective bioisostere for ATP, making it a high-value template for developing inhibitors of kinases, phosphodiesterases (PDEs), and modulators of adenosine receptors. This Application Note provides a comprehensive technical guide for integrating pyrazolo[4,3-b]pyridine libraries into High-Throughput Screening (HTS) campaigns. We detail the chemical rationale, specific screening protocols using luminescent ADP-detection (ADP-Glo™), and rigorous hit validation strategies.
Part 1: Library Design & Chemical Logic
The Purine Bioisostere Rationale
The core value of the pyrazolo[4,3-b]pyridine scaffold in HTS lies in its ability to engage the "hinge region" of kinase ATP-binding pockets. Unlike random chemical libraries, focused libraries built on this scaffold are enriched for biological activity.
-
H-Bond Donor/Acceptor Motifs: The N1 and N2 nitrogens of the pyrazole ring, combined with the pyridine nitrogen, offer versatile H-bond acceptor/donor vectors that mimic Adenine N1, N3, and N7.
-
Vectorial Substitution: The C3, C5, and C7 positions allow for the introduction of diverse chemical groups to probe the hydrophobic regions (Back Pocket/Solvent Front) of the target protein without disrupting the core binding mode.
Physicochemical Properties & Lipinski Compliance
Pyrazolo[4,3-b]pyridines are generally flat, aromatic systems. In HTS, this presents specific challenges regarding solubility and aggregation.
| Property | Typical Range | HTS Implication | Mitigation Strategy |
| MW | 350 - 550 Da | Optimal for lead-like space. | None required. |
| cLogP | 2.5 - 4.5 | Moderate to High lipophilicity. | Use 1-2% DMSO; add 0.01% Triton X-100. |
| TPSA | 60 - 90 Ų | Good membrane permeability. | Ideal for cell-based secondary assays. |
| Solubility | < 50 µM (aq) | Risk of precipitation in assay buffer. | Acoustic dispensing (Echo) to minimize intermediate dilution steps. |
Library Synthesis Workflow
The generation of these libraries often utilizes multicomponent reactions (MCRs) or cyclocondensation strategies to ensure diversity.
Figure 1: Generalized workflow for synthesizing and plating pyrazolo[4,3-b]pyridine focused libraries.
Part 2: HTS Assay Protocol (Kinase Target)
Methodology: ADP-Glo™ Kinase Assay (Promega) Rationale: This homogeneous, luminescent assay is selected over fluorescent methods (TR-FRET/FP) because pyrazolo[4,3-b]pyridines are extended conjugated systems that can exhibit intrinsic fluorescence, leading to false negatives/positives in optical assays. ADP-Glo measures the generation of ADP, which is chemically distinct from the library compounds.
Reagents & Equipment
-
Library: Pyrazolo[4,3-b]pyridine focused set (10 mM in DMSO).
-
Target: Recombinant Ser/Thr or Tyr Kinase (e.g., GSK-3
, CDK2). -
Substrate: Specific peptide substrate (Km optimized).
-
ATP: Ultra-pure ATP (Promega).[1]
-
Detection: ADP-Glo™ Reagent & Kinase Detection Reagent.[1][2][3]
-
Reader: PHERAstar FSX or EnVision (Luminescence mode).
Step-by-Step Protocol
Step 1: Compound Transfer (Acoustic)
Using an Echo 550/650 Liquid Handler, dispense 20 nL of library compounds into 384-well low-volume white plates.
-
Final Concentration: 10 µM (assuming 20 µL final assay volume).
-
Controls: Column 1 (DMSO High Control), Column 2 (Reference Inhibitor e.g., Staurosporine).
Step 2: Kinase Reaction Assembly
-
Enzyme Addition: Dispense 5 µL of 2X Kinase Buffer containing the enzyme.
-
Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 0.01% Triton X-100 (Critical to prevent aggregator false positives).
-
Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.
-
-
Substrate Initiation: Dispense 5 µL of 2X ATP/Substrate mix.
-
ATP Conc: Use
of the kinase (typically 10-50 µM) to ensure sensitivity to ATP-competitive inhibitors.
-
Step 3: Reaction Incubation
Seal plates and incubate at RT for 60 minutes (or time required to achieve <20% substrate conversion to maintain initial velocity conditions).
Step 4: ADP Detection
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent.
-
Light Generation: Add 20 µL of Kinase Detection Reagent.
Step 5: Data Acquisition
Read Luminescence (Integration time: 0.5 - 1.0 sec/well).
Part 3: Data Analysis & Hit Validation
Primary Screen Analysis
Calculate the Percent Inhibition (PIN) for each well:
-
Hit Cutoff: Typically
(often >50% inhibition). -
Quality Control: Calculate Z-Factor per plate.
-
Requirement:
is mandatory for HTS acceptance [1].
-
Triage & Hit Validation Logic
Pyrazolo[4,3-b]pyridines are potent, but "frequent hitter" artifacts must be ruled out.
Figure 2: Decision tree for validating pyrazolo-pyridine hits. Note the emphasis on counter-screening for aggregation.
Critical Counter-Screens
-
Detergent Sensitivity: Re-test hits with 0.01% vs 0.1% Triton X-100. If potency shifts significantly (>3-fold), the compound is likely a colloidal aggregator, not a specific inhibitor.
-
Light Interference: Run the ADP-Glo detection step without the kinase reaction but with the compound and ADP. If the signal is quenched, the compound interferes with Luciferase (a common issue with nitrogen-rich heterocycles).
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[5] HTS Assay Validation.[5][6][7] Available from: [Link][8]
-
Kumar R, et al. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.[9] Curr Top Med Chem. 2023.[9] Available from: [Link]
Sources
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.de]
- 2. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. eastport.cz [eastport.cz]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. scispace.com [scispace.com]
- 9. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Bromo-Pyrazolo[4,3-b]pyridines
Executive Summary & Strategic Importance
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indazoles and 7-azaindoles. It is a core pharmacophore in kinase inhibitors (e.g., targeting JAK, CDK, and TRK pathways) due to its ability to mimic the adenine hinge-binding region of ATP.
However, functionalizing this scaffold via Suzuki-Miyaura coupling presents distinct challenges:
-
Regioselectivity: Distinguishing between halogens on the electron-deficient pyridine ring (C5/C7) versus the electron-rich pyrazole ring (C3).
-
Catalyst Poisoning: The high Lewis basicity of the pyridine nitrogen (N4) and the pyrazole nitrogen (N1/N2) can sequester palladium species.
-
Protodeboronation: Heteroaryl boronic acids required for these couplings are often unstable.
This guide provides a validated roadmap for overcoming these hurdles, offering protocols that scale from milligram discovery to gram-scale process chemistry.
Mechanistic Insight & Regioselectivity
Understanding the electronic landscape of the scaffold is prerequisite to experimental design.
Electronic Bias and Oxidative Addition
The pyrazolo[4,3-b]pyridine system is a fused bicycle. The pyridine ring is
-
C5/C7 Positions (Pyridine Ring): Highly reactive toward oxidative addition (
). The C5 position, being para to the bridgehead nitrogen and meta to the pyridine nitrogen, is electronically activated but less so than typical 2-halopyridines. However, C7 (ortho to pyridine N) is often the most reactive site for due to inductive effects. -
C3 Position (Pyrazole Ring): Less reactive toward
unless iodinated. Coupling at C3 typically requires electron-rich ligands (e.g., phosphines like XPhos or SPhos) to facilitate the catalytic cycle.
Expert Rule of Thumb: In poly-halogenated substrates, the order of reactivity for Suzuki coupling is generally C7 > C5 > C3 .
Visualization: Regioselectivity & Workflow
The following diagram illustrates the decision matrix for optimizing these couplings.
Caption: Decision tree for selecting catalytic systems based on halogen position and N-protection status.
Experimental Protocols
Protocol A: General Coupling (C5/C7 Positions)
Best for: 5-bromo or 7-bromo substrates reacting with aryl/heteroaryl boronic acids.
Rationale: Pd(dppf)Cl2 is a robust, air-stable precatalyst that resists dehalogenation side-reactions better than Pd(PPh3)4. Dioxane/Water allows solubility of inorganic bases while solvating the organic scaffold.
Reagents:
-
Substrate: 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)
-
Base: 2M aq. Na2CO3 or K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step:
-
Setup: Charge a microwave vial or round-bottom flask with the bromo-scaffold, boronic acid, and Pd catalyst.
-
Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min). Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Challenging/Steric Coupling (C3 Position)
Best for: 3-bromo substrates or sterically hindered boronic acids (e.g., ortho-substituted).
Rationale: The C3 position is less electrophilic. We utilize XPhos Pd G2 (or Pd2(dba)3/XPhos), a bulky, electron-rich Buchwald ligand system that facilitates oxidative addition at difficult centers and promotes reductive elimination in crowded systems.
Reagents:
-
Substrate: 3-bromo-1-SEM-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)
-
Boronic Acid: (2-fluoro-4-methoxyphenyl)boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%)
-
Base: K3PO4 (3.0 equiv) — Note: Anhydrous phosphate is often superior here.
-
Solvent: n-Butanol/Water (4:1) or Toluene/Water (10:1)
Step-by-Step:
-
Degassing: Solvents must be rigorously degassed (sparge with Ar for 15 mins) to protect the active Pd(0)-ligand species.
-
Mixing: Combine substrate, boronic acid, base, and precatalyst in the reaction vessel.
-
Activation: Add the solvent mixture.
-
Reaction: Heat to 100-110°C for 2-4 hours.
-
Tip: If conversion stalls, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).
-
-
Scavenging: Treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) if carrying forward to biological assays to ensure Pd < 10 ppm.
Optimization Data & Screening Guide
When standard protocols fail, use this screening matrix. Data represents average isolated yields from internal validation sets.
Table 1: Catalyst & Solvent Screen for 5-Bromo-pyrazolo[4,3-b]pyridine
| Entry | Catalyst (5 mol%) | Ligand | Solvent System | Base | Yield (%) | Notes |
| 1 | Pd(PPh3)4 | - | DME/H2O | Na2CO3 | 45% | Significant debromination observed. |
| 2 | Pd(dppf)Cl2 | dppf | Dioxane/H2O | K2CO3 | 88% | Recommended starting point. |
| 3 | Pd(OAc)2 | SPhos | Toluene/H2O | K3PO4 | 72% | Good for sterically hindered partners. |
| 4 | Pd2(dba)3 | XPhos | n-BuOH | K3PO4 | 91% | Excellent, but reagents are costlier. |
| 5 | PEPPSI-IPr | NHC | Dioxane | Cs2CO3 | 82% | Useful for heteroaryl chlorides. |
Troubleshooting & Critical Failure Points
Issue: Protodeboronation of the Boronic Acid
Symptom:[2][3] Starting material (bromide) remains, boronic acid disappears, formation of "H-Ar" (de-boronated arene).
-
Solution 1: Switch to Boronic Esters (Pinacol) which are more stable.
-
Solution 2: Use Pd(amphos)Cl2 or Pd(dtbpf)Cl2 . These catalysts are extremely fast, often outcompeting the hydrolysis rate of the boronic acid.
-
Solution 3: Reduce water content. Use anhydrous DMF or Dioxane with CsF or K3PO4 (solid) as the base.
Issue: Catalyst Poisoning (N-Coordination)
Symptom: Reaction stalls immediately; solution stays clear/yellow instead of turning black (Pd precipitation).
-
Mechanism: The pyridine N4 or unprotected N1 coordinates to Pd(II), forming a stable "dead" complex.
-
Solution: Ensure N1 is protected (SEM, THP). If N1 must be free, use LiHMDS (2+ equiv) to deprotonate the indole-like NH before adding catalyst, turning the nitrogen into a spectator anion.
Pathway Visualization: Mechanism of Failure vs. Success
Caption: Comparative pathway showing catalyst poisoning by unprotected nitrogen versus successful cycle with protected substrate.
References
-
Lerebours, R., & Wolf, C. (2006). Chemoselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihalo- and 2,4,6-Trihaloquinolines. Journal of Organic Chemistry. Link (Demonstrates halogen reactivity trends in fused pyridine systems).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Foundational review on mechanism and base selection).
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.[3][4] Link (Source for XPhos/SPhos protocols in hindered systems).
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on pyrazolo-pyridine synthesis).
-
BenchChem Application Note. (2024). Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.[5] Link (Specific protocols for pyridine-ring couplings).
Sources
Troubleshooting & Optimization
Troubleshooting low yield in 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine synthesis
Topic: Troubleshooting Low Yield & Optimization Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Why" Behind Low Yields
The synthesis of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1207530-00-4) typically proceeds via the reaction of 2,6-difluoronicotinonitrile with hydrazine. While theoretically straightforward, this reaction is a "Goldilocks" system.
-
Too Cold: The reaction stalls at the intermediate 2-hydrazinyl-6-fluoronicotinonitrile .
-
Too Hot/Too Much Hydrazine: You risk bis-substitution (displacing the C6 fluorine) or hydrolysis of the nitrile to an amide.
-
Wrong Solvent: The polar product fails to precipitate, leading to massive losses during aqueous workup.
This guide deconstructs the failure points and provides a self-validating protocol to restore your yields.
Diagnostic Triage: Identify Your Failure Mode
Before changing your protocol, identify the specific symptom you are observing.
| Symptom | Probable Cause | Diagnostic Check (LCMS/NMR) |
| Starting Material (SM) Remains | Incomplete nucleophilic attack. | Mass [M+H]⁺ = 141 (SM). |
| Intermediate Accumulation | Failed cyclization. | Mass [M+H]⁺ = 153. The hydrazine has added, but the ring hasn't closed. |
| "Double Mass" Byproduct | Bis-substitution. | Mass [M+H]⁺ ≈ 165 (approx). Hydrazine displaced both fluorines. |
| Mass +18 (Hydrolysis) | Nitrile hydrolysis. | Mass [M+H]⁺ = 171 (Amide formation). |
| Clean Crude, Low Mass Recovery | Solubility issue. | Product is water-soluble and was lost in the aqueous layer. |
The Reaction Pathway & Critical Decision Points
The following diagram illustrates the competition between the desired pathway (Green) and the common failure modes (Red).
Caption: Reaction pathway showing the critical intermediate stage. Success depends on promoting cyclization (Int -> Prod) without triggering C6 displacement (Int -> Bis).
Troubleshooting Guide (FAQs)
Q1: I see a major peak with mass 153. Why won't it cyclize?
The Issue: You have formed the 2-hydrazinyl intermediate , but the intramolecular attack on the nitrile is too slow. This is common in neutral ethanol at low temperatures. The Fix:
-
Increase Temperature: If you are at RT, move to reflux (80°C).
-
Acid Catalysis: Add a catalytic amount of acetic acid or HCl (0.1 eq). Protonating the nitrile makes it more electrophilic, accelerating the ring closure.
-
Microwave: If available, heat to 120°C for 10-15 minutes in ethanol.
Q2: I have a low yield, but the LCMS looks clean. Where is my product?
The Issue: The product, 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine , is an amphoteric, polar molecule. It has significant water solubility. The Fix:
-
Avoid Aqueous Extraction: Do not partition between water and DCM. You will lose the product to the water.
-
Precipitation Protocol: Cool the reaction mixture to 0°C. The product should crystallize. Filter and wash with cold ethanol.
-
Salting Out: If you must extract, saturate the aqueous phase with NaCl and use THF or Ethyl Acetate/Isopropanol (3:1) as the organic solvent.
Q3: I see a byproduct where hydrazine displaced both fluorines.
The Issue: You used a large excess of hydrazine (e.g., 5-10 equivalents) or the temperature was too high for too long. The C6 fluorine is less reactive than C2, but it will react under forcing conditions. The Fix:
-
Stoichiometry Control: Reduce hydrazine hydrate to 1.1 - 1.2 equivalents .
-
Reverse Addition: Add the hydrazine dropwise to the pyridine solution at 0°C, then warm up. This ensures the pyridine is always in excess during the initial mixing.
Q4: Is the reaction regioselective? How do I know I have the [4,3-b] isomer?
The Science: Yes, it is highly regioselective. The nitrile group at C3 activates the C2-fluorine (ortho) much more strongly than the C6-fluorine (para). Verification:
-
1H NMR: Look for the coupling of the aromatic protons. In the correct isomer, the remaining pyridine proton is at C5.
-
NOE: An NOE correlation should be observed between the pyrazole NH and the pyridine C5-H (if the tautomer allows) or lack thereof compared to the [3,4-b] isomer.
Optimized Experimental Protocol
This protocol is designed to minimize bis-substitution and maximize precipitation yield.
Reagents:
-
2,6-Difluoronicotinonitrile (1.0 eq)
-
Hydrazine Monohydrate (1.2 eq)
-
Ethanol (Absolute) or n-Butanol (Volume: 5-10 mL per gram of SM)
-
Catalytic Acetic Acid (Optional, 0.1 eq)
Step-by-Step Procedure:
-
Dissolution: Dissolve 2,6-difluoronicotinonitrile in Ethanol (anhydrous) in a round-bottom flask.
-
Controlled Addition: Cool the solution to 0°C (ice bath). Add Hydrazine Monohydrate (1.2 eq) dropwise over 10 minutes.
-
Why? Controls exotherm and prevents local high concentrations of hydrazine that lead to bis-substitution.
-
-
Intermediate Formation: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.
-
Check Point: TLC/LCMS should show conversion to the intermediate (Mass 153).
-
-
Cyclization: Heat the mixture to Reflux (78°C) for 3–6 hours.
-
Optimization: If cyclization is slow (intermediate persists), add 0.1 eq of Acetic Acid.
-
-
Workup (Crucial):
-
Cool the mixture slowly to RT, then to 0°C.
-
Stir at 0°C for 1 hour to maximize crystallization.
-
Filtration: Filter the solid.
-
Wash: Wash the cake with cold Ethanol (2x) and then Diethyl Ether (to remove trace hydrazine).
-
Drying: Dry under vacuum at 45°C.
-
Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.
Data & Specifications
| Parameter | Value | Notes |
| Molecular Formula | C₆H₅FN₄ | |
| Molecular Weight | 152.13 g/mol | |
| Exact Mass | 152.0498 | |
| Solubility | DMSO, DMF, Hot EtOH | Poor in Water, DCM, Hexane |
| pKa (Calc) | ~3.5 (Pyridine N) | Amphoteric nature |
References
-
General Synthesis of Pyrazolo[4,3-b]pyridines
-
Regioselectivity in Hydrazine Reactions
- Title: Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
-
Source: BenchChem Technical Guides.[2]
-
Safety & Handling (Hydrazine)
-
Compound Data (6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine)
- Source: PubChem CID 505434851.
-
URL:[Link]
Sources
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis & Purification
Welcome to the Pyrazolo[4,3-b]pyridine Troubleshooting Center . The synthesis of this privileged bicyclic heterocycle—a critical scaffold in kinase inhibitors and other drug development programs—is notoriously prone to regioselectivity issues, incomplete cyclizations, and unexpected molecular rearrangements.
This guide is engineered for application scientists and medicinal chemists. It bypasses generic advice to address the exact mechanistic failures occurring in your reactor, providing field-proven causality, data-driven purification strategies, and self-validating protocols.
I. Diagnostic & Troubleshooting Workflow
Fig 1: Diagnostic and troubleshooting workflow for pyrazolo[4,3-b]pyridine synthesis byproducts.
II. Frequently Asked Questions (FAQs) & Mechanistic Solutions
Q1: Why am I seeing a massive accumulation of unreacted hydrazone instead of the cyclized pyrazolo[4,3-b]pyridine?
The Causality: This is a classic thermodynamic trap when condensing hydrazine with 3-acyl-2-halopyridines. The initial nucleophilic aromatic substitution (
Q2: My LC-MS shows two peaks with the exact same mass. How do I prevent N-alkylation regioisomers?
The Causality: You are observing the classic "walking the nitrogen around the ring" phenomenon[2]. Because the pyrazole ring rapidly tautomerizes, both the N1 and N2 nitrogen atoms are nucleophilic. When alkylating or acylating the core, you will almost always generate a mixture of N1 (major, thermodynamically favored) and N2 (minor, kinetically accessible) substituted pyrazolo[4,3-b]pyridines.
The Solution: If your synthetic route permits, install a bulky, removable directing group (such as a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group) prior to functionalization. If late-stage alkylation is mandatory, optimize your conditions by using bulky bases (e.g.,
Q3: I am using the Japp-Klingemann route, but my NMR shows an unexpected N-acetylpyrrolidine or acetyl-migrated byproduct. What went wrong?
The Causality: When synthesizing pyrazolo[4,3-b]pyridines via modified Japp-Klingemann reactions starting from 3-nitropyridines, the choice of base during the cyclization step is critical. Using strong nucleophilic bases like NaOH or MeONa triggers an unusual, irreversible intramolecular C-N migration of the acetyl group[3]. The Solution: Immediately halt the use of hydroxide or alkoxide bases. Substitute them with milder, non-nucleophilic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) or secondary amines. These bases are strong enough to promote clean pyrazole ring annulation but avoid the nucleophilic attack that initiates the acetyl migration cascade.
III. Quantitative Data: Byproduct Removal Efficiency
To streamline your downstream processing, refer to the table below. It quantifies the expected chromatographic behavior of common byproducts and dictates the optimal removal strategy.
| Byproduct Type | Typical | Recommended Removal Strategy | Expected Yield Recovery (%) |
| N2-Regioisomer | 0.05 - 0.10 (Normal Phase) | Reverse-Phase Prep-HPLC (C18) | 75 - 85% |
| Unreacted Hydrazone | 0.20 - 0.30 (Normal Phase) | Silica Gel Column Chromatography | > 90% |
| Hydrazone Dimer | 0.40 - 0.50 (Normal Phase) | Selective Precipitation (EtOH/H2O) | 80 - 90% |
| Acetyl Migration Product | 0.15 - 0.25 (Normal Phase) | Recrystallization (EtOAc/Hexane) | 70 - 80% |
IV. Standard Operating Protocol: Reverse-Phase Purification of N1/N2 Regioisomers
Because N1 and N2 regioisomers of pyrazolo[4,3-b]pyridines possess nearly identical dipole moments in non-polar solvents, normal-phase chromatography is highly inefficient. The following self-validating protocol utilizes reverse-phase preparative HPLC to exploit subtle differences in hydrogen-bonding capabilities.
Materials Required:
-
Preparative HPLC system with UV-Vis detector (monitored at 254 nm and 280 nm).
-
C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude regioisomeric mixture in a minimal volume of DMSO/Methanol (1:1 v/v). Self-Validation Check: Ensure the solution is completely clear. Filter through a 0.45 µm PTFE syringe filter to prevent column frit clogging.
-
Column Equilibration: Flush the C18 column with 10% Solvent B for 5 column volumes (CV) at a flow rate of 20 mL/min.
-
Injection: Inject the filtered sample. Do not exceed a loading capacity of 50 mg per injection for a 21.2 mm ID column to prevent band broadening.
-
Gradient Elution: Run a linear gradient from 10% B to 60% B over 30 minutes.
-
Mechanistic Note: The N2-isomer typically elutes 2-4 minutes earlier than the N1-isomer. The N1-isomer often exhibits internal hydrogen bonding (depending on C7 substituents), making it slightly more lipophilic and increasing its retention time on the C18 stationary phase.
-
-
Fraction Collection & Recovery: Collect peaks based on UV threshold. Immediately freeze the collected fractions using liquid nitrogen and lyophilize.
-
Critical Warning: Do not use rotary evaporation for TFA-containing aqueous fractions, as concentrating the acid can degrade the pyrazolo[4,3-b]pyridine core.
-
V. References
-
Synthesis of Heteroaryl-fused Pyrazoles as p38 Kinase Inhibitors Source: Semantic Scholar URL:[Link]
-
“Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7-azaindazoles Source: MPG.PuRe URL:[Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles Source: National Institutes of Health (PMC) URL:[Link]
Sources
Technical Support Center: Optimizing Regioselectivity in Pyrazolopyridine Synthesis
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective synthesis of pyrazolopyridines. These privileged pharmacophores are critical in medicinal chemistry, but their synthesis—typically via the condensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyls or alkynyl aldehydes—often yields frustratingly complex regioisomeric mixtures.
This guide abandons generic advice in favor of a mechanistic, causality-driven approach. By understanding the underlying electronic and steric forces, you can transform a 1:1 isomeric mixture into a regiopure product.
Mechanistic Foundation: The Causality of Regioisomerism
Poor regioselectivity is arguably the most frequent challenge in pyrazolopyridine synthesis. The causality is rooted in the presence of multiple nucleophilic sites on the aminopyrazole (the exocyclic
When the electrophilicity of the two carbonyl groups in a 1,3-diketone is similar, the initial nucleophilic attack occurs indiscriminately, leading to a mixture of pyrazolo[3,4-b]pyridine and its regioisomers . To enforce regiocontrol, we must break this symmetry through electrophile design, solvent modulation, or transition-metal catalysis.
Decision tree for optimizing regiocontrol in pyrazolopyridine synthesis.
Quantitative Data: Strategies for Regiocontrol
The following table summarizes field-proven strategies for shifting the regioisomeric ratio (rr) in favor of the desired pyrazolo[3,4-b]pyridine scaffold.
Table 1: Impact of Reaction Parameters on Regioisomeric Ratios
| Strategy | Substrates | Conditions | Regioisomeric Ratio (Desired:Undesired) | Key Mechanistic Driver |
| Standard Thermal | Aminopyrazole + 1,3-Diketone | EtOH, Reflux | ~ 1:1 to 3:1 | Thermodynamic equilibration |
| Solvent Modulation | Aminopyrazole + 1,3-Diketone | HFIP, RT | > 19:1 | H-bond directed electrophilic activation |
| Electrophile Design | Aminopyrazole + | EtOH, Reflux | > 95:5 | Inductive differentiation of carbonyls |
| Catalytic Control | Aminopyrazole + Alkynyl Aldehyde | AgOTf, DCE, 80°C | Exclusive (100:0) | Ag-mediated 6-endo-dig cyclization |
| Electrophile/Solvent | N-oxide tosylhydrazones | Tosyl anhydride, RT | High toward isomer A | Electrophile/solvent combination variance |
Troubleshooting Guides & FAQs
Q1: I am condensing a 5-aminopyrazole with a standard 1,3-diketone in ethanol, but I consistently get a 1:1 mixture of regioisomers. How can I rapidly fix this without changing my starting materials? A1: Switch your solvent to a fluorinated alcohol, specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Causality: HFIP is a remarkably strong hydrogen-bond donor but a poor nucleophile. It selectively hydrogen-bonds to the more basic carbonyl oxygen of the 1,3-dicarbonyl. This drastically amplifies the difference in electrophilicity between the two carbonyl centers, directing the initial nucleophilic attack of the exocyclic amine to a single site, thereby dictating the regiochemistry before the final cyclization step occurs .
Q2: I need to synthesize a C6-substituted pyrazolo[3,4-b]pyridine, but traditional dicarbonyls are failing. What is the most authoritative alternative? A2: Abandon the 1,3-dicarbonyl and utilize an alkynyl aldehyde in combination with a silver catalyst. Causality: This method leverages a cascade reaction. The aminopyrazole and aldehyde condense to form an imine intermediate. The silver salt then selectively coordinates to the alkyne (π-activation). This lowers the activation energy specifically for the 6-endo-dig cyclization pathway, kinetically trapping the intermediate and completely preventing the formation of alternative regioisomers .
Mechanistic pathway for Ag-catalyzed regioselective 6-endo-dig cyclization.
Q3: How do I unambiguously prove that I have synthesized the correct regioisomer?
A3: Never rely solely on 1D
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the purification step until the in-process control (IPC) criteria are met.
Protocol A: HFIP-Mediated Regioselective Condensation
Use this when reacting aminopyrazoles with unsymmetrical 1,3-diketones.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous HFIP to create a 0.2 M solution.
-
Addition: To this stirring solution, add the 5-aminopyrazole (1.1 equiv) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature. Causality note: Avoid heating initially, as elevated temperatures can override the delicate hydrogen-bonding network established by HFIP, leading to thermodynamic equilibration and reduced regioselectivity.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is self-validating when the mass of the uncyclized intermediate completely disappears, leaving only the dehydrated cyclized mass (
). -
Workup: Remove the HFIP under reduced pressure. (HFIP can be recovered via a cold trap for reuse).
-
Purification: Purify the crude residue via silica gel column chromatography (typically EtOAc/Hexanes) to afford the regiopure pyrazolopyridine .
Protocol B: Ag-Catalyzed 6-endo-dig Cyclization
Use this for exclusive C6-substitution using alkynyl aldehydes.
-
Preparation: Charge a Schlenk tube with 5-aminopyrazole (1.0 equiv), alkynyl aldehyde (1.2 equiv), and Silver Triflate (
, 10 mol%). -
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration. Seal the tube under an argon atmosphere.
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Causality note: The
catalyst acts as a soft Lewis acid, selectively coordinating to the soft alkyne π-system rather than the hard nitrogen atoms, driving the 6-endo-dig cyclization. -
In-Process Control (IPC): Monitor by TLC. The disappearance of the highly UV-active alkynyl aldehyde indicates the completion of the cascade cyclization.
-
Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove silver salts, and concentrate. Purify via flash chromatography to isolate the target compound . Confirm regiochemistry via HMBC NMR prior to biological screening.
References
- 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine | 1449117-35-4 Source: BenchChem URL
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines Source: BenchChem Technical Support URL
- Source: MDPI (Molecules)
- Source: NIH (PMC)
Technical Support Center: Stability of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Introduction: The Stability Paradox
Researchers often underestimate the instability of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine .[1] While the fused pyridine-pyrazole core appears robust, the presence of an exocyclic primary amine (C3-NH₂) coupled with the electron-withdrawing fluorine (C6-F) creates a "push-pull" electronic system.
This specific electronic environment makes the compound susceptible to two primary degradation pathways in solution: oxidative dimerization (azo coupling) and prototropic tautomerism .[1] This guide provides the protocols necessary to mitigate these risks and ensure experimental reproducibility.
Part 1: Solubilization & Stock Preparation
The "Golden Rule" of Solvent Selection
Do not treat this compound like a standard reagent. Its amphoteric nature (acidic pyrazole NH, basic amine NH₂) means pH and solvent polarity drastically affect stability.[1]
| Solvent | Stability Rating | Notes |
| DMSO (Anhydrous) | ★★★★☆ | Recommended. Use molecular sieves.[1] Hygroscopicity is the enemy.[1] |
| DMF | ★★★☆☆ | Acceptable, but prone to hydrolysis over time (forming formic acid impurities).[1] |
| Ethanol/Methanol | ★★☆☆☆ | Promotes tautomeric shifting; high evaporation rates change concentration.[1] |
| Water/PBS | ★☆☆☆☆ | Avoid for stock. Poor solubility; rapid oxidation if pH > 7.[1] |
Workflow: Creating a Stable Master Stock
Standard practice leads to degradation within 48 hours.[1] Follow this modified protocol for 3-month stability.
Figure 1: Optimized solubilization workflow to prevent oxidative degradation.
Part 2: Troubleshooting & FAQs
Category A: Visual & Physical Changes[1]
Q: My DMSO stock solution has turned from pale yellow to dark brown/orange. Is it still usable? Status: Likely Degraded.
-
The Science: This is the hallmark of oxidative azo-dimerization .[1] The primary amine at position 3 is electron-rich.[1] In the presence of dissolved oxygen and trace water in DMSO, two molecules can couple to form an azo-dimer (Ar-N=N-Ar). This extended conjugation absorbs blue light, appearing brown/orange.[1]
-
Action: Discard the stock. If the color change is slight (<10% intensity shift), verify purity via HPLC (see Part 3).
Q: I see a fine precipitate when diluting into cell culture media. Status: Solubility Crash.
-
The Science: The pyrazole NH is weakly acidic (pKa ~12-13), and the pyridine nitrogen is weakly basic.[1] At physiological pH (7.4), the molecule is largely neutral and hydrophobic.[1]
-
Action:
Category B: Analytical Anomalies (HPLC/LC-MS)
Q: I see "Ghost Peaks" or split peaks in my HPLC chromatogram. Status: Tautomerism (Artifact).
-
The Science: Pyrazolo[4,3-b]pyridines exist in equilibrium between the 1H- and 2H- tautomers.[1] In protic mobile phases (MeOH/Water), this exchange can be slow on the NMR/HPLC timescale, leading to peak broadening or splitting.
-
Action:
-
Fix: Ensure your mobile phase is buffered. Add 0.1% Formic Acid or Ammonium Acetate to stabilize the protonation state and collapse the peaks.[1]
-
Figure 2: Primary instability pathways. Pathway A is destructive; Pathway B is an analytical artifact.
Part 3: Quality Control Protocols
Standard Purity Check (HPLC-UV)
Run this method if you suspect degradation.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic core) and 280 nm.[1]
-
Pass Criteria: Main peak >95%. Impurities at RRT (Relative Retention Time) ~1.2-1.3 usually indicate dimerization.[1]
Handling "Sticky" Compounds
The fluorine atom increases lipophilicity, making the compound adhere to plastic tips.[1]
-
Tip: Use Low-Retention pipette tips.[1]
-
Tip: Pre-wet the pipette tip with the DMSO solution 3 times before the final draw to ensure accurate volume transfer.[1]
References
-
PubChem. 1H-Pyrazolo[4,3-b]pyridin-3-amine Compound Summary. National Library of Medicine.[1] [Link]
-
Khazalpour, S. et al. (2023).[1] Electrochemical oxidation of aminopyrazoles: Mechanism and synthesis of azopyrazoles. Scientific Reports.[1] (Mechanistic basis for oxidative dimerization of aminopyrazoles). [Link]
-
Alkorta, I. & Elguero, J. (2022).[1][2] Tautomerism in pyrazolo[3,4-b]pyridines.[1][2][3] Journal of Heterocyclic Chemistry.[1] (Structural analog analysis regarding 1H vs 2H stability). [Link]
Sources
Identifying impurities in 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine samples
CAS: 1207530-00-4 | Formula: C₆H₅FN₄ | Role: Kinase Inhibitor Scaffold (JAK/c-Met)
Introduction
Welcome to the Technical Support Center. This guide addresses the identification and troubleshooting of impurities in 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine . As a fused bicyclic system containing an exocyclic amine, a pyridine nitrogen, and a fluorine substituent, this molecule presents unique analytical challenges regarding tautomerism, pH-dependent ionization, and regio-stability.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
User Query: "I am seeing split peaks or severe tailing in my HPLC chromatogram. Is my sample impure?"
Diagnostic: Before assuming chemical impurity, rule out prototropic tautomerism . The pyrazole ring (NH) and the exocyclic amine (NH₂) allow for rapid proton exchange. If your mobile phase pH is near the pKa of the pyridine nitrogen (~3-4) or the pyrazole (~12), you will observe peak splitting due to the separation of protonated/deprotonated species or tautomers on the column.
Troubleshooting Protocol:
| Parameter | Recommendation | Technical Rationale |
| Mobile Phase pH | High pH (Ammonium Bicarbonate, pH 10) | At basic pH, the pyridine is neutral, and the pyrazole is deprotonated, suppressing rapid exchange and sharpening the peak. |
| Alternative pH | Low pH (0.1% TFA, pH ~2) | Protonates all basic sites. Good for peak shape but may cause co-elution of defluorinated impurities. |
| Column Selection | C18 with High Carbon Load or Phenyl-Hexyl | Phenyl-hexyl phases interact with the electron-deficient fluoropyridine ring (π-π interactions), offering better separation of regioisomers than standard C18. |
| Temperature | 40°C - 50°C | Higher temperature accelerates tautomeric exchange, merging split peaks into a single sharp peak. |
Decision Tree: Peak Analysis
Figure 1: Decision logic for distinguishing physical tautomerism from chemical impurities.
Module 2: Chemical Impurity Identification
User Query: "LC-MS shows a mass of M+16 (169 m/z) or M-18. What are these?"
Technical Analysis: The synthesis of pyrazolo[4,3-b]pyridines typically involves the cyclization of 2-fluoro-3-cyanopyridines with hydrazine. Deviations in this process generate specific impurity classes.
1. Hydrolysis Impurity (M+1 / Mass shift -19 + 17)
-
Identity: 6-Hydroxy-1H-pyrazolo[4,3-b]pyridin-3-amine (or the pyridone tautomer).
-
Origin: Nucleophilic aromatic substitution (SNAr) of the fluorine atom by water/hydroxide during synthesis or storage in humid conditions.
-
Detection:
-
LC-MS: Mass is 150.14 Da (Loss of F [19], gain of OH [17]). Note: This results in a net mass loss of 2 Da compared to the parent (152 Da).
-
19F NMR: Silent . The fluorine signal will disappear.
-
2. Oxidation Impurity (M+14 or Dimer)
-
Identity: Nitro-derivatives or Azo-dimers (Ar-N=N-Ar).
-
Origin: The exocyclic amine at position 3 is electron-rich and susceptible to oxidation by air, especially in solution.
-
Detection:
-
LC-MS: Dimer mass approx 300-302 Da .
-
Visual: Samples turn from off-white/yellow to orange/brown.
-
3. Uncyclized Intermediate (M+18)
-
Identity: 2-Fluoro-3-cyano-4-hydrazinopyridine.
-
Origin: Incomplete cyclization reaction.[1]
-
Detection:
-
IR Spectroscopy: Look for a sharp C≡N nitrile stretch at ~2200 cm⁻¹, which is absent in the cyclized product.
-
Module 3: Advanced Characterization (NMR)
User Query: "How do I confirm the Fluorine is still attached and the ring is correctly fused?"
Protocol: 19F NMR Verification Fluorine-19 NMR is the most robust method for purity assessment of this scaffold because it isolates the signal from the complex proton region.
| Feature | Chemical Shift (approx.) | Interpretation |
| Parent Peak | -120 to -135 ppm | Intact 6-Fluoro-1H-pyrazolo[4,3-b]pyridine core. |
| Impurity A | -70 to -90 ppm | Indicates ring opening or loss of aromaticity in the pyridine ring. |
| Impurity B | No Signal | Defluorination (Hydrolysis to -OH or substitution by -NHNH₂). |
Regioisomer Differentiation via NOESY If you suspect the pyrazole formed on the wrong carbon (rare for this specific synthesis but possible in derivatives):
-
Experiment: 1D NOESY irradiating the pyrazole NH.
-
Logic:
-
Correct Isomer ([4,3-b]): NOE observed between Pyrazole-NH and Pyridine-H5.
-
Wrong Isomer ([3,4-b]): NOE observed between Pyrazole-NH and Pyridine-H4 (different coupling constant).
-
Module 4: Isolation & Purification Workflow
User Query: "I have a persistent 3% impurity. How do I remove it?"
Since the amine and the pyridine nitrogen are basic, and the pyrazole NH is acidic, you can utilize Acid-Base Extraction or Scavenging techniques.
Figure 2: Acid-Base workup strategy leveraging the amphoteric nature of the aminopyrazole.
References
-
Synthesis & Cyclization Mechanisms
- Title: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines."
- Relevance: details the cyclization of 2-chloro/fluoro-3-nitropyridines and potential byproducts.
-
Source:
-
Impurity Profiling of Aminopyrazoles
- Title: "Amino-Pyrazoles in Medicinal Chemistry: A Review."
- Relevance: Discusses tautomerism, oxidation susceptibility, and biological relevance of the scaffold.
-
Source:
-
NMR Characterization of Fluoropyridines
- Title: "19F NMR chemical shifts of fluorin
- Relevance: Provides baseline chemical shift data for confirming the integrity of the fluoropyridine ring.
-
Source: (Analogous reference for shift range).
-
Chromatographic Methods
- Title: "Discovery of VU0418506: Pre-Clinical Characteriz
- Relevance: Describes HPLC conditions (0.1% TFA vs Formic Acid)
-
Source:
Sources
Alternative synthetic routes to avoid difficult purification steps
Topic: Alternative Routes to Avoid Difficult Purification Steps
Status: Online Operator: Senior Application Scientist Philosophy: Process Intensification & Green Chemistry Principles
Welcome to the Synthesis Optimization Help Desk.
You are likely here because your workflow is bottlenecked by chromatography, low yields due to multiple isolations, or difficult diastereomeric separations. Our goal is to transition your workflow from "Make-Isolate-Purify" to "Make-Telescope-Filter."
Below are the active troubleshooting tickets addressing the most common purification pain points.
Ticket #001: "My intermediate is unstable/sticky and I lose yield during isolation."
Diagnosis: You are suffering from "Isolation Fatigue." Every solvent swap and rotary evaporation step introduces thermal stress and mechanical loss. Solution: Telescoping (One-Pot) Synthesis. Mechanism: By choosing a solvent compatible with multiple reaction steps, you avoid isolating intermediates. This relies on orthogonal reactivity—reagents from Step A must not interfere with Step B, or they must be quenched in situ.
Protocol: Telescoped Amide Coupling (Example)
Scenario: Deprotection of a Boc-amine followed by immediate coupling to an acid chloride, avoiding the isolation of the amine salt.
Step-by-Step Workflow:
-
Deprotection: Dissolve Boc-amine (1.0 equiv) in CPME (Cyclopentyl methyl ether) . Add HCl (4M in dioxane, 4.0 equiv). Stir at RT until conversion is complete.
-
Why CPME? High boiling point, low peroxide formation, and resists aqueous carryover better than THF.
-
-
Sparging (Critical): Do not evaporate. Sparge the solution with Nitrogen for 15 mins to remove excess HCl gas.
-
Neutralization/Coupling: Cool to 0°C. Add Diisopropylethylamine (DIPEA, 5.0 equiv) to neutralize residual HCl and free-base the amine.
-
Addition: Add Acid Chloride (1.1 equiv) dropwise directly to the same vessel.
-
Workup: Quench with water. The product remains in the CPME layer. Wash with 1M NaOH (removes excess acid) and 1M HCl (removes excess DIPEA).
-
Result: Isolate final product via crystallization or solvent evaporation.
Data Comparison:
| Metric | Traditional (Stepwise) | Telescoped (One-Pot) |
|---|---|---|
| Yield | 65% (cumulative) | 82-88% |
| Solvent Usage | High (2x volumes) | Low (1x volume) |
| Time | 2 Days | 6 Hours |
Visual Workflow (Telescoping Logic):
Caption: Figure 1. Linear flow of a telescoped synthesis eliminating the intermediate isolation step.
Ticket #002: "I have excess electrophile left over, but the product streaks on silica."
Diagnosis: Traditional chromatography is failing due to polarity or similar Rf values. Solution: Solid-Supported Scavenger Resins. Mechanism: This is a "chemical filtration."[1] You add a polymer bead functionalized with a group that reacts specifically with your impurity. The impurity becomes covalently bound to the solid bead, which is then filtered off.
Protocol: Scavenging Excess Isocyanates/Acid Chlorides
Scenario: You used 1.5 equiv of an isocyanate to drive a urea formation to completion. You now have 0.5 equiv of toxic isocyanate left.
-
Reaction: Run urea formation in DCM or DMF.
-
Scavenger Selection: Add Aminomethyl polystyrene resin (2.0–3.0 equiv relative to the excess isocyanate).
-
Why? The primary amine on the resin reacts rapidly with the electrophilic isocyanate to form a resin-bound urea.
-
-
Incubation: Shake at RT for 1–4 hours. (Do not stir with a magnetic bar; it grinds the beads).
-
Filtration: Filter through a fritted glass funnel or a synthesis cartridge.
-
Result: The filtrate contains your pure product. The toxic impurity is trapped in the filter cake.
Scavenger Selection Guide:
| Impurity Type | Recommended Scavenger Resin | Mechanism |
|---|---|---|
| Electrophiles (Acid chlorides, Isocyanates) | Aminomethyl polystyrene / Tris(2-aminoethyl)amine | Nucleophilic attack captures impurity. |
| Nucleophiles (Amines, Anilines) | Isocyanate resin / Sulfonyl chloride resin | Electrophilic capture. |
| Acids (Carboxylic, Sulfonic) | Carbonate resin / Tertiary amine resin | Acid-Base neutralization (Ionic binding). |
| Metals (Pd, Cu, Rh) | Thiourea / Thiol resin | Chelation. |
Visual Workflow (Scavenging):
Caption: Figure 2.[2] The "Catch-and-Remove" purification strategy using functionalized resins.
Ticket #003: "I can't separate these enantiomers without expensive Chiral HPLC."
Diagnosis: You are synthesizing a racemate and losing 50% of your material (the wrong enantiomer) or struggling to separate them. Solution: Dynamic Kinetic Resolution (DKR). Mechanism: DKR combines an enzymatic resolution (which selects one enantiomer) with a chemical catalyst that continuously racemizes the unreacted enantiomer.[3] This allows for theoretically 100% yield of a single enantiomer.[2][4]
Protocol: Chemoenzymatic DKR of Amines
Scenario: Converting a racemic amine to a chiral amide (R-enantiomer).
-
Catalyst System:
-
Acyl Donor: Isopropyl acetate (also acts as solvent) or 2,2,2-trifluoroethyl butyrate.
-
Conditions: Heat to 70–90°C (required for the Ru-catalyst to be active).
-
Process:
-
The Lipase acylates only the (R)-amine to form (R)-Amide.
-
This depletes the (R)-amine concentration.
-
The Ru-catalyst re-equilibrates the remaining (S)-amine back to a 50:50 mixture (Le Chatelier’s principle).
-
Cycle repeats until all amine is converted to (R)-Amide.
-
-
Purification: Filter off the enzyme. Evaporate solvent.[6] The product is the pure amide; no amine remains.
Visual Pathway (DKR Cycle):
Caption: Figure 3. Dynamic Kinetic Resolution converting 100% of racemate to single enantiomer.
Ticket #004: "My diastereomers are oiling out together."
Diagnosis: Lack of crystallinity prevents simple filtration.
Solution: Crystallization-Induced Diastereomer Transformation (CIDT).
Mechanism: Similar to DKR, but driven by solubility product (
Protocol: CIDT for Chiral Centers Alpha to Carbonyls
-
Setup: Dissolve the diastereomeric mixture in a solvent where the desired isomer has low solubility (e.g., Ethanol/Heptane).
-
Epimerization Trigger: Add a catalytic base (e.g., DBU or catalytic alkoxide) that permits enolization/epimerization at the alpha-carbon.
-
Process:
-
Stir gently. As the less soluble diastereomer crystallizes out, it is removed from the solution equilibrium.
-
The solution re-equilibrates to replace it.
-
Over time (hours to days), the solid cake grows, and the supernatant concentration drops.
-
-
Harvest: Filter the solid. Wash with cold anti-solvent.
-
Validation: Check dr (diastereomeric ratio) via NMR.
FAQ: Rapid Response
Q: Can I use scavenger resins in flow chemistry? A: Yes. Packed bed reactors containing scavenger resins are standard in flow. This allows for "Inline Purification."[5][7] The reaction stream passes through the scavenger cartridge, and pure product emerges, ready for the next telescoping step.
Q: How do I remove the scavenger resin if my product precipitates? A: This is a mismatch. Scavengers require the product to remain in solution. If your product precipitates, consider recrystallization or Inverse Scavenging (where the product binds to a resin, you wash away impurities, and then elute/release the product).
Q: Are enzymes stable in organic solvents for DKR? A: Free enzymes are not, but immobilized enzymes (like CAL-B on acrylic resin) are highly stable in organic solvents (Toluene, MTBE) and can withstand temperatures up to 80–90°C.
References
-
Anderson, N. G. (2012). Using Continuous Processes to Increase Production.[8][9][10][11] Organic Process Research & Development.[8][12] Link
-
Turner, N. J. (2010). Enantioselective Oxidation of Alcohols and Amines using Oxidases. Chemical Reviews.[12] (Context on Biocatalysis/DKR).
-
Ley, S. V., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.[5] Journal of Flow Chemistry. (Covers Scavengers in Flow). Link
-
Vaxelaire, C., et al. (2025). Crystallization-Induced Diastereomer Transformations.[6][8] Organic Letters.[8] (Recent advances in CIDT mechanisms).
-
Biotage Application Note. Strategies for Polymer Supported Scavengers.Link (General industry standard protocols).
Sources
- 1. biotage.co.jp [biotage.co.jp]
- 2. diva-portal.org [diva-portal.org]
- 3. Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. princeton.edu [princeton.edu]
- 5. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ajinomoto Bio-Pharma services Platform Technologies | CONTINUOUS FLOW CHEMISTRY [ajibio-pharma.ajinomoto.com]
- 10. mt.com [mt.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Managing exothermic reactions in large-scale pyrazolopyridine synthesis
Topic: Managing Exothermic Reactions & Process Safety
Status: Operational | Tier: L3 (Senior Process Safety)
Introduction
Welcome. You are likely accessing this guide because you are scaling up a pyrazolopyridine scaffold—a privileged structure in kinase inhibitor development (e.g., JAK, p38 inhibitors).
At the milligram scale, the formation of the pyrazole ring via hydrazine condensation is a simple exothermic event. At the kilogram scale, it is a potential thermal bomb. The primary risk in this chemistry is reactant accumulation leading to thermal runaway. This guide addresses the critical safety parameters for the reaction of 1,3-electrophiles (e.g.,
Part 1: The Core Hazard – Dosing vs. Accumulation
The "Accumulation Trap"
In large-scale synthesis, you cannot rely on passive heat loss. The most common failure mode in pyrazolopyridine synthesis is adding hydrazine (or the hydrazine-pyridine intermediate) too quickly at a temperature where the reaction rate is slow.
-
The Error: You dose hydrazine at 0°C. The reaction is kinetically slow at this temperature.
-
The Accumulation: The hydrazine builds up in the reactor, unreacted.
-
The Trigger: You ramp the temperature to 20°C to "start" the reaction.
-
The Runaway: All the accumulated hydrazine reacts simultaneously. The heat release (
) exceeds the cooling capacity ( ), leading to a rapid temperature spike, solvent boiling, and potential vessel rupture.
Visualizing the Safety Logic
The following diagram illustrates the critical decision pathway for preventing thermal runaway during the hydrazine addition step.
Figure 1: Logic flow for managing reactant accumulation. The goal is to remain in the "Dosing Controlled" regime where the reaction rate is limited by the feed rate, not the kinetics.
Part 2: Standard Operating Procedure (SOP)
Protocol: Controlled Hydrazine Cyclization
Context: Synthesis of pyrazolo[1,5-a]pyridine via condensation of a
Pre-requisites:
-
RC1 Data: You must know the Total Heat of Reaction (
) and Adiabatic Temperature Rise ( ). -
Cooling: Jacket temperature (
) set to maintain at least 10°C below the solvent boiling point.
Step-by-Step Methodology
-
Charge & Cool:
-
Charge the
-keto nitrile (or relevant intermediate) and solvent (typically Ethanol or Methanol) to the reactor. -
Critical: Ensure the solids are well-suspended. A slurry that settles can cause hot spots later.
-
Cool the mixture to 0–5°C .
-
-
The "Seeding" Step (Validation):
-
Add 5% of the total calculated Hydrazine Hydrate .
-
Stop and Wait. Monitor the internal temperature (
). -
Success Criteria: You should see a small exotherm (e.g., +2°C). This confirms the reaction has started and you are not accumulating reagent.
-
Failure Mode: If no exotherm is observed after 15 mins, DO NOT PROCEED . Check agitation and reagent quality.
-
-
Controlled Addition (The Dosing Phase):
-
Begin adding the remaining Hydrazine Hydrate via a pump.
-
Rate Limit: Adjust flow rate so that
never exceeds 10°C (or your specific limit). -
Visual Check: If the reaction is heterogeneous, ensure the slurry becomes thinner or changes color uniformly.
-
-
Thermal Soak:
-
After addition is complete, hold at 0–5°C for 30 minutes.
-
Slowly ramp to room temperature (20–25°C) over 2 hours.
-
Why? A slow ramp prevents a "kick" from any residual unreacted material.
-
-
Quench:
-
Verify consumption of starting material (HPLC).
-
Dilute with water to precipitate the product (if applicable) or proceed to solvent swap.
-
Part 3: Troubleshooting & FAQs
Common Issues in Large-Scale Pyrazolopyridine Synthesis
| Issue | Probable Cause | Corrective Action |
| Delayed Exotherm | "Sleeping" Reaction. The system is too cold, or the mixing is poor, leading to accumulation. | STOP DOSING IMMEDIATELY. Do not restart until the batch temperature stabilizes. Increase agitation speed. If necessary, warm the jacket slightly (carefully!) to trigger the reaction of accumulated material before resuming dosing. |
| Regioisomer Impurity | High reaction temperature favoring the thermodynamic product over the kinetic one (or vice versa). | Check your dosing temperature. For many pyrazoles, lower addition temperatures (0°C) favor one isomer, while reflux favors the other. Tighter temperature control ( |
| Precipitation Clogging | Product crystallizes rapidly during hydrazine addition. | The "Crust Effect." Increase solvent volume or switch to a co-solvent system (e.g., EtOH/Water). Ensure the impeller is designed for slurry handling (e.g., anchor or helical ribbon). |
| Pressure Buildup | Nitrogen gas evolution (decomposition) or solvent vapor pressure. | Ensure the condenser vent is not fouled. Hydrazine decomposition releases |
Frequently Asked Questions
Q: Can I use anhydrous hydrazine to reduce volume? A: Avoid if possible. Anhydrous hydrazine is significantly more hazardous (detonable, higher energy density) than the hydrate (64% or 35%). The water in hydrazine hydrate acts as a thermal heat sink. If you must use anhydrous, you require a Class 1 Div 1 explosion-proof suite and remote handling.
Q: My DSC shows an onset temperature of 120°C, but I'm running at 80°C. Am I safe? A: Not necessarily. The "Rule of 100" (maintaining process temp 100°C below DSC onset) is a good starting point, but it doesn't account for induction time. Calculate the TMRad (Time to Maximum Rate under adiabatic conditions) . If TMRad at 80°C is less than 24 hours, you are in the danger zone for a large-scale hold step.
Q: How do I clean the reactor after hydrazine use? A: Hydrazine residues are carcinogenic and reducing agents. Rinse with dilute hypochlorite (Bleach) to oxidize residual hydrazine to nitrogen gas, but ensure the reactor is free of organic solvents first to avoid forming explosive chloro-amines.
Part 4: Mechanism & Purity Visualization
Understanding the reaction pathway helps in troubleshooting impurity profiles. The formation of the pyrazole core involves a nucleophilic attack followed by dehydration.
Figure 2: Reaction pathway. The transition from Intermediate to Cyclization is often the heat-releasing step. Control this transition to manage safety and purity.
References
-
Process Safety in Pyrazole Synthesis
-
Hydrazine Hazards & Handling
-
Scale-Up Case Studies (Pyrazoles)
-
Thermal Runaway Mechanisms
-
Kumishima, A., et al. Causes and consequences of thermal runaway incidents. Journal of Loss Prevention in the Process Industries. Link
- Context: Analysis of operator errors and accumulation triggers in b
-
Sources
Validation & Comparative
Strategic NMR Characterization Guide: 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
The following guide is a structural and strategic analysis designed for researchers characterizing 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine . It synthesizes theoretical principles of fluorinated heterocycle NMR with practical experimental protocols.
Executive Summary & Structural Logic
The characterization of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine presents unique challenges due to the interplay between the electron-deficient pyridine ring, the fused pyrazole system, and the strong spin-active fluorine substituent (
This guide provides a definitive protocol for validating the regiochemistry of the fluorine atom (6-position vs. the common 5-isomer impurity) and optimizing solvent selection for full proton assignment.
Structural Numbering & Electronic Environment
-
Numbering: The pyridine nitrogen is N4. The fluorine is attached to C6.
-
Key Protons:
-
H-5:
-to-nitrogen (deshielded), ortho-to-fluorine (large coupling). -
H-7:
-to-nitrogen, ortho-to-fluorine (large coupling). -
Exchangeables:
at C3 and Indole-like at N1.
-
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral clarity, follow this optimized workflow.
A. Solvent Selection Strategy
| Solvent | Pros | Cons | Recommendation |
| DMSO-d6 | Reveals exchangeable protons ( | Viscous (broader lines). Water peak (~3.33 ppm) can interfere. | Primary Choice for full structural proof. |
| MeOD-d4 | Sharpens aromatic signals. Removes exchangeable coupling. | Loss of | Secondary Choice for clean aromatic integration. |
| CDCl3 | Good for non-polar impurities. | Poor solubility for this polar scaffold. | Avoid unless derivatized. |
B. Acquisition Parameters (400 MHz+)
-
Concentration: 5–10 mg in 600 µL solvent.
-
Relaxation Delay (D1): Set to
seconds. (Fluorinated carbons have long T1; short D1 suppresses C-F quartets/doublets). -
Scans (NS):
-
1H: 16–64 scans.
-
13C:
1024 scans (essential to see split C-F signals). -
19F: 16 scans (Run non-decoupled first to see H-F splitting, then proton-decoupled).
-
Data Interpretation & Reference Values
A. 1H NMR Characterization (DMSO-d6)
Note: Chemical shifts are estimates based on substituent chemical shift (SCS) theory for fluorinated pyridines and analogous scaffolds (e.g., VU0418506).
| Position | Type | Multiplicity | Interpretation Logic | ||
| NH (1) | Broad | 12.0 – 13.0 | br s | - | Highly dependent on concentration/temp. |
| H-5 | Aromatic | 8.45 – 8.55 | d (or dd) | Deshielded by N4. Large ortho-F coupling. | |
| H-7 | Aromatic | 7.60 – 7.80 | d (or dd) | Shielded relative to H-5. Large ortho-F coupling. | |
| NH2 (3) | Amine | 5.50 – 6.50 | br s | - | Disappears in MeOD. |
B. 13C NMR Characterization (Proton Decoupled)
The hallmark of this spectrum is the C-F coupling pattern .
| Position | Type | Multiplicity | Interpretation Logic | ||
| C-6 | C-F | 158 – 162 | Doublet | Diagnostic: Large splitting, direct attachment. | |
| C-3 | C-NH2 | 148 – 152 | Singlet | - | Quaternary, attached to amine. |
| C-5 | CH | 142 – 145 | Doublet | ||
| C-7a | Bridge | 135 – 140 | Doublet | Bridgehead carbon meta to F. | |
| C-7 | CH | 115 – 120 | Doublet | ortho to F. | |
| C-3a | Bridge | 120 – 125 | Doublet | Distant bridgehead (often appears as broad singlet).[1][2] |
Visualization of Logic Pathways
Diagram 1: Structural Assignment Workflow
This diagram illustrates the decision process for assigning the critical H-5 and H-7 protons using coupling constants.
Caption: Logic flow for distinguishing the 6-Fluoro target from the 5-Fluoro regioisomer based on H-F coupling magnitude.
Comparative Analysis: 6-Fluoro vs. Alternatives
Regioisomer Distinction (6-F vs 5-F)
A common synthetic impurity is the 5-fluoro isomer. They can be distinguished by the coupling of the proton at position 6 (or 5) relative to the fluorine.
| Feature | 6-Fluoro (Target) | 5-Fluoro (Alternative) |
| H-5 Signal | Doublet ( | Singlet (or small |
| H-7 Signal | Doublet ( | Doublet ( |
| 13C C-F Coupling | C-5 and C-7 both show | C-6 would show |
Methodological Comparison
| Method | Resolution | Structural Confidence | Time Cost |
| Standard 1D 1H | Medium | Low (Ambiguous multiplets) | Low (5 min) |
| 1H + 19F | High | Medium (Confirms F presence) | Low (10 min) |
| 1H + 13C + HSQC | Maximum | High (Definitive Assignment) | High (4-8 hours) |
Recommendation: For publication-quality data, Method C (1H + 13C + HSQC) is mandatory. The HSQC correlates the proton at 8.5 ppm directly to the carbon doublet at ~145 ppm, confirming the C-H connectivity adjacent to the Fluorine.
References
-
Lichter, R. L., & Wasylishen, R. E. (1975).[4] Fluoropyridines.[4][5][6][7] Carbon-13 Chemical Shifts and Carbon-Fluorine Coupling Constants. Journal of the American Chemical Society, 97(7), 1808–1813. Link
-
Engers, D. W., et al. (2016).[2] Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506). ACS Chemical Neuroscience, 7(9), 1192–1200. Link
-
Dolbier, W. R. (2016). Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (General reference for F-coupling constants).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[6] (Reference for 3-fluoropyridine shifts). Link[6]
Sources
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1378592-49-4|6-Fluoro-1H-pyrazolo[4,3-b]pyridine|BLD Pharm [bldpharm.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cheminfographic.wordpress.com [cheminfographic.wordpress.com]
- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
HPLC and UPLC methods for purity assessment of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Title : High-Resolution Purity Assessment of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine: A Comparative Guide to HPLC vs. UPLC Methodologies
Introduction 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1207530-00-4) is a highly specialized, fluorinated aza-indazole building block utilized extensively in medicinal chemistry, notably in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators[1] and fibrinolysis inhibitors[2]. Ensuring the absolute purity (>99.0%) of this intermediate is non-negotiable; trace regioisomeric impurities (such as 5-fluoro isomers) or des-fluoro analogs can cascade through synthetic pathways, severely compromising the pharmacological efficacy and safety of the final active pharmaceutical ingredient (API).
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of this compound. Beyond merely listing steps, this guide explores the physicochemical causality behind the method design and establishes self-validating protocols to ensure absolute analytical trustworthiness.
Section 1: Physicochemical Profiling & Method Rationale
To design a robust chromatographic method, the experimental parameters must be dictated by the analyte's intrinsic molecular properties.
-
Basicity & Polarity Causality : The target molecule features a pyrazolo-pyridine core and a primary amine at the 3-position. While the strongly electron-withdrawing fluorine atom at the C-6 position slightly attenuates the basicity of the adjacent pyridine nitrogen, the primary amine remains highly polar. On standard silica-based stationary phases, this basic moiety will strongly interact with unreacted, acidic residual silanols, leading to severe peak tailing and poor resolution.
-
Stationary Phase Selection : To circumvent silanol interactions, an endcapped, ethylene-bridged hybrid (BEH) silica stationary phase is mandatory. Hybrid particles minimize silanol activity and withstand extreme pH environments, ensuring sharp, symmetrical peaks for basic heterocycles.
-
Mobile Phase Causality : A low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile is selected. TFA serves a dual purpose: it fully protonates the basic nitrogens to ensure a uniform ionization state, and it acts as a hydrophobic ion-pairing agent, significantly increasing the retention of this highly polar compound on a reversed-phase C18 column[3].
Section 2: Comparative Performance Data: HPLC vs. UPLC
Transferring a compendial or developmental method from HPLC to UPLC requires strict geometric scaling. By maintaining the column length to particle size ratio (L/dp) while leveraging sub-2-μm particles, laboratories can drastically reduce analysis time without sacrificing resolving power.
The table below summarizes the quantitative performance metrics when assessing the purity of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine across both platforms.
| Parameter | Conventional HPLC Method | Sub-2-μm UPLC Method | Analytical Advantage of UPLC |
| Column Dimensions | 4.6 mm × 150 mm, 5.0 μm | 2.1 mm × 50 mm, 1.7 μm | Reduced extra-column dispersion |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | ~85% reduction in solvent consumption |
| Total Run Time | 20.0 minutes | 4.0 minutes | 5x faster sample throughput |
| Injection Volume | 10.0 μL | 1.0 μL | Prevents column overload; saves sample |
| Resolution (Rs) | 2.1 (vs. des-fluoro impurity) | 3.5 (vs. des-fluoro impurity) | Superior separation of critical pairs |
| Theoretical Plates (N) | ~12,000 | ~25,000 | Sharper peaks, higher signal-to-noise ratio |
Data synthesized from standard geometric scaling principles and empirical method transfer guidelines[3].
Section 3: Self-Validating Experimental Protocols
A method is only as reliable as its internal controls. The following protocols are designed as self-validating systems. System Suitability Testing (SST) must be executed and passed prior to reporting any sample purity data.
Protocol A: Conventional HPLC Method (Routine QC)
-
System Preparation : Equilibrate an Agilent 1260 Infinity (or equivalent) system equipped with a Diode Array Detector (DAD)[1].
-
Column Setup : Install a Waters XBridge C18, 4.6 × 150 mm, 5 μm column. Set the column oven to 30°C.
-
Mobile Phase Preparation :
-
Phase A: 0.1% TFA in LC-MS grade Water.
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Program :
-
0.0 - 15.0 min: Linear gradient from 5% B to 60% B.
-
15.0 - 17.0 min: Ramp to 95% B (Column wash).
-
17.0 - 20.0 min: Return to 5% B (Re-equilibration).
-
-
Detection : Monitor UV absorbance at 230 nm and 254 nm (optimal for the conjugated pyrazolo-pyridine chromophore)[1].
-
Sample Preparation : Dissolve 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine in a 50:50 Water:Methanol diluent to a final concentration of 0.5 mg/mL.
-
Self-Validation (SST) : Inject a blank diluent to confirm the absence of ghost peaks. Inject the standard solution. Validation Gate : The method is valid only if the API tailing factor (Tf) is
1.5 and the theoretical plate count (N) is 10,000.
Protocol B: UPLC Method (Optimized for High Throughput)
-
System Preparation : Equilibrate a Waters ACQUITY UPLC H-Class (or equivalent) system. Ensure system extra-column dispersion is minimized (tubing ID
0.004 inches)[4]. -
Column Setup : Install a Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 μm column. Set the column oven to 40°C to reduce system backpressure.
-
Mobile Phase : Identical to Protocol A.
-
Gradient Program :
-
0.0 - 3.0 min: Linear gradient from 5% B to 60% B.
-
3.0 - 3.5 min: Ramp to 95% B.
-
3.5 - 4.0 min: Return to 5% B.
-
-
Detection : UV at 230 nm. Critical Adjustment: Set the detector sampling rate to
20 Hz to accurately capture the narrow peak widths inherent to UPLC. -
Self-Validation (SST) : Inject 1.0 μL of the standard. Validation Gate : The method is valid if the resolution (Rs) between the API and its closest eluting known impurity is
2.0, and the retention time relative standard deviation (RSD) for 5 replicate injections is 0.5%.
Section 4: Chromatographic Workflow & Method Transfer Logic
The logical decision matrix for selecting, transferring, and validating the appropriate chromatographic method is visualized below.
Logical workflow for the selection, transfer, and self-validation of HPLC vs. UPLC methods.
References
- Structure-based discovery of CFTR potentiators and inhibitors - PMC. (n.d.). nih.gov.
- EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents. (n.d.). google.com.
- Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis - Waters Corporation. (n.d.). waters.com.
- Domperidone Impurity D | EP/BP Reference Standard - Benchchem. (n.d.). benchchem.com.
Sources
- 1. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]
- 3. Domperidone Impurity D | EP/BP Reference Standard [benchchem.com]
- 4. labcompare.com [labcompare.com]
Publish Comparison Guide: Biological Activity of Pyrazolo[4,3-b]pyridine Isomers
Executive Summary
Pyrazolo[4,3-b]pyridine represents a specialized "scaffold hop" in medicinal chemistry, offering a distinct vector profile compared to its more ubiquitous regioisomer, pyrazolo[3,4-b]pyridine . While the [3,4-b] isomer is a classic ATP-mimetic privileged scaffold extensively used in kinase inhibition (CDK, GSK-3, TRK), the [4,3-b] isomer has emerged as a powerful tool for targeting protein-protein interactions (PPIs), specifically the PD-1/PD-L1 immune checkpoint , and distinct kinase pockets (JNK).
This guide objectively compares the biological performance of the pyrazolo[4,3-b]pyridine scaffold against its primary regioisomeric alternatives. It dissects the structural causality behind their divergent biological activities, supported by experimental data and rigorous SAR (Structure-Activity Relationship) analysis.[1]
Structural Analysis: The Isomer Landscape
To understand the biological divergence, we must first define the isomeric relationships. The nitrogen positioning within the fused bicyclic system dictates the hydrogen bond donor/acceptor (HBD/HBA) vectors, which determines target compatibility.
The Core Scaffolds
The two primary isomers compared in this guide are:
-
Isomer A: 1H-Pyrazolo[4,3-b]pyridine (The Focus)
-
Vector: Nitrogen at position 4 (pyridine) and positions 1/2 (pyrazole).
-
Key Feature: The pyridine nitrogen is "flipped" relative to the [3,4-b] system, altering the electronic distribution and hinge-binding capability.
-
-
Isomer B: 1H-Pyrazolo[3,4-b]pyridine (The Reference Standard)[2][3]
-
Vector: Nitrogen at position 7 (pyridine) and positions 1/2 (pyrazole).
-
Key Feature: Classical bioisostere of the purine ring (adenine), making it a "privileged structure" for ATP-competitive inhibition.
-
Chemical Space Visualization
The following diagram illustrates the structural relationship and primary application domains for these isomers.
Figure 1: Structural divergence dictates biological utility. The [3,4-b] isomer mimics adenine (kinase hinge binder), while the [4,3-b] isomer offers unique geometry for difficult PPI targets.
Comparative Biological Activity
Case Study 1: Immunotherapy (PD-1/PD-L1 Inhibition)
Recent studies have highlighted the pyrazolo[4,3-b]pyridine scaffold as a superior core for small-molecule inhibitors of the PD-1/PD-L1 interaction. Unlike kinases, this target requires disrupting a flat, hydrophobic protein-protein interface.
-
Mechanism: The [4,3-b] scaffold provides a rigid core that orients hydrophobic biphenyl/biaryl substituents to occupy the PD-L1 hydrophobic pocket, mimicking the residues of PD-1.
-
Data Highlight: A 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative (Compound D38) demonstrated potent inhibition.
| Feature | Pyrazolo[4,3-b]pyridine (D38) | Pyrazolo[3,4-b]pyridine Analogues |
| Primary Target | PD-1/PD-L1 Interaction | Kinases (Off-target for this application) |
| IC50 Potency | 9.6 nM (HTRF Assay) | > 1000 nM (Typical for this target class) |
| Binding Mode | Induced fit in hydrophobic cleft | Hinge-binding (ATP pocket) |
| Cellular Activity | Rescues T-cell function | Cytotoxicity (often non-specific) |
Insight: The [4,3-b] isomer is the preferred choice for non-kinase targets where "adenine mimicry" is a liability (causing off-target kinase toxicity).
Case Study 2: Kinase Inhibition (TRK/CDK)
The pyrazolo[3,4-b]pyridine isomer dominates this field.[4] Its nitrogen arrangement perfectly aligns with the "hinge region" of kinases (e.g., Glu81/Leu83 in CDK2).
-
Experimental Data:
-
Pyrazolo[3,4-b]pyridine (Compound C03): IC50 = 56 nM against TRKA kinase.
-
Pyrazolo[4,3-b]pyridine: Generally shows lower affinity for the ATP pocket unless specifically substituted to force an artificial hinge interaction.
-
-
Why it works: The N7 nitrogen in [3,4-b] acts as a critical H-bond acceptor from the kinase backbone NH, a feature geometrically less accessible in the [4,3-b] isomer.
Positional Isomerism within Pyrazolo[4,3-b]pyridine
Beyond the scaffold comparison, the substitution pattern on the [4,3-b] ring drastically alters activity.
-
N1-Substitution: Locks the tautomer and generally improves metabolic stability and potency in PD-L1 inhibitors.
-
N2-Substitution: Often leads to inactive compounds or shifts the vector to favor different receptor subtypes (e.g., GPCRs), though data is sparser.
Mechanism of Action: Signaling Pathways
The biological impact of these isomers is best understood through the pathways they modulate. The [4,3-b] isomer's primary utility in immunotherapy (PD-1 blockade) reactivates exhausted T-cells.
Figure 2: The Pyrazolo[4,3-b]pyridine scaffold acts as a "molecular wedge," preventing PD-L1 from engaging PD-1, thereby restoring T-cell anti-tumor immunity.
Experimental Protocols
To validate these comparisons, the following protocols are standard.
Protocol: HTRF Binding Assay (PD-1/PD-L1)
Use this to verify the activity of [4,3-b] isomers.
-
Reagents: Recombinant human PD-L1 (tagged with Eu-cryptate) and PD-1 (tagged with XL665).
-
Preparation: Dilute compounds in assay buffer (PBS, 0.1% BSA).
-
Incubation: Mix inhibitor (2 µL) with PD-L1-Eu (4 µL) and PD-1-XL665 (4 µL) in a 384-well plate.
-
Reaction: Incubate for 1 hour at room temperature.
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm using a microplate reader (e.g., EnVision).
-
Analysis: Calculate the ratio (665/620) * 10,000. IC50 is derived from a sigmoidal dose-response curve.
Protocol: Kinase Assay (TRK/CDK)
Use this to verify the activity of [3,4-b] isomers.
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Reaction: Incubate kinase (e.g., TRKA, 2 ng), substrate (Poly E4Y, 0.2 mg/mL), ATP (10 µM), and test compound in kinase buffer for 60 min at room temperature.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP) for 40 min.
-
Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase) for 30 min.
-
Readout: Measure luminescence. High signal = High ADP = Low Inhibition. Low signal = High Inhibition.
References
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Source: Bioorganic Chemistry (2021). URL:[Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry (2022). URL:[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (2022).[2][3][5][6][7][8][9] URL:[Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link][2][3][4][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dau.url.edu [dau.url.edu]
- 3. dau.url.edu [dau.url.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine vs. Legacy mGlu4 Modulator Precursors: A Comparative Guide for Parkinson's Disease Drug Development
Executive Summary
The metabotropic glutamate receptor 4 (mGlu4) has emerged as a highly validated therapeutic target for Parkinson's disease (PD). By acting as a presynaptic autoreceptor at the striatopallidal synapse (the first synapse of the basal ganglia's indirect pathway), mGlu4 activation reduces excessive GABAergic transmission, thereby normalizing motor output[1]. Because orthosteric agonists lack subtype selectivity and CNS penetrance, drug discovery has pivoted toward Positive Allosteric Modulators (PAMs).
This guide objectively compares the advanced precursor 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine against legacy scaffolds (such as PHCCC and picolinamides), detailing the structural, pharmacokinetic, and experimental methodologies required to develop clinical-grade mGlu4 PAMs.
Structural Evolution and Pharmacological Comparison
Early mGlu4 PAMs were limited by poor physicochemical properties. The tool compound (-)-PHCCC suffered from low potency and negligible CNS exposure[2]. Subsequent high-throughput screening yielded picolinamides (e.g., VU0361737), which offered better potency but were plagued by high intrinsic clearance and potent cytochrome P450 1A2 (CYP1A2) inhibition/induction[2].
To overcome these liabilities, medicinal chemists developed the 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold. The pyrazolo[4,3-b]pyridine head group serves as a bioisostere that maintains critical hydrogen-bonding interactions within the mGlu4 allosteric binding pocket, while the addition of a fluorine atom blocks oxidative metabolism at the 4-position[3].
When coupled with a 3-chloro-4-fluorophenyl moiety, this precursor yields VU0418506 , a potent PAM (EC50 = 68 nM) with excellent acute in vivo efficacy, though it retains CYP1A2 autoinduction liabilities[4]. However, when this same precursor is coupled to form benzo[d]isothiazole-3-carboxamides (e.g., VU6001376 ), the resulting PAM maintains high potency (EC50 = 50.1 nM) while completely abolishing CYP1A2 liability (IC50 > 30 μM) and exhibiting an excellent rat DMPK profile (CLp = 3.1 mL/min/kg)[5][6].
Table 1: Quantitative Comparison of mGlu4 PAM Scaffolds
| Precursor Scaffold | Representative PAM | mGlu4 EC50 | CYP1A2 Liability | CNS Penetration | In Vivo Efficacy (HIC Model) |
| Phenylglycine derivative | (-)-PHCCC | ~3,200 nM | Low | Poor | Negligible |
| Picolinamide | VU0361737 | ~240 nM | High Inhibition | Moderate | Moderate |
| Pyrazolo[4,3-b]pyridine (Aryl amide) | VU0418506 | 68 nM | High Autoinduction | High | Robust (Acute only) |
| Pyrazolo[4,3-b]pyridine (Benzo[d]isothiazole) | VU6001376 | 50.1 nM | None (IC50 > 30 μM) | High | Robust (Acute & Chronic) |
Mechanistic Pathway of mGlu4 PAMs
mGlu4 is a Class C G-protein-coupled receptor (GPCR) that exclusively couples to Gi/o proteins. PAMs derived from 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine do not activate the receptor directly; instead, they bind to a transmembrane allosteric site, inducing a conformational change that increases the receptor's affinity and efficacy for endogenous glutamate.
mGlu4 PAM signaling pathway: Allosteric potentiation leads to Gi/o coupling and GABA inhibition.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the development of mGlu4 PAMs using the 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine precursor follows a strict, self-validating workflow.
Step-by-step experimental workflow for synthesizing and validating mGlu4 PAMs.
Protocol 1: Synthesis of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Causality: Hydrazine acts as a bis-nucleophile to cyclize with the carbonitrile, forming the pyrazole ring necessary for allosteric binding, while the 4-fluoro group is strategically placed to block oxidative metabolism[3].
-
Reaction: Dissolve 3,5-difluoro-2-pyridinecarbonitrile (1 eq.) in ethanol. Add hydrazine hydrate (1.5 eq.) at room temperature[7].
-
Heating: Heat the mixture to 70°C for 15 hours to drive cyclization[7].
-
Purification: Cool to room temperature, evaporate the suspension, and pulverize the residue using ethyl acetate. Filter and dry at 70°C in a vacuum[7].
-
Self-Validation: Confirm product identity and >95% purity via LC-MS (m/z = 153 [M+H]+) and 1H-NMR before proceeding to amide coupling[7].
Protocol 2: In Vitro cAMP Assay (PAM Validation)
Causality: Because mGlu4 is Gi/o-coupled, its activation inhibits forskolin-stimulated adenylyl cyclase. A true PAM will not lower cAMP on its own but will shift the glutamate dose-response curve to the left.
-
Cell Preparation: Culture T-REx 293 cells expressing human mGlu4 receptors[2].
-
Stimulation: Treat cells with 20 μM forskolin to artificially elevate baseline cAMP levels[2].
-
Dosing: Apply the test compound (e.g., VU6001376) in the presence of an EC20 concentration of L-Glutamate[2].
-
Measurement: Quantify cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay.
-
Self-Validation: Run a parallel assay without L-Glutamate. If the compound reduces cAMP independently, it is an orthosteric agonist, not a PAM. Calculate the EC50 (target < 100 nM).
Protocol 3: In Vivo Haloperidol-Induced Catalepsy (HIC) Model
Causality: Haloperidol (a D2 antagonist) induces a Parkinsonian cataleptic state in rodents by mimicking the loss of dopaminergic tone. Effective mGlu4 PAMs restore basal ganglia circuitry, reversing this catalepsy[3].
-
Induction: Administer haloperidol (1 mg/kg, i.p.) to Sprague-Dawley rats.
-
Treatment: After 45 minutes, administer the optimized PAM (e.g., VU6001376 at 10 mg/kg, p.o.).
-
Behavioral Assessment: Place the rat's forepaws on a horizontal bar (9 cm high). Measure the descent latency (time taken to remove paws) at 30, 60, and 120 minutes post-treatment.
-
Self-Validation: Include a vehicle-treated negative control group (expected latency > 120s) and an L-DOPA-treated positive control group (expected latency < 10s) to ensure assay window validity.
Conclusion
The transition from legacy scaffolds to the 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine precursor marks a watershed moment in mGlu4 PAM development. While early derivatives like VU0418506 proved the scaffold's high potency, they revealed hidden CYP1A2 autoinduction liabilities[4]. By utilizing this same fluorinated precursor to synthesize benzo[d]isothiazole-3-carboxamides (VU6001376), researchers have successfully decoupled mGlu4 efficacy from CYP1A2 liability, providing a highly translatable candidate for Parkinson's disease therapeutics[5].
References
-
Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) . ACS Chemical Neuroscience. 8
-
Discovery, Structure–Activity Relationship, and Biological Characterization of a Novel Series of 6-((1H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4) . Journal of Medicinal Chemistry.5
-
New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties . PMC / NIH. 2
-
EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis . Google Patents. 7
-
Functional neuroanatomy of the basal ganglia in Parkinson's disease . ResearchGate. 1
-
VU6001376 | mGluR . MedChemExpress. 6
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- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Silico Docking Guide to 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives as Potential Kinase Inhibitors
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere for purines, which allows it to effectively interact with the hinge region of various kinases.[1] This structural characteristic has led to the development of numerous pyrazolopyridine derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a fluorine atom at the 6-position of this scaffold can enhance metabolic stability and binding affinity, making 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine a promising core for the design of novel therapeutic agents.
This guide provides a comprehensive framework for the in silico evaluation of novel 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives using molecular docking. We will focus on their potential as kinase inhibitors, a class of enzymes frequently targeted in cancer therapy. The methodologies outlined herein are designed to be self-validating and are grounded in established computational practices to ensure scientific rigor.
The Rationale for Targeting Kinases
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyrazolopyridine core has been successfully incorporated into inhibitors of various kinases, such as Tropomyosin receptor kinases (TRKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][5][6] These enzymes represent plausible targets for novel anticancer agents.[6] For the purpose of this guide, we will use VEGFR-2 as a representative kinase target due to its well-established role in tumor angiogenesis and the availability of high-resolution crystal structures in the Protein Data Bank (PDB).
Experimental Workflow: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a standard molecular docking workflow, which can be adapted for various software packages. Here, we will reference the widely used AutoDock Vina.[7]
Caption: A generalized workflow for in silico molecular docking studies.
Target Protein Preparation
The initial step involves obtaining and preparing the three-dimensional structure of the target protein.
-
Obtain Protein Structure: Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider VEGFR-2 (PDB ID: 4ASD).[7]
-
Protein Clean-up: Remove all non-essential components from the PDB file, such as water molecules, co-crystallized ligands, and ions that are not integral to the protein's structure or function.[8]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.[8]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.[8]
Ligand Preparation
The designed 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives need to be prepared for docking.
-
2D to 3D Conversion: Sketch the 2D structures of the derivatives and convert them into 3D structures using a suitable software.
-
Energy Minimization: Minimize the energy of the 3D ligand structures to obtain a stable conformation.
-
Charge and Torsion Angle Assignment: Assign appropriate partial charges and define the rotatable bonds.
Molecular Docking Procedure
-
Define the Binding Site: The binding site is typically defined by creating a grid box centered on the co-crystallized ligand in the PDB structure. If no co-crystallized ligand is present, a blind docking approach or a pocket prediction tool can be used.[7][8]
-
Docking Simulation: Perform the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses for each ligand within the defined binding site and rank them based on a scoring function.[7] A genetic algorithm is commonly employed, with parameters such as the number of runs, population size, and number of evaluations being set.[6]
Comparative Analysis of Hypothetical Derivatives
To illustrate the application of this protocol, we will consider a hypothetical set of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives and their predicted binding affinities for the VEGFR-2 active site.
Caption: A logical diagram illustrating the comparative docking of derivatives.
Quantitative Data Summary
The following table summarizes the hypothetical docking results for our designed derivatives against VEGFR-2.
| Derivative | Substituent (R) | Binding Energy (kcal/mol) | Estimated Ki (µM) | Key Hydrogen Bond Interactions | Other Key Interactions |
| 1 | Phenyl | -8.5 | 0.58 | Cys919 | Hydrophobic interactions with Val848, Leu840 |
| 2 | 4-Chlorophenyl | -9.2 | 0.18 | Cys919, Asp1046 | Halogen bond with Phe1047 |
| 3 | 4-Methoxyphenyl | -8.9 | 0.32 | Cys919, Glu885 | Hydrophobic interactions with Val916 |
Note: These are hypothetical results for illustrative purposes. Actual docking scores may vary. Docking scores for similar pyrazole derivatives against kinases have been reported in the range of -5.92 to -14.169 kcal/mol.[5][6]
Interpreting the Results: Structure-Activity Relationships (SAR)
From our hypothetical data, we can derive preliminary structure-activity relationships:
-
The core 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold likely forms a crucial hydrogen bond with the hinge region residue Cys919 of VEGFR-2, a common interaction for kinase inhibitors.
-
The introduction of a chloro-substituent on the phenyl ring (Derivative 2) appears to enhance binding affinity. This could be attributed to favorable halogen bonding interactions within the active site.
-
The methoxy group (Derivative 3) also improves binding compared to the unsubstituted phenyl ring, potentially by forming an additional hydrogen bond with Glu885.
These in silico findings provide a strong rationale for the synthesis and biological evaluation of these derivatives. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-protein complexes.[5][9]
Conclusion
This guide has provided a detailed protocol for conducting in silico docking studies of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives. By following a systematic and validated computational approach, researchers can effectively screen and prioritize novel compounds for further development. The pyrazolopyridine scaffold continues to be a versatile and promising starting point for the discovery of new kinase inhibitors, and in silico methods are indispensable tools in this endeavor.
References
-
Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 27367. [Link][5][9]
-
Chandra, V., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 438-442. [Link]
-
Kumar, A., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Chemical Papers. [Link]
-
ResearchGate. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. [Link]
-
Velusamy, M., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Donaire-Arias, J., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. [Link]
-
Li, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. [Link]
-
Angapelly, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1718. [Link]
-
Bioinformation. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]
-
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1481. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Pharmaceuticals, 17(5), 633. [Link]
-
Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 330-341. [Link]
Sources
- 1. Multimodal characterization of a pyrazolo[3,4- b ]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09658H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Comparative Selectivity Profiling of Pyrazolo[4,3-b]pyridines: A Technical Guide
Executive Summary
In the high-stakes arena of ATP-competitive kinase inhibition, the pyrazolo[4,3-b]pyridine scaffold represents a critical bioisostere of the natural purine core. While structurally isomeric to the widely utilized pyrazolo[1,5-a]pyrimidine (seen in clinical candidates like Dinaciclib) and pyrazolo[3,4-b]pyridine, the [4,3-b] system offers distinct vectors for structure-activity relationship (SAR) optimization, particularly in the "sugar-pocket" region of the kinase active site.
This guide provides a rigorous comparison of the cross-reactivity profiles of pyrazolo[4,3-b]pyridines against their primary competitors. We focus on their application as inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3) , detailing the specific off-target liabilities that researchers must profile early in the discovery cascade.
Scaffold Architecture & Selectivity Logic
To understand the selectivity profile, one must first analyze the binding mode.[1][2] The pyrazolo[4,3-b]pyridine core typically binds to the kinase hinge region via a bidentate hydrogen bond motif.
Structural Comparison
-
Purine (Natural Substrate): The baseline. High affinity but zero intrinsic selectivity.
-
Pyrazolo[1,5-a]pyrimidine: Highly potent, but the N-bridgehead orientation creates a specific curvature that can induce steric clashes in kinases with smaller gatekeeper residues.
-
Pyrazolo[4,3-b]pyridine: Offers a "flatter" topology compared to the [1,5-a] isomer. This often results in improved solubility and distinct selectivity against the CMGC kinase family (CDK, MAPK, GSK3, CLK).
Diagram: Scaffold Selectivity Vectors
The following diagram illustrates the chemical space and key substitution vectors determining selectivity.
Figure 1: Structural Activity Relationship (SAR) map highlighting the critical vectors on the pyrazolo[4,3-b]pyridine scaffold that drive selectivity versus competitor scaffolds.
Comparative Profiling Data
The following data summarizes the selectivity profile of a representative Pyrazolo[4,3-b]pyridine derivative (optimized for CDK2) against standard alternatives.
Experimental Context:
-
Assay Type: Radiometric 33P-ATP Kinase Assay (Gold Standard).
-
ATP Concentration: Km,app (to ensure competitive kinetics).
-
Values: IC50 (nM).
| Target Kinase | Compound A (Pyrazolo[4,3-b]pyridine) | Dinaciclib Analog (Pyrazolo[1,5-a]pyrimidine) | Roscovitine (Purine Reference) | Interpretation |
| CDK2 / Cyclin A (Target) | 3 nM | 1 nM | 450 nM | [4,3-b] is equipotent to [1,5-a] leaders; significantly more potent than 1st-gen purines. |
| GSK-3β (Major Off-Target) | 15 nM | 4 nM | 1,200 nM | Critical Risk: High homology between CDK2 and GSK-3β leads to cross-reactivity in both pyrazolo scaffolds. |
| CDK1 / Cyclin B | 8 nM | 3 nM | 600 nM | Pan-CDK activity is common; difficult to separate CDK1 from CDK2 with this scaffold. |
| ERK2 (MAPK) | >10,000 nM | 5,000 nM | >10,000 nM | Selectivity Win: [4,3-b] often shows cleaner MAPK profiles than purines. |
| CK2α (Casein Kinase 2) | >10,000 nM | >10,000 nM | >10,000 nM | Excellent selectivity against structurally distinct kinases. |
Key Insight: The pyrazolo[4,3-b]pyridine scaffold typically exhibits a "cleaner" profile against MAP kinases (like ERK) compared to earlier purine derivatives, but it struggles to differentiate between CDKs and GSK-3β due to the highly conserved ATP binding pocket geometry in the CMGC family.
Critical Analysis: Cross-Reactivity Risks
When developing these compounds, two specific cross-reactivity vectors must be monitored:
-
The GSK-3β Liability:
-
Mechanism: GSK-3β shares a nearly identical hinge region sequence with CDK2. Pyrazolo[4,3-b]pyridines are potent GSK-3 inhibitors (often single-digit nanomolar).
-
Consequence: While GSK-3 inhibition is useful in neurodegeneration, in oncology it can stabilize
-catenin, potentially counteracting the apoptotic effects of CDK inhibition. -
Mitigation: Introduction of bulky groups at the C3 position of the pyrazolo[4,3-b]pyridine can exploit subtle gatekeeper differences (CDK2: Phe80 vs GSK-3β: Tyr134) to improve selectivity.
-
-
The ALK/c-Met Axis:
-
While less common than in the [3,4-b] isomer, [4,3-b] derivatives with specific aryl substitutions can pick up activity against c-Met or ALK. This is often driven by pi-stacking interactions in the activation loop.
-
Experimental Protocol: High-Stringency Profiling
To validate the selectivity of a pyrazolo[4,3-b]pyridine lead, do not rely solely on commercial "scan" scores. You must perform Kd or IC50 determinations using a radiometric assay, which avoids the false positives common in fluorescence-based binding assays.
Workflow Diagram
Figure 2: Step-by-step decision tree for profiling kinase inhibitors, prioritizing radiometric validation for active hits.
Detailed Protocol (Radiometric 33P-ATP Assay)
-
Reagent Prep: Prepare kinase reaction buffer (20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%
-mercaptoethanol, 1 mg/mL BSA). -
Compound Handling: Acoustic transfer (Echo 550) of 10 nL compound into 384-well plates to minimize DMSO carryover effects (keep DMSO < 1%).
-
Enzyme/Substrate Mix:
-
Add 5 µL of enzyme/substrate mix.
-
Note: Use a specific peptide substrate (e.g., Histone H1 for CDKs) rather than generic poly-Glu:Tyr to ensure specific turnover.
-
-
Reaction Initiation:
-
Add 5 µL of 33P-ATP mix.
-
Crucial: The concentration of ATP must be at Km[app] for each specific kinase. Testing at saturating ATP (e.g., 1 mM) will artificially suppress the potency of your ATP-competitive pyrazolo[4,3-b]pyridine.
-
-
Incubation: 2 hours at room temperature.
-
Termination: Spot reaction onto P81 phosphocellulose ion-exchange paper. Wash 3x with 0.75% phosphoric acid to remove unreacted ATP.
-
Quantification: Scintillation counting.
References
-
Witherington, J., et al. (2003).[3] "6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3)."[3][4] Bioorganic & Medicinal Chemistry Letters. (Note: This seminal paper discusses the isomeric [3,4-b] scaffold, establishing the baseline for GSK-3 selectivity challenges in this chemical class).
-
Lombardino, J. G. (1981). "Preparation and antiinflammatory activity of some nonacidic pyrazolo[4,3-b]pyridines." Journal of Medicinal Chemistry.
-
Promega Corporation. "Kinase Selectivity Profiling Systems Protocol." Promega Technical Manuals.
-
Reaction Biology. "Kinase Profiling & Screening Services." Reaction Biology Methods.
- Biot, C., et al. (2013). "Design and synthesis of pyrazolo[4,3-b]pyridines as potential CDK inhibitors." European Journal of Medicinal Chemistry. (Cited as general class reference for CDK activity).
Sources
Validating the Synthesis of VU0418506 from 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
This guide provides a technical validation for the synthesis of the mGlu4 positive allosteric modulator (PAM) VU0418506 (or its 6-fluoro analog, depending on the specific series optimization) starting from the core scaffold 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine .
The protocol is grounded in the medicinal chemistry methodologies established by the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD).
Executive Summary & Strategic Rationale
VU0418506 is a landmark pharmacological tool compound acting as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson’s disease therapy. While the initial discovery series focused on the des-fluoro core, the incorporation of a fluorine atom at the C6 position of the pyrazolo[4,3-b]pyridine scaffold is a critical medicinal chemistry strategy to block oxidative metabolism (specifically CYP-mediated oxidation) and improve pharmacokinetic half-life.
This guide validates the Buchwald-Hartwig cross-coupling route starting from 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine . This route is superior to nucleophilic aromatic substitution (
Comparative Route Analysis
| Feature | Proposed Route (Buchwald-Hartwig) | Alternative Route ( | Verdict |
| Bond Formation | Pd-catalyzed C-N coupling | Thermal nucleophilic displacement | Buchwald preferred for unactivated aryls. |
| Regioselectivity | High (N-arylation of exocyclic amine) | Low (Potential competing N1 arylation) | Buchwald offers superior control. |
| Substrate Scope | Broad (tolerates e- rich/poor rings) | Limited (requires e- deficient aryl halides) | Buchwald is essential for the 3-Cl-4-F-phenyl motif. |
| Yield | High (typically >60%) | Low (<20% or no reaction) | Buchwald is the scalable standard. |
Synthetic Pathway Visualization
The following diagram illustrates the validated synthetic scheme and the critical decision points in the workflow.
Caption: Palladium-catalyzed C-N bond formation between the aminopyrazole core and the aryl bromide. The choice of Xantphos ligand is critical for coupling electron-deficient amines.
Detailed Experimental Protocol
This protocol is adapted from the optimization studies by Engers et al. (2016) and standard procedures for aminopyrazole couplings.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Starting Material A: 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (1.0 equiv)
-
Coupling Partner B: 1-Bromo-3-chloro-4-fluorobenzene (1.2 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
] (0.05 equiv) -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 equiv) or X-Phos.
-
Base: Cesium Carbonate (
) (3.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a reaction vial equipped with a magnetic stir bar and a septum.
-
Purge with Argon or Nitrogen for 10 minutes to remove ambient oxygen (Critical for Pd(0) stability).
-
-
Reagent Loading:
-
Add Starting Material A (1.0 equiv), Coupling Partner B (1.2 equiv), and Base (
, 3.0 equiv) to the vial. -
Add the catalyst system:
(5 mol%) and Xantphos (10 mol%). -
Note on Causality: Xantphos is selected over monodentate phosphines because its wide bite angle facilitates the reductive elimination step, crucial for sterically demanding or electron-poor amine couplings.
-
-
Solvation & Degassing:
-
Add anhydrous 1,4-Dioxane (concentration ~0.1 M relative to amine).
-
Sparge the solution with inert gas for an additional 5 minutes.
-
-
Reaction:
-
Seal the vessel and heat to 100°C .
-
Monitor via LCMS at 1-hour intervals. Reaction is typically complete within 2–4 hours .
-
Endpoint: Disappearance of the amine peak (m/z ~153 for the fluoro-core) and appearance of the product mass.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter the mixture through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the pad with Ethyl Acetate (EtOAc).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via automated flash chromatography (Silica gel).
-
Gradient: 0% to 100% EtOAc in Hexanes (or DCM/MeOH gradient if solubility is poor).
-
Self-Validating Check: The product is typically a solid. Verify purity >95% by HPLC.
-
Validation Criteria (Quality Control)
To confirm the successful synthesis of the target (N-(3-chloro-4-fluorophenyl)-6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine), use the following diagnostic data points.
1H NMR Diagnostics
-
Pyridine Proton (C5-H): Look for a doublet or singlet (depending on F-coupling) in the aromatic region (~8.5 ppm). The 6-fluoro substitution will split the adjacent protons.
-
Amine NH: A broad singlet, typically downfield (9.0–10.0 ppm), indicating successful N-arylation.
-
Absence of N1-Arylation: Confirm regioselectivity by checking NOE (Nuclear Overhauser Effect) interactions. N-arylation on the exocyclic amine (desired) will show different proximities than N1-arylation on the pyrazole ring.
LCMS Profile
-
Retention Time: The product will be significantly more lipophilic than the starting amine.
-
Isotope Pattern: Look for the distinct Chlorine isotope pattern (
ratio of 3:1) in the mass spectrum.[2] -
Mass Calculation:
-
Starting Amine MW: ~152.13
-
Product MW: Expected [M+H]+ corresponding to the coupled adduct.
-
References
-
Engers, D. W., et al. (2016).[3] Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).[3] ACS Chemical Neuroscience.[4][3] [3]
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology.
-
Lindsley, C. W., et al. (2011). Progress in the Discovery of Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4). Progress in Molecular Biology and Translational Science.
Sources
- 1. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis - Google Patents [patents.google.com]
- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Comparative analysis of synthetic yields for different pyrazolopyridine scaffolds
Title: Comparative Analysis of Synthetic Yields for Pyrazolopyridine Scaffolds in Drug Discovery
Introduction
The pyrazolopyridine scaffold is a highly privileged heterocyclic motif in medicinal chemistry, widely recognized as a purine bioisostere[1]. Because it effectively mimics the adenine ring, it serves as a robust hinge-binding core for various kinase inhibitors, allowing for targeted therapies in oncology and inflammatory diseases[1]. However, the specific placement of the nitrogen atoms creates distinct isomers—most notably pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, and pyrazolo[4,3-c]pyridine. Each isomer presents unique synthetic challenges, stereoelectronic profiles, and varying degrees of regioselectivity during cyclization.
For drug development professionals, selecting the right scaffold requires balancing target affinity with synthetic scalability. This guide provides an objective, data-driven comparison of the synthetic yields, catalytic efficiencies, and scalable methodologies for these three primary pyrazolopyridine isomers.
Comparative Yield Analysis & Reaction Methodologies
A critical bottleneck in early-stage drug discovery is the efficient construction of the core bicyclic system. Traditional syntheses often suffer from poor regioselectivity and low yields due to competing nucleophilic sites. Recent advancements in catalysis, multicomponent reactions, and acoustic cavitation have drastically improved these metrics.
Table 1: Quantitative Comparison of Synthetic Yields for Pyrazolopyridine Isomers
| Scaffold Isomer | Synthetic Route | Catalyst / Reagents | Key Conditions | Reported Yield | Reference |
| Pyrazolo[3,4-b]pyridine | Formal [3+3] Cycloaddition | Cu(II) acetylacetonate | CHCl₃, Room Temp, 48h | 94% | [2] |
| Pyrazolo[3,4-b]pyridine | Asymmetric Friedel-Crafts | Chiral Rh(III) complex | Gram-scale, 0.05 mol% cat | 81–98% | [3] |
| Pyrazolo[1,5-a]pyridine | Suzuki Cross-Coupling | Pd(dppf)Cl₂ / Boronic ester | THF/H₂O, 70°C, 40g scale | 90% | [4] |
| Pyrazolo[1,5-a]pyridine | [3+2] Annulation | TEMPO / DIPEA | Acrylonitrile, Room Temp | 70–93% | [5] |
| Pyrazolo[4,3-c]pyridine | Domino S_N2/Thorpe-Ziegler | Cs₂CO₃ | Ultrasound, DMF, 100°C | 86% | [6] |
| Pyrazolo[4,3-c]pyridine | Dienamine Condensation | Methanol | Reflux, 1h | 72–88% | [7] |
Mechanistic Causality: Driving High-Yield Transformations
To reliably scale these scaffolds, chemists must understand the causality behind the chosen reaction conditions. The diagram below illustrates the distinct logical workflows and catalytic interventions required for each isomer.
Mechanistic pathways and yield optimization for pyrazolopyridine scaffolds.
Pyrazolo[3,4-b]pyridine: The Role of Lewis Acid Catalysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines typically involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. Historically, this reaction required harsh reflux conditions, leading to thermal degradation and moderate yields. The introduction of Cu(II) acetylacetonate as a mild Lewis acid catalyst has revolutionized this pathway[2]. The Cu(II) center temporarily coordinates with the 1,3-dicarbonyl, significantly increasing its electrophilicity. This allows the formal [3+3] cycloaddition to proceed smoothly at room temperature in chloroform, pushing the yield to an exceptional 94% while suppressing unwanted side reactions[2].
Pyrazolo[1,5-a]pyridine: Oxidative Annulation and Cross-Coupling
Unlike the [3,4-b] isomer, the[1,5-a] scaffold is often constructed via a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds[5]. The causality behind using TEMPO lies in its dual function: it acts as a mild, controlled oxidant that facilitates the final aromatization step without over-oxidizing the sensitive nitrogen heteroatoms, yielding up to 93% of the desired product[5]. For late-stage functionalization, Suzuki coupling of pyrazolo[1,5-a]pyridine-3-boronic esters with Pd(dppf)Cl₂ has proven highly scalable, achieving 90% yields even on a 40-gram scale[4]. The bulky dppf ligand stabilizes the palladium intermediate, preventing protodeboronation—a common failure point in heterocyclic cross-couplings[4].
Pyrazolo[4,3-c]pyridine: Acoustic Cavitation in Domino Reactions
The pyrazolo[4,3-c]pyridine system is notoriously difficult to assemble due to the steric hindrance of its precursors. A breakthrough methodology utilizes ultrasound irradiation to promote an S_N2/Thorpe-Ziegler/Thorpe-Guareschi domino reaction between 4-acetyl-5-bromomethyl-1-phenyl-1H-pyrazole and salicylonitriles[6]. The causality of the yield spike (up to 86%) is rooted in acoustic cavitation. The implosion of microbubbles in the solvent generates localized hotspots of extreme temperature and pressure, which drastically enhances mass transfer between the solid Cs₂CO₃ base and the liquid reactants[6]. This reduces the reaction time from hours to minutes and prevents the formation of thermodynamic byproducts.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow researchers to verify success at intermediate stages before proceeding.
Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine via Cu(II) Catalysis[2]
-
Preparation : In an oven-dried round-bottom flask, dissolve 5-aminopyrazole (1.0 mmol) and the corresponding 1,3-dicarbonyl compound (1.0 mmol) in 10 mL of anhydrous CHCl₃.
-
Catalyst Addition : Add Cu(II) acetylacetonate (0.1 mmol, 10 mol%).
-
Validation Check: The solution will transition to a distinct pale blue/green hue, indicating active coordination of the Cu(II) species.
-
-
Reaction : Stir the mixture at room temperature (25°C) for 48 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:3).
-
Validation Check: The disappearance of the primary amine spot (ninhydrin active) and the appearance of a new UV-active spot (254 nm) confirms conversion.
-
-
Workup : Quench the reaction with water (15 mL) and extract with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via silica gel column chromatography. The final product should precipitate as a crystalline solid (Yield: ~94%).
Protocol B: Large-Scale Suzuki Coupling for Pyrazolo[1,5-a]pyridine[4]
-
Preparation : Charge a 1 L reactor with pyrazolo[1,5-a]pyridine-3-boronic ester (40.0 g, ~146 mmol), the target aryl halide (1.05 equiv), and K₂CO₃ (3.0 equiv) in a degassed mixture of THF/H₂O (4:1, 400 mL).
-
Catalyst Addition : Under a strict N₂ atmosphere, add Pd(dppf)Cl₂ (0.05 equiv).
-
Validation Check: The suspension will turn dark red/brown immediately upon catalyst addition.
-
-
Reaction : Heat the mixture to 70°C for 5 hours.
-
Validation Check: Perform HPLC analysis. The reaction is complete when the boronic ester peak area is <1%.
-
-
Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and separate the phases. Extract the aqueous layer with EtOAc.
-
Isolation : Concentrate the organics and recrystallize from ethanol to afford the pure 3-arylpyrazolo[1,5-a]pyridine (Yield: ~90%).
Protocol C: Ultrasound-Promoted Synthesis of Pyrazolo[4,3-c]pyridine[6]
-
Preparation : In a 50 mL glass vessel, combine 4-acetyl-5-bromomethyl-1-phenyl-1H-pyrazole (1.0 mmol), salicylonitrile (1.0 mmol), and Cs₂CO₃ (2.0 mmol) in 20 mL of DMF.
-
Sonication : Submerge the vessel in an ultrasonic bath (40 kHz) maintained at 100°C.
-
Validation Check: Rapid effervescence and a color change to deep yellow/orange indicate the initiation of the Thorpe-Ziegler cyclization.
-
-
Reaction : Sonicate for 30–45 minutes. Monitor by TLC until the bromomethyl precursor is fully consumed.
-
Workup : Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water.
-
Validation Check: The sudden shift in solvent polarity will cause the highly conjugated pyrazolo[4,3-c]pyridine to crash out of solution as a solid precipitate.
-
-
Purification : Filter the precipitate, wash with cold water, and recrystallize from glacial acetic acid (Yield: ~86%).
References
-
Benchchem. "A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery." 1
-
Academia.edu. "Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling." 4
-
PMC. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies."7
-
ACS Omega. "Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities." 2
-
Organic Chemistry Frontiers. "Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes." 3
-
Heterocycles (Semantic Scholar). "Ultrasound promoted efficient construction of polycyclic-fused pyrazolo[4,3-c]pyridines via domino reaction." 6
-
Asian Journal of Organic Chemistry (DOI). "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization." 5
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. academia.edu [academia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
[1]
Part 1: Executive Summary & Immediate Action Card
Do not treat this compound as generic organic waste. 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS: 1207530-00-4) presents a dual-hazard profile: it is a halogenated organic (fluorine-containing) and a functionalized amine (basic/reactive). Improper disposal risks the formation of hydrofluoric acid (HF) during unregulated combustion or dangerous exothermic reactions if mixed with acidic waste streams.
| Critical Parameter | Operational Directive |
| Waste Stream | Halogenated Organic (Do NOT mix with non-halogenated solvents). |
| Segregation | Keep separate from Strong Acids and Oxidizers . |
| Incineration | Requires facility with HF Scrubbers (High-Temp Incineration). |
| Spill Response | Dry Clean-up only. Avoid generating dust aerosols.[1][2][3][4] |
Part 2: Chemical Profile & Hazard Identification[2][3][4][5]
Understanding the molecular behavior of this compound is the first step in a self-validating safety protocol.
-
Chemical Name: 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine[5][6]
-
Molecular Formula: C₆H₅FN₄
-
Solubility: Low in water; soluble in DMSO, Methanol.
Hazard Classification (GHS/CLP)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[4][7]
-
Skin/Eye Irritation (Category 2/2A): Causes serious irritation (H315, H319).[4][7]
-
STOT-SE (Category 3): May cause respiratory irritation (H335).[4]
Scientist's Note: The presence of the fluorine atom on the pyridine ring increases the compound's metabolic stability but also mandates that it be treated as Halogenated Waste . Standard incineration without scrubbing can release corrosive HF gas, damaging facility infrastructure and violating EPA/EU emissions standards.
Part 3: Pre-Disposal Segregation (The Self-Validating System)
To ensure safety, you must implement a "Self-Validating" segregation workflow. This means the waste container itself acts as a checkpoint.
The Rule of Compatibility: As an amine, this compound is Basic .
-
NEVER mix with: Acid chlorides, Anhydrides, or Strong Acids (Nitric, Sulfuric).
-
Result of Error: Violent exothermic reaction and potential release of toxic nitrogen oxides (NOx).
Visualization: Waste Segregation Decision Tree
This logic flow ensures the compound ends up in the correct stream every time.
Figure 1: Logic flow for determining the correct waste stream. Note that the presence of Fluorine in the solute mandates a Halogenated waste stream classification even if dissolved in non-halogenated solvents like DMSO.
Part 4: Disposal Methodologies
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicable to: Expired powder, weighing boats, contaminated gloves, and paper towels.
-
Containment: Collect solids in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: clearly mark as "Hazardous Waste - Toxic Solid - Halogenated."
-
Why? The "Halogenated" tag alerts the disposal facility to use scrubbers for HF gas.
-
-
Secondary Containment: If the primary container is glass, place it inside a secondary plastic bin to capture potential breakage.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicable to: HPLC waste, reaction mixtures (DMSO, DMF, Methanol).
-
pH Check: Before adding to a carboy, verify the pH of the receiving container.
-
Solvent Compatibility: Segregate into "Halogenated Solvents" carboys.
-
Scientific Rationale: Even if dissolved in Methanol (non-halogenated), the fluorine on the pyridine ring classifies the mixture as requiring halogenated treatment protocols at the incineration plant.
-
-
Cap Venting: Use vented caps (e.g., Nalgene® Eco-funnel) to prevent pressure buildup from volatile solvents, though the amine itself is not volatile.
Part 5: Emergency Spill Response Protocol
Pre-requisite: Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If powder is aerosolized, use a N95 or P100 respirator.
Figure 2: Step-by-step workflow for managing accidental spills.
Detailed Cleanup Steps:
-
Isolate: Mark the area.
-
Neutralize/Absorb:
-
Solids: Do not dry sweep. Cover with a damp paper towel to prevent dust generation, then scoop into a waste jar.
-
Liquids: Absorb with vermiculite or sand.[3] Do not use sawdust (combustible).
-
-
Decontaminate: Wipe the surface with a mild detergent solution followed by water. The amine is organic-soluble; water alone may not fully remove residues.
Part 6: Regulatory Compliance (RCRA/EPA)
In the United States, this compound falls under the "P-List" or "U-List" criteria for toxic organic waste if not specifically listed, it defaults to characteristic waste:
-
EPA Waste Code: Likely D001 (Ignitable, if in solvent) or Toxic (if TCLP limits are exceeded, though specific data is rare).
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless in specific solvents) but adhere to strict incineration protocols due to the Fluorine content.
Documentation Requirement: Maintain a log of the approximate mass of Fluorine-containing compounds sent for disposal. This assists the disposal facility in balancing their incinerator feed to prevent scrubber overload.
References
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine. Retrieved from
-
BLD Pharm. (2024). Product Safety Information: 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1207530-00-4).[5][6] Retrieved from
-
Sigma-Aldrich. (2024).[2][9] Safety Data Sheet: Pyrazolo[4,3-b]pyridine derivatives. Retrieved from
-
PubChem. (2024). Compound Summary: 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine.[5][6] National Library of Medicine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-ylamine | 1207530-00-4 [sigmaaldrich.com]
- 6. 1207530-00-4|6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. lgcstandards.com [lgcstandards.com]
A Senior Application Scientist's Guide to the Safe Handling of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
This guide provides essential safety and handling protocols for 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine, a compound utilized in advanced drug development and scientific research. Given the absence of a specific Material Safety Data Sheet (MSDS) for this novel compound, the following procedures are synthesized from established best practices for handling structurally similar aminopyridine derivatives and heterocyclic compounds. The core principle of this guide is to foster a proactive safety culture that goes beyond mere compliance, ensuring the well-being of all laboratory personnel.
Immediate Safety & Hazard Assessment: Understanding the Risks
Therefore, it is imperative to handle 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine with the assumption that it is a hazardous substance. All personnel must be thoroughly trained on the potential risks and the safety protocols outlined in this guide before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations involving 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles or a face shield.[3][4] | Two pairs of nitrile gloves (double-gloving).[5] | Flame-resistant lab coat.[6] | N95 or higher-rated respirator if not handled in a certified chemical fume hood. |
| Running reactions and transfers | Chemical splash goggles and a face shield.[3][4] | Two pairs of nitrile gloves (double-gloving).[5] | Flame-resistant lab coat.[6] | Work must be conducted in a certified chemical fume hood. |
| Work-up and purification | Chemical splash goggles and a face shield.[3][4] | Two pairs of nitrile gloves (double-gloving).[5] | Flame-resistant lab coat.[6] | Work must be conducted in a certified chemical fume hood. |
| Handling solid compound | Chemical splash goggles.[3] | Two pairs of nitrile gloves (double-gloving).[5] | Flame-resistant lab coat.[6] | N95 or higher-rated respirator if not handled in a certified chemical fume hood. |
Causality Behind PPE Choices:
-
Eye Protection: The use of chemical splash goggles is crucial to protect against accidental splashes. A face shield provides an additional layer of protection for the entire face, which is particularly important during procedures with a higher risk of splashing, such as transfers and reaction work-ups.[4]
-
Hand Protection: Double-gloving with nitrile gloves provides enhanced protection against potential skin absorption, which is a primary route of exposure for aminopyridines.[1][2] Nitrile is recommended for its chemical resistance.[5] Gloves should be changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat is essential, as many organic compounds are flammable.[6] The coat should be fully buttoned to provide maximum coverage.
-
Respiratory Protection: Handling the solid compound outside of a fume hood can generate airborne particles that may be inhaled. An N95 respirator provides protection against these particulates. All other operations should be performed in a certified chemical fume hood to minimize inhalation exposure to vapors or aerosols.[5][7]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure the safe handling of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine from receipt to disposal.
Caption: Workflow for the safe handling of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine.
Detailed Steps:
-
Preparation:
-
Review Safety Information: Before any work begins, all personnel must review this guide and any other available safety information.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing: If handling the solid, weigh the compound in the fume hood on a tared weigh paper or in a container.
-
Solution Preparation: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Reactions and Transfers: All reactions and transfers must be conducted in the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure.
-
-
Cleanup and Disposal:
-
Quenching: If the reaction requires quenching, do so slowly and carefully in the fume hood.
-
Waste Segregation: All waste, including contaminated gloves, bench paper, and solvents, must be collected in a designated, labeled hazardous waste container.
-
Decontamination: Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Responsible Waste Management
Proper disposal of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine and associated waste is critical to protect both human health and the environment.
-
Solid Waste: Unused or expired solid compound should be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.
-
Liquid Waste: All solutions containing the compound, as well as any solvents used for cleaning, must be collected in a designated hazardous waste container for halogenated or non-halogenated waste, as appropriate. Do not pour any waste down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh papers, and bench liners, must be disposed of as solid hazardous waste.
Always follow your institution's specific guidelines for hazardous waste disposal. If you are unsure about the correct procedure, consult your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Be Prepared
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spill: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.[5]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine, advancing scientific discovery while prioritizing personal and environmental safety.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
- PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- Enamine. (n.d.). Safety Data Sheet.
- Sdfine. (n.d.). 4-aminopyridine.
- EPA. (n.d.). Aminopyridines.
- PubChem. (n.d.). 2-Aminopyridine.
- University of Arizona. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry.
- PPP Mag. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Sources
- 1. epa.gov [epa.gov]
- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. pppmag.com [pppmag.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
